1,4-Diazepane-5-carboxamide
Description
BenchChem offers high-quality 1,4-Diazepane-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diazepane-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-diazepane-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(10)5-1-2-8-3-4-9-5/h5,8-9H,1-4H2,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXKGXBEQDZZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630495 | |
| Record name | 1,4-Diazepane-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220364-88-5 | |
| Record name | 1,4-Diazepane-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Dynamics and Therapeutic Applications of 1,4-Diazepane-5-carboxamide Scaffolds in Modern Medicinal Chemistry
Introduction: The Evolution of the Homopiperazine Scaffold
In the pursuit of novel chemical space, medicinal chemists frequently seek to escape the "flatland" of planar, sp2-hybridized aromatic rings. The 1,4-diazepane (homopiperazine) ring—a seven-membered heterocyclic system—has emerged as a highly versatile scaffold[1]. Compared to the ubiquitous six-membered piperazine ring, 1,4-diazepane introduces an additional methylene group. This single-carbon expansion fundamentally alters the ring's conformational dynamics, introducing a non-planar, flexible geometry that allows for highly specific interactions within deep or complex protein binding pockets[2].
Specifically, the 1,4-diazepane-5-carboxamide derivative provides a critical "third exit vector" for structure-based drug design (SBDD)[2]. By functionalizing the C5 position with a carboxamide group, researchers can project substituents into adjacent sub-pockets (such as the S2 pocket in proteases), a feat geometrically impossible with standard 1,4-disubstituted piperazines[2]. This whitepaper explores the physicochemical properties, synthetic methodologies, and pharmacological applications of this highly valuable chemotype.
Physicochemical Properties & Drug-Likeness
The 1,4-diazepane-5-carboxamide core inherently possesses properties that align perfectly with Lipinski’s Rule of Five, while simultaneously maximizing the fraction of sp3-hybridized carbons (
Quantitative Data Summary: Scaffold Properties
| Property | Typical Range (Substituted Scaffold) | Pharmacological & Structural Significance |
| Molecular Weight | 157.17 - 457.54 g/mol | Highly tunable; allows for extensive functionalization without exceeding the 500 Da threshold[4][5]. |
| 0.75 - 0.89 | Enhances 3D structural complexity, improving target specificity and aqueous solubility[3]. | |
| LogP | -0.40 to 1.86 | Optimal lipophilicity for oral bioavailability, membrane permeability, and avoiding non-specific binding[3][4]. |
| H-Bond Donors | 1 - 3 | Facilitates critical target interactions (e.g., binding to G143 in the SARS-CoV-2 Mpro active site)[2]. |
| H-Bond Acceptors | 3 - 6 | Enables versatile hydrogen-bonding networks within deep, solvent-exposed protein pockets[6]. |
Pharmacological Applications and Target Engagement
The unique conformational flexibility of the 1,4-diazepane-5-carboxamide scaffold has led to its successful deployment across diverse therapeutic areas.
A. Selective Cannabinoid Receptor 2 (CB2) Agonists
High-throughput screening campaigns have identified aryl 1,4-diazepane carboxamides as potent and highly selective agonists for the CB2 receptor, with minimal activity at the psychoactive CB1 receptor[7]. Early hit compounds suffered from low metabolic stability in liver microsomes; however, optimization of the carboxamide substituents and the diazepane ring vectors successfully yielded candidates with excellent pharmacokinetic profiles and high efficacy in treating neuroinflammatory conditions and spasticity[7].
CB2 Receptor activation pathway by 1,4-diazepane-5-carboxamide agonists.
B. SARS-CoV-2 Main Protease (Mpro) Inhibitors
In the rapid development of antivirals, the 1,4-diazepane scaffold was utilized to optimize binding within the S2 pocket of the SARS-CoV-2 Mpro[2]. By replacing a piperazine ring with a 1,4-diazepane-5-carboxamide, medicinal chemists gained a crucial third exit vector. This allowed the amide moiety to interact with the S1 pocket (forming an H-bond with H163) while the newly introduced C5 substituent projected deeply into the hydrophobic S2 pocket, significantly accelerating the hit-to-lead optimization process[2].
C. Anticancer Agents and MMP-9 Inhibition
Derivatives containing the carboxamide linkage have demonstrated potent antiproliferative activity against B-cell leukemic cell lines (Reh)[8]. Furthermore, related 1,4-diazepane-5-carboxamide structures, particularly those featuring hydroxamate groups, have been developed as potent inhibitors of Matrix Metalloproteinase-9 (MMP-9), an enzyme heavily implicated in tumor angiogenesis and extracellular matrix degradation[9].
Experimental Workflows: Synthesis and Validation Protocols
To ensure reproducibility and scientific rigor, the following self-validating protocol details the synthesis of a highly functionalized 1,4-diazepane-5-carboxamide library. As an application scientist, I emphasize the causality behind each reagent choice to ensure the system remains robust.
Protocol A: High-Throughput Synthesis of 1,4-Diazepane-5-carboxamides
Step 1: Reductive Amination (N-Alkylation)
-
Procedure: Dissolve methyl 1,4-diazepane-5-carboxylate (1.0 equiv) and an aryl aldehyde (1.1 equiv) in 1,2-dichloroethane (DCE). Stir for 30 minutes to allow iminium ion formation. Add sodium triacetoxyborohydride (
, 1.5 equiv) and stir at room temperature for 12 hours[2]. -
Causality:
is explicitly chosen over sodium cyanoborohydride ( ) because it is a milder reducing agent that selectively reduces the iminium intermediate without reducing the unreacted aldehyde, minimizing side-product formation. -
Self-Validation Check: Perform LC-MS. If unreacted aldehyde is detected, add polymer-supported tosylhydrazine (PS-TsNHNH2) scavenger resin, stir for 2 hours, and filter. This ensures the intermediate is >95% pure before proceeding.
Step 2: Saponification (Ester Cleavage)
-
Procedure: Dissolve the purified intermediate in a 3:1 mixture of THF and
. Add lithium hydroxide monohydrate ( , 3.0 equiv) and stir at room temperature until complete[2]. -
Causality: The THF/
biphasic system ensures complete solubility of both the lipophilic organic intermediate and the inorganic base. is utilized instead of or because its milder basicity prevents base-catalyzed ring-opening or epimerization at the sensitive C5 stereocenter of the diazepane ring. -
Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the high-Rf ester spot completely converts to the baseline-retained carboxylic acid.
Step 3: Amide Coupling (Vector 3 Functionalization)
-
Procedure: To the free carboxylic acid in DMF, add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 10 minutes to form the active ester. Add the desired primary or secondary amine (1.2 equiv) and stir for 4 hours[2].
-
Causality: HATU is selected over standard carbodiimides (like EDC/HOBt) because it generates a highly reactive HOAt ester. This extreme reactivity is mandatory to overcome the significant steric hindrance presented by the adjacent 7-membered diazepane ring, ensuring high yields and preserving enantiomeric purity.
Step-by-step synthetic workflow for 1,4-diazepane-5-carboxamide derivatives.
Protocol B: In Vitro Metabolic Stability Validation
Because early 1,4-diazepane hits often suffer from poor microsomal stability[7], validating the metabolic half-life of newly synthesized carboxamides is critical.
-
Procedure: Incubate the test compound (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) and an NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C. Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard.
-
Causality: The NADPH-regenerating system is required to sustain Cytochrome P450 (CYP) activity over the 60-minute assay. Quenching with cold acetonitrile immediately precipitates the microsomal proteins, halting enzymatic degradation and providing a clean matrix for subsequent LC-MS/MS quantification.
-
Self-Validation Check: Run Verapamil and Dextromethorphan concurrently as high- and low-clearance positive controls, respectively. The assay is only deemed valid if the intrinsic clearance (
) of these controls falls within historically established laboratory ranges.
Conclusion
The 1,4-diazepane-5-carboxamide scaffold represents a paradigm shift from traditional planar heterocycles. By offering a highly flexible, sp3-rich core with a unique third exit vector, it empowers medicinal chemists to engage difficult targets—from deep protease pockets like SARS-CoV-2 Mpro to complex GPCRs like CB2. Through rigorous, self-validating synthetic protocols and careful attention to physicochemical properties, this chemotype will continue to be a cornerstone of modern drug discovery.
References
-
1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability Bioorganic & Medicinal Chemistry Letters[Link]
-
Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents Journal of Cancer Therapy (Scientific Research Publishing)[Link]
-
Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations ACS Publications[Link]
-
Synthesis and evaluation of a series of caffeic acid derivatives as anticancer agents ResearchGate[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. SureChEMBL [surechembl.org]
- 5. PubChemLite - 7-oxo-1,4-diazepane-5-carboxamide (C6H11N3O2) [pubchemlite.lcsb.uni.lu]
- 6. (5R)-N-hydroxy-4-(4-methoxyphenyl)sulfonyl-7-oxo-1-propan-2-yl-1,4-diazepane-5-carboxamide | C16H23N3O6S | CID 44264021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [scirp.org]
- 9. researchgate.net [researchgate.net]
Therapeutic Potential of 1,4-Diazepane-5-carboxamide Scaffolds in Drug Discovery
The 1,4-Diazepane-5-carboxamide scaffold represents a sophisticated evolution in peptidomimetic drug design. Unlike the ubiquitous 1,4-benzodiazepines, this fully saturated or partially unsaturated 7-membered ring system offers a distinct three-dimensional vector for side-chain presentation, making it an ideal template for mimicking
This guide synthesizes the structural rationale, synthetic protocols, and therapeutic applications of this scaffold, designed for immediate application in medicinal chemistry programs.
Structural Logic & Pharmacophore Modeling
The Conformational Advantage
The 1,4-diazepane ring (homopiperazine) is structurally distinct from its 6-membered counterpart (piperazine). The introduction of a carboxamide group at the C5 position creates a chiral handle that serves two critical functions:
-
H-Bond Directionality: The C5-carboxamide acts as a hydrogen bond donor/acceptor motif, often mimicking the
or residues in a peptide -turn. -
Vector Control: The flexibility of the 7-membered ring allows the scaffold to adopt a "twisted-boat" or "chair-like" conformation, enabling substituents at N1 and N4 to occupy distinct spatial regions (hydrophobic pockets) without steric clash.
Peptidomimetic Design Cycle
The transition from a bioactive peptide to a small molecule drug often fails due to the loss of secondary structure. The 1,4-diazepane-5-carboxamide locks the backbone dihedral angles (
Figure 1: The iterative design cycle transforming native peptides into stable 1,4-diazepane peptidomimetics.
Synthetic Protocols: A Self-Validating System
To ensure reproducibility and scalability, we prioritize a Solid-Phase Peptide Synthesis (SPPS) approach. This method allows for the rapid generation of libraries with high diversity at the N1 and N4 positions.
Protocol A: Solid-Phase Synthesis on Rink Amide Resin
Objective: Synthesize a library of 1,4-diazepane-5-carboxamides with variable N1-acyl and N4-alkyl groups.
Reagents:
-
Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).
-
Building Block: Fmoc-Ornithine(Alloc)-OH or Fmoc-Dpr(Alloc)-OH (Diaminopropionic acid).
-
Alkylation Agent:
-Halo acids or aldehydes (for reductive amination).
Step-by-Step Methodology:
-
Resin Loading & Deprotection:
-
Swell Rink Amide resin in DMF (30 min).
-
Deprotect Fmoc using 20% Piperidine/DMF (
min). Wash with DMF/DCM.[1]
-
-
Scaffold Anchoring:
-
Couple Fmoc-Dpr(Alloc)-OH (3 eq) using HBTU (3 eq) and DIPEA (6 eq) in DMF for 2 hours.
-
Validation: Kaiser Test (Ninhydrin) should be negative (colorless beads).
-
-
N-Alkylation (The Critical Step):
-
Remove Fmoc (20% Piperidine).[1]
-
React the free
-amine with 2-nitrobenzenesulfonyl chloride (2-NsCl) to activate the amine for alkylation. -
Perform Mitsunobu alkylation or direct alkylation with an allyl-bromide derivative to introduce the carbon chain required for ring closure.
-
Alternative (Easier): Reductive amination with an Fmoc-amino-aldehyde.
-
-
Ring Closure (Cyclization):
-
Remove Alloc protecting group (Pd(PPh
) , PhSiH ). -
Perform intramolecular cyclization (if linear precursor was built) or react with a bifunctional linker (e.g., 1,2-dibromoethane) if starting from a resin-bound diamine.
-
Preferred Route for 5-Carboxamide: Use Fmoc-Glu(Allyl)-OH . Convert side chain allyl ester to aldehyde, then reductive amination with resin-bound amine, followed by lactamization.
-
-
Cleavage:
-
Treat resin with TFA/TIS/H
O (95:2.5:2.[1]5) for 2 hours. -
Precipitate in cold diethyl ether.
-
Self-Validating Checkpoint:
-
LC-MS Confirmation: The crude product must show a major peak corresponding to
. -
1H NMR Diagnostic: Look for the distinct diastereotopic splitting of the ring methylene protons (
2.5–4.0 ppm) indicating rigid ring formation.
Therapeutic Case Studies
Case Study 1: Neurodegeneration (Sigma-1 Receptor Ligands)
The Sigma-1 receptor (
-
Mechanism: 1,4-Diazepane derivatives act as high-affinity ligands. The N4-benzyl substituent typically occupies the primary hydrophobic pocket, while the 5-carboxamide moiety engages in hydrogen bonding with Glu172 or Asp126 in the receptor binding site.
-
Key Result: A serine-derived 1,4-diazepane demonstrated a
of 7.4 nM for R with >50-fold selectivity over R [1].
Case Study 2: Amyloid- Aggregation Inhibition
Small molecules containing the 1,4-diazepane scaffold have shown efficacy in disrupting A
-
Mechanism: The flexible cationic nature of the diazepane ring (at physiological pH) interacts with the negatively charged residues (Glu22, Asp23) of the A
peptide, while the 5-carboxamide mimics the peptide backbone, interfering with -sheet stacking. -
Outcome: Derivatives showed up to 57% inhibition of A
-induced cytotoxicity in HT22 hippocampal cells [2].
Quantitative Data Summary
Table 1: Comparative Potency of 1,4-Diazepane Derivatives vs. Standards
| Compound Class | Target | Potency ( | Selectivity Ratio | Reference |
| 1,4-Diazepane-5-carboxamide | Sigma-1 Receptor | 53x ( | [1] | |
| N-Benzyl-1,4-diazepane | A | 34% Inhibition (at 10 | N/A | [2] |
| Suvorexant (Control) | Orexin Receptors | Dual antagonist | [3] | |
| Pyrazolo-diazepine | CDK9 Kinase | 156x (CDK9/CDK2) | [4] |
Visualizing the Synthetic Workflow
The following diagram illustrates the optimized solid-phase synthesis route for generating library diversity.
Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for 1,4-diazepane-5-carboxamide libraries.
References
-
1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) receptor affinity and selectivity. Source: European Journal of Medicinal Chemistry (2009). URL:[Link]
-
Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Source: UWSpace (University of Waterloo Thesis, 2025). URL:[Link]
-
Discovery of Suvorexant, a Potent and Selective Orexin Receptor Antagonist. Source: Journal of Medicinal Chemistry (2010). URL:[Link]
-
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Source: Cardiff University (ORCA) / European Journal of Medicinal Chemistry. URL:[Link]
-
Three-component synthesis of 1,4-diazepin-5-ones and the construction of gamma-turn-like peptidomimetic libraries. Source: Journal of Combinatorial Chemistry (2008). URL:[Link]
Sources
The Strategic Role of Diazepane-5-Carboxamide and 1,4-Diazepane Scaffolds as Peptidomimetic Building Blocks
Executive Summary
The development of molecules capable of targeting protein-protein interactions (PPIs) remains one of the most formidable challenges in modern drug discovery. Native peptides often exhibit high target affinity but suffer from rapid proteolytic degradation and poor membrane permeability. To bridge the gap between biologics and small molecules, the 1,4-diazepane-5-carboxamide scaffold has emerged as a premier peptidomimetic building block. By acting as a conformationally constrained dipeptide isostere, this scaffold effectively mimics the essential topological components of
Mechanistic Rationale: The 1,4-Diazepane Scaffold
When designing inhibitors for PPIs, researchers frequently target
The diazepane-5-carboxamide core acts as a functional dipeptide surrogate. The seven-membered ring restricts the
Caption: Logical progression from native peptide to diazepane-5-carboxamide constrained peptidomimetic.
Translational Case Studies
Dual-Action SARS-CoV-2 Inhibitors
Recent advancements in antiviral therapeutics have leveraged diazepane-based isosteres to disrupt the interaction between the SARS-CoV-2 Spike protein (RBD) and the host ACE2 receptor. Researchers rationally designed peptidomimetics based on the ACE2
Apoptosis Inhibition via QM31
Beyond viral targets, the 3,7-dioxo-1,4-diazepane-5-carboxamide core has been successfully utilized in oncology. The molecule known as 2 [2] (N-(2-amino-2-oxoethyl)-N,1-bis[2-(2,4-dichlorophenyl)ethyl]-4-(3,3-diphenylpropyl)-3,7-dioxo-1,4-diazepane-5-carboxamide) demonstrates how extensive substitution on the diazepane nitrogen atoms can yield potent apoptosis inhibitors. The rigid core properly orients the hydrophobic diphenylpropyl and dichlorophenethyl groups to interlock with complex protein binding pockets that native peptides cannot stably occupy.
Conformational Restriction of -Amino Acids
The synthesis of3
3[3] provides another highly versatile platform. By cyclizing linear precursors into a diazepane ring, researchers create a scaffold that resists enzymatic cleavage while presenting side chains in a geometry that closely mimics nativeQuantitative Performance Profile
To highlight the efficacy of diazepane-5-carboxamide integrations, the following table synthesizes the quantitative improvements observed when transitioning from native peptides to diazepane-constrained mimetics.
| Compound / Scaffold | Target Application | Native Peptide Profile | Peptidomimetic Profile | Key Structural Modification |
| ACE2 | SARS-CoV-2 Spike/ACE2 PPI | Low affinity (~mM range), rapid proteolysis | Enhanced affinity ( | Insertion of Fmoc-diazepan-5-one replacing Gly-Phe / Leu-Phe |
| QM31 | Apoptosis Inhibition | N/A (Flexible linear precursors lack stable binding) | High specificity, potent inhibition | 3,7-dioxo-1,4-diazepane-5-carboxamide core integration |
| 1,4-Diazepane-2,5-dione | General | Rapid degradation ( | Extended stability ( | Cyclization of |
Advanced Synthetic Workflow: Solid-Phase Integration
Integrating a sterically hindered, conformationally restricted building block like Fmoc-diazepane-5-carboxamide into a peptide chain requires precise optimization of standard Solid-Phase Peptide Synthesis (SPPS). The following protocol is designed as a self-validating system , ensuring that causality drives every experimental choice.
Rationale for Reagent Selection
-
Solvent Optimization: During the synthesis of the diazepane intermediate,1 [1]. Causality: 1,2-DCE significantly enhances the solubility of the constrained intermediate, driving the cyclization yield from 75% to 85%.
-
Coupling Reagent: HATU is selected over standard HBTU. Causality: The secondary amine and the constrained nature of the diazepane ring present severe steric hindrance. HATU generates a highly reactive 7-aza-OBt ester intermediate that forces the coupling to completion.
Step-by-Step SPPS Protocol
-
Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes to maximize the accessibility of functional groups.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to confirm complete deprotection.
-
Coupling the Diazepane Block:
-
Dissolve 3.0 equivalents of the Fmoc-diazepane-5-carboxamide building block and 2.9 equivalents of HATU in a minimal volume of 1,2-DCE/DMF (1:1 v/v).
-
Add 6.0 equivalents of DIPEA to initiate activation.
-
Add the mixture to the resin and agitate for 2 hours at room temperature.
-
-
In-Process Quality Control (Kaiser Test): Perform a Kaiser test on a micro-cleaved sample of the resin. Self-Validation: A blue color indicates unreacted amines (failed coupling), triggering an automatic re-coupling cycle. A yellow color confirms successful integration.
-
Chain Elongation: Continue standard SPPS for the remaining amino acids.
-
Cleavage & Global Deprotection: Treat the resin with TFA/TIPS/H
O (95:2.5:2.5) for 2 hours. -
Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC.
Caption: Self-validating SPPS workflow for integrating diazepane-5-carboxamide building blocks.
Conclusion
The utilization of diazepane-5-carboxamide and related 1,4-diazepane scaffolds represents a paradigm shift in peptidomimetic design. By enforcing strict conformational rigidity, these building blocks overcome the inherent limitations of native peptides, yielding compounds with superior target affinity and metabolic stability. As demonstrated in applications ranging from SARS-CoV-2 dual-action inhibitors to potent apoptosis regulators, mastering the chemical integration of these constrained isosteres is essential for the next generation of drug development.
References
-
Tedesco, F., Calugi, L., Lenci, E., & Trabocchi, A. (2022). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections. The Journal of Organic Chemistry, ACS Publications.[Link]
-
PubChem. N-(Carbamoylmethyl)-N,1-bis(2,4-dichlorophenethyl)-4-(3,3-diphenylpropyl)-3,7-dioxohexahydro-1H-1,4-diazepine-5-carboxamide (QM31). National Center for Biotechnology Information.[Link]
-
Sathe, M., Ghorpode, R., & Kaushik, M. P. (2006).
-Amino Acids. Chemistry Letters, Oxford Academic.[Link]
Sources
Pharmacophore Modeling of 1,4-Diazepane-5-carboxamide Derivatives
A Technical Guide to Targeting Cannabinoid Receptor 2 (CB2)
Executive Summary
This guide details the computational strategy for modeling 1,4-diazepane-5-carboxamide derivatives , a privileged scaffold in the development of selective Cannabinoid Receptor 2 (CB2) agonists . Unlike rigid heterocycles, the 1,4-diazepane core presents unique challenges due to its seven-membered ring flexibility. This document outlines a self-validating pharmacophore modeling protocol designed to overcome conformational ambiguity and optimize selectivity against the psychotropic CB1 receptor.
Structural Context & Therapeutic Target
The 1,4-diazepane-5-carboxamide scaffold has emerged as a critical chemotype for developing non-narcotic analgesics and anti-inflammatory agents.
-
Mechanism: Full Agonism.[1][4][5] Activation of CB2 inhibits adenylyl cyclase (Gi/o-coupled) and modulates MAPK pathways, reducing neuroinflammation without triggering the central side effects associated with CB1.
-
Key Structural Challenge: The 7-membered diazepane ring is highly flexible, capable of adopting multiple low-energy conformers (chair, twist-chair, boat, twist-boat). Accurate pharmacophore modeling requires identifying the specific bioactive conformation —often a twist-chair geometry stabilized by intramolecular interactions or specific receptor constraints.
The "Warhead" Configuration
In high-affinity ligands (e.g., Boehringer Ingelheim’s Compound 81), the 5-carboxamide moiety functions as a critical hydrogen-bond donor/acceptor system, while the N1 and N4 positions bear hydrophobic aryl/sulfonyl substituents that occupy the receptor’s lipid-facing pockets.
Pharmacophore Modeling Workflow
Expertise Note: Standard rigid-body alignment fails for diazepanes. The protocol below enforces a "Conformational Ensemble" approach to ensure the bioactive shape is not discarded during preprocessing.
Phase A: Ligand Preparation & Conformational Analysis
-
Protonation State: At physiological pH (7.4), the N1 and N4 nitrogens are typically tertiary amides or sulfonamides (non-basic) or tertiary amines (basic). Calculate pKa explicitly; if N1 is acylated/sulfonylated, the ring loses basicity, altering the preferred pucker.
-
Ensemble Generation: Use a high-temperature molecular dynamics (MD) snapshotting or a systematic search (e.g., OMEGA or conformational expansion) to generate 50–100 conformers per ligand.
Phase B: Pharmacophore Feature Mapping
Construct the hypothesis based on the following four-point interaction model typical for CB2 agonists:
| Feature ID | Type | Chemical Moiety | Receptor Interaction (Hypothetical) |
| D1 | H-Bond Donor | Carboxamide -NH | H-bonds to Ser/Thr residues (e.g., Ser112 or similar in TM3/EC2 region). |
| A1 | H-Bond Acceptor | Carboxamide -C=O | H-bonds to backbone amides or conserved residues. |
| H1 | Hydrophobic/Aromatic | N1-Substituent (Aryl) | Pi-stacking interactions with Trp6.48 (Toggle Switch) or Phe residues. |
| H2 | Hydrophobic | N4-Substituent | Occupies the lipid-facing crevice; critical for CB2 vs CB1 selectivity. |
Experimental Protocol: Self-Validating Modeling Cycle
Trustworthiness: A model is only as good as its ability to distinguish actives from decoys. Do not proceed to screening without passing the ROC threshold.
Step 1: Training Set Assembly
-
Actives: Select 15–20 diverse 1,4-diazepane-5-carboxamides with
. -
Inactives: Select structurally similar diazepanes with
to force the model to learn subtle SAR (Structure-Activity Relationship) cliffs.
Step 2: Common Feature Hypothesis (CFH) Generation
Align the conformational ensembles of the most active compounds.
-
Constraint: Fix the carboxamide vector. Allow the diazepane ring to "breathe" to align the N1/N4 hydrophobic vectors.
-
Scoring: Use a vector-based scoring function (e.g., cosine similarity of feature vectors).
Step 3: Decoy Validation (The "Litmus Test")
-
Generate a set of 1,000 decoys (physically matched properties: MW, LogP, RotBonds) using the DUD-E methodology.
-
Screen the Training Set + Decoys against your pharmacophore hypothesis.
-
Calculate Metrics:
-
Enrichment Factor (EF1%): Must be > 10.
-
ROC AUC: Must be > 0.75.
-
Correction: If EF1% is low, the hydrophobic features (H1/H2) are likely too loose. Tighten the tolerance radii from 2.0 Å to 1.6 Å.
-
Visualization of Methodologies
Diagram 1: The Conformational Modeling Workflow
This diagram illustrates the decision logic required to handle the flexible 7-membered ring during model generation.
Caption: Logic flow for handling 7-membered ring flexibility. Note the iterative validation loop (orange) essential for high-quality predictive models.
Diagram 2: Pharmacophore Interaction Map (CB2 Context)
A schematic representation of the pharmacophore features mapped to the 1,4-diazepane scaffold.
Caption: Abstract interaction map showing the critical "Warhead" (Carboxamide) and hydrophobic anchors (N1/N4) required for CB2 activation.
Quantitative Data Summary: Key SAR Trends
The following table summarizes the Structure-Activity Relationship (SAR) data that informs the pharmacophore feature weights.
| Structural Region | Modification | Effect on CB2 Affinity ( | Pharmacophore Implication |
| 5-Carboxamide | Removal of C=O | Loss of activity (>1000 nM) | Essential Feature (A1) . Must be present. |
| 5-Carboxamide | N-Methylation | Maintains/Improves activity | Donor (D1) vector directionality is flexible but NH is preferred. |
| N1-Position | Aryl/Heteroaryl | High Affinity (< 10 nM) | Aromatic Feature (H1) . Size restricted (cannot be too bulky). |
| N4-Position | Sulfonyl/Alkyl | Modulates Selectivity | Hydrophobic Feature (H2) . Critical for excluding CB1 binding. |
| Ring Size | Contraction to Piperazine | Loss of Selectivity | Shape Constraint . The 7-membered twist is vital for specific pocket fit. |
References
-
Riether, D., et al. (2011).[3][8] "1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability." Bioorganic & Medicinal Chemistry Letters.
-
Zindell, R., et al. (2011).[8] "Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: Optimization of drug-like properties and target independent parameters." Bioorganic & Medicinal Chemistry Letters.
-
McAtee, L. C., et al. (2009). "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding." Bioorganic & Medicinal Chemistry Letters.
-
Xing, H., et al. (2017). "Crystal Structure of the Human Cannabinoid Receptor CB2." Cell.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Conformational analysis and synthetic approaches to polydentate perhydro-diazepine ligands for the complexation of gallium(iii) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering the 1,4-Diazepane Scaffold: A Technical Guide to Homopiperazine Carboxamide Analogs in Oncology
Executive Summary
The seven-membered 1,4-diazepane (homopiperazine) ring represents a privileged scaffold in modern medicinal chemistry. By expanding the traditional six-membered piperazine ring by a single methylene group, researchers introduce a unique conformational flexibility that allows the molecule to navigate complex steric environments within target active sites. When coupled with a carboxamide linkage, this scaffold gains structural rigidity and critical hydrogen-bonding capabilities, making it a highly potent pharmacophore for oncology applications. This whitepaper synthesizes the mechanistic pathways, quantitative structure-activity relationships (SAR), and validated experimental protocols for evaluating homopiperazine carboxamide analogs in cancer therapeutics.
Pharmacophore Dynamics: The Case for Homopiperazine Carboxamides
The transition from piperazine to homopiperazine is not merely a structural novelty; it is a calculated geometric expansion. The additional methylene group introduces a "puckered" conformation, altering the spatial trajectory of the
When functionalized with an aryl carboxamide moiety, the scaffold's efficacy is drastically amplified. The carboxamide oxygen acts as a "hard" Lewis base and a strong hydrogen-bond acceptor. In contrast, substituting this with a carbothioamide (sulfur) yields a "soft" Lewis base with a larger Van der Waals radius, which disrupts critical hydrogen bonding with the target protein's backbone amides[1]. This fundamental atomic substitution is the primary driver of the differential cytotoxicity observed in leukemic models[1].
Mechanistic Pathways in Oncology
Direct Cytotoxicity in B-Cell Leukemia
Recent literature highlights the targeted efficacy of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives against B-cell leukemia (Reh) cell lines[1]. The structure-activity relationship dictates that electron-withdrawing or halogenated groups (e.g., 3-chloro, 4-fluoro) on the phenyl ring of the carboxamide moiety significantly enhance antiproliferative activity[1]. These analogs induce dose- and time-dependent apoptosis, effectively halting leukemic cell division at low micromolar concentrations[1].
Pan-Subunit Proteasome Inhibition (Overcoming Resistance)
Beyond direct kinase targeting, homopiperazine derivatives (HPDs) such as K-7174 have emerged as a novel class of proteasome inhibitors[2]. The standard-of-care, Bortezomib, primarily targets the
HPDs bypass this limitation through pan-subunit blockade. Crystallographic and biochemical studies reveal that homopiperazine analogs bind directly to the catalytic domains of the
Pan-subunit proteasome inhibition by homopiperazine derivatives vs Bortezomib.
Anti-Metastatic Action via ROCK Inhibition
The homopiperazine scaffold is also the structural core of Fasudil, a potent Rho-associated protein kinase (ROCK) inhibitor[3]. In oncology, the Rho/ROCK pathway regulates focal adhesion and actomyosin contraction—mechanical prerequisites for tumor cell migration[3]. By acting as an ATP-competitive inhibitor at the ROCK kinase domain, homopiperazine derivatives suppress anchorage-independent growth and drastically reduce metastatic dissemination in peritoneal and lung metastasis models[3].
Quantitative Structure-Activity Relationship (SAR)
The following table synthesizes the critical SAR data demonstrating the superiority of the carboxamide linkage over the carbothioamide linkage in homopiperazine analogs against Reh B-cell leukemia cells[1].
| Compound ID | Phenyl Ring Substitution | Linkage Type | IC₅₀ (µM) against Reh Cells |
| 6a | 3-Chloro | Carboxamide | 18 |
| 6b | 4-Fluoro | Carboxamide | 30 |
| 6d | 3-Methoxy | Carboxamide | 30 |
| 7c | 4-Fluoro | Carbothioamide | 65 |
| 7d | 3-Methoxy | Carbothioamide | 55 |
| 7e | 4-Methoxy | Carbothioamide | 70 |
Data Interpretation: The substitution of oxygen (carboxamide) with sulfur (carbothioamide) consistently results in a 2-fold to 3-fold loss in potency, validating the necessity of the hard Lewis base for target engagement[1].
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each chemical and biological manipulation.
Synthesis of 1-Benzhydryl-4-(phenylcarboxamide)-1,4-diazepane
This three-step workflow ensures high-fidelity functionalization of the homopiperazine ring[4].
-
Preparation of the Benzhydryl Core :
-
Action: Reduce benzophenone using
in methanol, followed by chlorination with to yield benzhydryl chloride. -
Causality:
provides a mild, chemoselective reduction of the ketone. Converting the resulting hydroxyl group to a chloride creates a highly reactive electrophile necessary for the subsequent N-alkylation.
-
-
N-Alkylation of Homopiperazine :
-
Action: React benzhydryl chloride with an excess of 1,4-diazepane in DMF at 80°C.
-
Causality: An excess of 1,4-diazepane is critical to prevent over-alkylation (forming symmetrically disubstituted byproducts). DMF is chosen as a polar aprotic solvent to stabilize the transition state, while 80°C provides the activation energy required to overcome the steric hindrance of the bulky benzhydryl group.
-
-
Carboxamide Linkage Formation :
-
Action: Cool the intermediate to 0–5°C in methanol, then add the appropriate aryl isocyanate dropwise.
-
Causality: The nucleophilic attack of the secondary amine on the isocyanate carbon is highly exothermic. Cooling to 0–5°C suppresses side reactions, such as the dimerization of isocyanates or the formation of biurets, ensuring a pure urea (carboxamide) linkage[4].
-
Chemical synthesis workflow of homopiperazine carboxamide analogs.
Dual-Assay Cytotoxicity Screening (Self-Validating System)
Relying on a single viability assay can yield false positives due to metabolic interference. This protocol pairs membrane integrity with mitochondrial metabolism[1].
-
Cell Seeding and Treatment Kinetics :
-
Action: Seed Reh cells at
cells/mL. Treat with synthesized analogs at 10, 50, and 100 µM for 24, 48, and 72 hours. -
Causality: Testing across three time points establishes temporal kinetics, allowing researchers to differentiate between acute chemical toxicity (immediate necrosis) and true apoptotic induction (time-dependent degradation).
-
-
Trypan Blue Exclusion Assay (Membrane Integrity) :
-
Action: Mix cell suspension 1:1 with 0.4% Trypan Blue and count via hemocytometer.
-
Causality: This assay directly measures structural membrane integrity. Dead cells with compromised membranes take up the dye, providing an absolute count of necrotic/late-apoptotic cells.
-
-
MTT Assay (Mitochondrial Metabolism) :
-
Action: Add MTT reagent to parallel wells. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.
-
Causality: The MTT assay measures the metabolic reduction capacity of living cells. By pairing this with Trypan Blue, the protocol creates a self-validating system: if a compound inhibits metabolic activity (MTT) but does not immediately disrupt membranes (Trypan Blue), it indicates a targeted cytostatic or early apoptotic mechanism rather than non-specific lysis[1].
-
References
-
Teimoori, S., et al. "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents." Journal of Cancer Therapy, Vol. 2 No. 4, 2011, pp. 507-514.[Link]
-
Kikuchi, J., et al. "Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding." PLoS One, 2013.[Link]
-
Somlyo, A. V., et al. "The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models." Molecular Cancer Therapeutics, 2006.[Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [scirp.org]
- 2. Homopiperazine Derivatives as a Novel Class of Proteasome Inhibitors with a Unique Mode of Proteasome Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Conformational analysis of the 1,4-diazepane ring system
An In-Depth Technical Guide to the Conformational Analysis of the 1,4-Diazepane Ring System
Authored by: A Senior Application Scientist
Introduction: The Conformationally Dynamic Scaffold in Modern Drug Discovery
The 1,4-diazepane ring, a saturated seven-membered heterocycle containing nitrogen atoms at positions 1 and 4, represents a "privileged structure" in medicinal chemistry. Its derivatives are integral to a wide array of therapeutics, demonstrating activities as antipsychotics, anxiolytics, anticonvulsants, and potent receptor antagonists.[1][2][3] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure. Unlike rigid six-membered rings, the seven-membered 1,4-diazepane scaffold possesses significant conformational flexibility.[4] This flexibility allows it to adopt various shapes to fit into biological targets, but it also presents a formidable challenge for rational drug design.
Understanding the conformational landscape—the collection of stable three-dimensional arrangements (conformers) and the energy barriers between them—is therefore not merely an academic exercise. It is a critical prerequisite for designing molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles.[5][6] This guide provides a comprehensive overview of the principal conformations of the 1,4-diazepane system and delineates the synergistic experimental and computational methodologies required for its rigorous analysis.
Part 1: The Conformational Landscape of the 1,4-Diazepane Ring
The conformational flexibility of saturated seven-membered rings is well-documented.[4] The 1,4-diazepane system can exist in several low-energy conformations, primarily belonging to chair, boat, and twist-boat/twist-chair families. The relative energies of these conformers are dictated by a delicate balance of torsional strain (eclipsing interactions), transannular strain (non-bonded interactions across the ring), and angle strain.
Earlier studies often highlighted a preference for a twist-chair (TC) conformer.[4] This preference is largely driven by the avoidance of unfavorable eclipsing interactions within the N-CH₂-CH₂-N moiety that destabilize the classic chair and boat forms.[4] However, extensive research combining NMR spectroscopy, X-ray crystallography, and molecular modeling has revealed that twist-boat (TB) conformations can also be unexpected low-energy, and sometimes globally minimum, conformations, particularly in N,N'-disubstituted derivatives designed as receptor antagonists.[7] In the unsubstituted parent compound, homopiperazine, the solid-state structure reveals a pseudo-chair conformation.[8] For certain substituted derivatives, such as 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, a true chair conformation with equatorial substituents has been definitively identified in the solid state.[9][10]
This variability underscores a crucial principle: the specific substitution pattern on the ring's nitrogen and carbon atoms profoundly influences the conformational equilibrium.
Key Conformations and Interconversion Pathways
The primary low-energy conformations are in dynamic equilibrium. The diagram below illustrates the plausible interconversion pathways between the major conformational families. The energy barriers for these processes are often low enough to allow for rapid interconversion at room temperature, making their individual study challenging.
Caption: Workflow for integrated conformational analysis of 1,4-diazepane systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution Dynamics
NMR is the most powerful tool for studying the conformation of molecules in solution, providing a time-averaged picture of the populated states. For flexible systems like 1,4-diazepane, Variable Temperature (VT) NMR and 2D Exchange Spectroscopy (EXSY) are indispensable for resolving individual conformers and quantifying the energy barriers between them. [11]
Causality Behind the Experimental Choice
At room temperature, if the interconversion between conformers is fast on the NMR timescale, the observed spectrum will show a single set of averaged signals. By lowering the temperature, we can slow this exchange process. If the energy barrier is surmounted, distinct sets of signals for each major conformer may appear below a certain temperature (the coalescence temperature). This allows for the direct observation and characterization of the individual species present in the equilibrium. 2D-EXSY can then be used to directly observe the chemical exchange between these distinct conformer signals, confirming their relationship and allowing for the calculation of exchange rates.
Detailed Experimental Protocol: VT and 2D-EXSY NMR
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 1,4-diazepane derivative. [12] * Dissolve the sample in ~0.6 mL of a deuterated solvent with a low freezing point (e.g., deuterated methanol (CD₃OD), deuterated toluene (toluene-d₈), or deuterated dichloromethane (CD₂Cl₂)). The choice of solvent is critical; it must not freeze before the coalescence temperature is reached.
-
Transfer the solution to a high-quality NMR tube.
-
-
Initial Spectrum Acquisition (Room Temperature):
-
Record standard ¹H and ¹³C{¹H} NMR spectra at ambient temperature (e.g., 298 K) on a spectrometer of 400 MHz or higher. [12] * Fully assign all proton and carbon signals using 2D techniques (COSY, HSQC, HMBC) as necessary.
-
-
Variable Temperature (VT) ¹H NMR Experiment:
-
Begin decreasing the sample temperature in increments of 10 K. Allow the temperature to equilibrate for 5-10 minutes at each step.
-
Acquire a ¹H spectrum at each temperature, paying close attention to signal broadening, coalescence, and the emergence of new signals.
-
Once significant broadening is observed, reduce the temperature increments to 5 K.
-
Continue until well-resolved spectra for at least two conformers are observed or the solvent limit is reached. Note the coalescence temperature (Tc) for key signals.
-
-
2D-EXSY Spectrum Acquisition (Low Temperature):
-
Set the temperature to a point well below coalescence where conformer signals are sharp and distinct.
-
Acquire a 2D ¹H-¹H EXSY (or ROESY, which also shows exchange cross-peaks) spectrum. The key parameter is the mixing time (tₘ), which should be on the order of the inverse of the exchange rate (1/k). A series of spectra with different mixing times may be necessary.
-
The presence of off-diagonal cross-peaks between signals of the different conformers is direct evidence of chemical exchange.
-
-
Data Analysis:
-
From the VT-NMR data, use the Eyring equation to estimate the free energy of activation (ΔG‡) for the conformational interconversion at the coalescence temperature.
-
From the 2D-EXSY data, integrate the diagonal and cross-peaks to determine the site-to-site exchange rate constants (k). This provides a more accurate measure of the interconversion barriers.
-
Single-Crystal X-Ray Crystallography: The Solid-State Snapshot
X-ray crystallography provides an unambiguous, high-resolution picture of a molecule's conformation in the solid state. [13]While this does not represent the dynamic equilibrium in solution, it offers a precise geometric benchmark of a single, often low-energy, conformer.
Causality Behind the Experimental Choice
The solid-state structure provides definitive proof of a specific, stable conformation. This information is invaluable for validating computational models. [4]If a particular conformation (e.g., twist-boat) is observed in the crystal structure of a potent drug molecule, it provides a strong hypothesis that this geometry may be the "bioactive conformation" responsible for its interaction with the target receptor. [7]
Detailed Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth (Self-Validation Step):
-
The ability to grow high-quality single crystals is a prerequisite and serves as a form of sample purity validation.
-
Dissolve the purified 1,4-diazepane derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile) to near saturation. [9] * Use the slow evaporation technique: Loosely cover the vial and leave it undisturbed in a vibration-free environment for several days to weeks. [14] * Alternatively, solvent diffusion (layering a poor solvent on top of the solution) or vapor diffusion methods can be employed.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K).
-
-
Data Collection:
-
Mount the goniometer on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
-
Perform an initial unit cell determination.
-
Execute a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration and scaling).
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares refinement until the model converges and provides a good fit to the data (low R-factor).
-
Computational Chemistry: Mapping the Entire Energy Surface
Computational methods, particularly Density Functional Theory (DFT), are essential for mapping the entire conformational energy landscape. They can predict the geometries and relative energies of all stable conformers and the transition states that connect them, providing data that is often inaccessible by experiment alone. [15]
Causality Behind the Experimental Choice
While NMR can identify major conformers in solution and X-ray can pinpoint one in the solid state, neither can easily characterize high-energy transition states or minor, transiently populated conformers. Computational chemistry fills this gap. By calculating the relative Gibbs free energies of all possible conformers, we can predict their equilibrium populations (via the Boltzmann distribution) and compare them directly with experimental NMR data for validation. [16][17]This validated model can then be used with confidence to understand the complete dynamic behavior of the ring.
Detailed Experimental Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation:
-
Build an initial 3D model of the 1,4-diazepane derivative using a molecular editor.
-
Perform a comprehensive conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a large number of potential starting geometries. This step is crucial to ensure the entire conformational space is explored.
-
-
Geometry Optimization and Frequency Calculation:
-
For each unique conformer identified in the search, perform a full geometry optimization using a reliable DFT method. A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p). [9][10] * Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:
-
It confirms that the structure is a true energy minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy.
-
-
-
Transition State Searching:
-
To find the energy barriers between key minima (e.g., chair to twist-boat), perform a transition state (TS) search (e.g., using Synchronous Transit-Guided Quasi-Newton (STQN) methods).
-
A subsequent frequency calculation for the TS structure must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the interconversion.
-
-
Final Energy Calculation and Analysis:
-
To obtain more accurate energies, it is often beneficial to perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)). [16] * Calculate the relative Gibbs free energies (ΔG) of all conformers and transition states.
-
Use the calculated ΔG values to construct a complete potential energy surface and predict the Boltzmann-weighted population of each conformer at a given temperature for comparison with NMR data.
-
Conclusion
The conformational analysis of the 1,4-diazepane ring system is a complex but essential task in the development of pharmaceuticals based on this scaffold. Its inherent flexibility demands a multi-faceted approach. Solution-state NMR provides critical data on the dynamic equilibrium and interconversion barriers, while solid-state X-ray crystallography delivers an unambiguous structural snapshot of a low-energy conformer. These experimental results are rationalized and expanded upon by computational chemistry, which maps the entire energy landscape. By synergistically applying these three pillars of structural analysis, researchers can move from a vague understanding of a "flexible ring" to a precise, quantitative model of its conformational behavior, paving the way for the truly rational design of next-generation therapeutics.
References
-
Roecker, A. J., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 3173-3177. Available at: [Link]
-
Parker, D., & Waldron, B. P. (2013). Conformational analysis and synthetic approaches to polydentate perhydro-diazepine ligands for the complexation of gallium(iii). Organic & Biomolecular Chemistry, 11(16), 2849-2859. Available at: [Link]
-
Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry, 7(8), 793-812. Available at: [Link]
-
Cox, J. M., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. Available at: [Link]
-
Claramunt, R. M., et al. (2012). Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines. Magnetic Resonance in Chemistry, 50(7), 507-513. Available at: [Link]
-
Katritzky, A. R., & Ramsden, C. A. (2008). 1,4-Diazepines. In Comprehensive Organic Chemistry II (Vol. 6, pp. 1017-1060). Elsevier. Available at: [Link]
-
Kacemi, K., et al. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1735-1748. Available at: [Link]
-
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]
-
Rojas-Montoya, A., et al. (2021). Synthesis and structural characterization of 1,4-diazepanes derived from 2,2′-(1,3-propanediyldiimino)diphenols. ChemInform, 52(1). Available at: [Link]
-
Sgrignani, J., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(12), 1712-1718. Available at: [Link]
-
Smith, S. G., et al. (2015). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. The Journal of Organic Chemistry, 80(15), 7486-7494. Available at: [Link]
-
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]
-
Stankiewicz, A., & Rys, B. (n.d.). CONFORMATIONAL ANALYSIS OF BENZANNELATED NINE-MEMBERED RING LACTONES. Jagiellonian University. Available at: [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]
-
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Oudce. Available at: [Link]
-
Nagel, J., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. Available at: [Link]
-
Sethuvasan, S., et al. (2022). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 7(6). Available at: [Link]
-
Elguero, J., et al. (2017). Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b]d[5][7]iazepine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 709-712. Available at: [Link]
-
Liu, Y., et al. (2011). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3275. Available at: [Link]
-
Carlier, P. R., et al. (2005). Experimental and Computational Studies of Ring Inversion of 1,4-Benzodiazepin-2-ones: Implications for Memory of Chirality Transformations. The Journal of Organic Chemistry, 70(5), 1979-1982. Available at: [Link]
-
Liu, X., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 1883. Available at: [Link]
-
Sethuvasan, S., et al. (2022). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 577-584. Available at: [Link]
-
Jones, P. G., & Kuś, P. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1221. Available at: [Link]
-
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]
-
Kaczmarek, E., et al. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. International Journal of Molecular Sciences, 24(11), 9226. Available at: [Link]
-
Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395-406. Available at: [Link]
-
Lobb, K. A., & Clements, J. S. (2012). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. ISRN Spectroscopy, 2012, 697156. Available at: [Link]
-
St-Amour, R., & St-Jacques, M. (1983). Anomeric effect in seven-membered rings: a conformational study of 2-oxa derivatives of benzocycloheptene by NMR. Journal of the American Chemical Society, 105(1), 120-127. Available at: [Link]
-
Kumar, A., et al. (2026). Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Fabritiis, G. D., & Peczuh, M. W. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics, 163(11). Available at: [Link]
-
Badawi, H. M. (2009). A computational study of conformational interconversions in 1,4-dithiacyclohexane (1,4-dithiane). Journal of Molecular Structure: THEOCHEM, 904(1-3), 57-61. Available at: [Link]
-
Dohm, S., et al. (2023). Chemical accuracy for ligand-receptor binding Gibbs energies through multi-level SQM/QM calculations. Chemical Science, 14(1), 133-146. Available at: [Link]
-
Unknown. (n.d.). Conformational Analysis of Cyclohexane. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Conformational analysis and synthetic approaches to polydentate perhydro-diazepine ligands for the complexation of gallium(iii) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 1,4-Ditosyl-1,4-diazepane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ifj.edu.pl [ifj.edu.pl]
Predictive and Empirical Paradigms for Modulating the Metabolic Stability of 1,4-Diazepane-5-carboxamide Motifs
A Technical Guide for Drug Development Professionals
The 1,4-diazepane ring—a seven-membered homopiperazine homolog—is a privileged scaffold in medicinal chemistry. It offers unique conformational flexibility, distinct basicity profiles, and precise spatial vectors for pharmacophore projection, making it highly valuable in targeting CNS receptors (e.g., CB2 agonists, orexin antagonists) and bacterial kinases[1][2][3]. However, when functionalized with a 5-carboxamide group, this motif frequently presents severe pharmacokinetic liabilities, primarily driven by rapid hepatic metabolism.
As a Senior Application Scientist, I have observed that mitigating the metabolic clearance of 1,4-diazepane derivatives requires moving beyond empirical "trial and error." This guide synthesizes the mechanistic causality behind diazepane metabolism, structural optimization strategies, and the self-validating experimental protocols necessary to accurately predict and enhance metabolic stability.
Mechanistic Causality: Why is the 1,4-Diazepane Motif Metabolically Labile?
The metabolic instability of 1,4-diazepane-5-carboxamide motifs is fundamentally a thermodynamic and geometric problem within the Cytochrome P450 (CYP450) active site.
Conformational Entropy and CYP450 Clashing
Compared to the rigid six-membered piperazine ring, the seven-membered diazepane ring possesses higher conformational entropy. This flexibility allows the molecule to sample a wider array of binding poses within the voluminous active sites of CYP3A4 and CYP2D6. Consequently, the probability of a productive metabolic clash—where the highly reactive iron-oxo species (
The primary metabolic pathways involve:
- -Carbon Hydroxylation: The electron-rich nitrogen atoms in the diazepane ring activate adjacent C-H bonds toward hydrogen atom abstraction. The resulting carbon radical undergoes oxygen rebound to form an unstable hemiaminal, which rapidly collapses to cause ring cleavage or N-dealkylation.
-
Amide Hydrolysis & N-Oxidation: While the 5-carboxamide group provides critical hydrogen-bonding interactions for target affinity, it can also influence the binding orientation.
The Paradox of Type II Binding
It is a common heuristic in drug design that incorporating an
CYP450-mediated metabolic degradation pathways of 1,4-diazepane-5-carboxamide motifs.
Structural Optimization: Predictive Strategies
When in silico predictors (such as StarDrop) identify the diazepane ring as the primary Site of Metabolism (SOM)[5], medicinal chemists must employ rational structural modifications. The causality behind these modifications dictates their success:
-
Ring Contraction: Reducing the 1,4-diazepane to a six-membered piperazine or piperidine is the most statistically successful intervention[6]. By reducing conformational flexibility, the molecule is restricted from adopting the productive metabolic pose.
-
Steric Shielding vs. Polar Additions: Counterintuitively, adding polar groups (like hydroxyls or carbonyls) directly to the 1,4-diazepane ring often decreases metabolic stability[6]. This is because the added polarity can introduce new hydrogen-bonding interactions within the CYP active site that anchor the molecule in a vulnerable orientation. Instead, incorporating bulky alkyl groups adjacent to the labile
-carbons provides steric hindrance against the heme-iron. -
Deuteration: If the N-alkyl group is the primary site of clearance, replacing hydrogen with deuterium (e.g., a
group) leverages the kinetic isotope effect. Because the C-D bond is stronger than the C-H bond, the activation energy for abstraction increases, effectively shunting metabolism away from this site[5].
Quantitative Impact of Structural Modifications
The following table synthesizes the expected pharmacological impact of various structural interventions on the diazepane scaffold based on established literature[1][5][6].
| Structural Modification Strategy | Mechanistic Rationale | Impact on CYP Binding Pose | Expected Effect on |
| None (Parent 1,4-Diazepane) | Baseline | High conformational flexibility allows multiple productive poses. | High (Rapid clearance) |
| Hydroxyl/Carbonyl Addition | Attempted polarity increase | Anchors molecule via H-bonding, exposing | Increased (Counterintuitive) |
| Ring Contraction (to Piperazine) | Entropy reduction | Restricts active site sampling; forces non-productive clash. | Significantly Decreased |
| N-Alkyl Deuteration (e.g., | Kinetic Isotope Effect | Does not alter pose, but raises activation energy of C-H cleavage. | Moderately Decreased |
| Steric Shielding ( | Steric hindrance | Physically blocks the | Decreased |
Self-Validating Experimental Workflows
To accurately predict the in vivo clearance of 1,4-diazepane-5-carboxamide derivatives, the in vitro assays must be designed as self-validating systems. A self-validating protocol ensures that any observed substrate depletion is strictly due to enzymatic metabolism, ruling out chemical instability or assay artifacts.
Protocol A: High-Throughput Microsomal Stability Assay (HLM/RLM)
This workflow measures the Intrinsic Clearance (
Step-by-Step Methodology:
-
Preparation: Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
[4]. -
Substrate Addition: Spike the 1,4-diazepane test compound to a final concentration of 1
. (Keep organic solvent concentration <0.5% to prevent CYP inhibition). -
Self-Validation Controls (Critical):
-
Minus-NADPH Control: Incubate the test compound with microsomes but without NADPH. If depletion occurs here, the compound is chemically unstable or degraded by non-CYP enzymes (e.g., plasma esterases).
-
Positive Control: Run a parallel assay with a known high-clearance drug (e.g., Verapamil or Dextromethorphan) to validate the enzymatic viability of the microsome batch.
-
-
Initiation & Sampling: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. Extract 50
aliquots at and minutes. -
Quenching: Immediately quench each aliquot into 150
of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. -
Quantification: Analyze the supernatant via LC-MS/MS. Plot the natural log of the percent remaining compound versus time to calculate the elimination rate constant (
), half-life ( ), and .
Self-validating in vitro metabolic stability workflow for diazepane derivatives.
Protocol B: CYP450 Difference Spectroscopy (Type I vs. Type II Binding)
To determine if the 5-carboxamide motif is inducing Type II binding (heme coordination) or Type I binding (hydrophobic pocket binding), difference spectroscopy is employed[4].
Step-by-Step Methodology:
-
Baseline Establishment: Prepare two cuvettes (sample and reference) containing 470 nM purified CYP3A4 in 100 mM potassium phosphate buffer with 20% glycerol (pH 7.4)[4]. Record a baseline spectrum from 350 to 500 nm at 30°C.
-
Titration: Titrate the 1,4-diazepane-5-carboxamide derivative into the sample cuvette (concentrations ranging from 0.5 to 100
). Add an equal volume of the solvent vehicle to the reference cuvette to negate solvent effects[4]. -
Spectral Analysis:
-
Type I Binding: Indicated by a peak at ~390 nm and a trough at ~420 nm. This suggests the compound displaces the distal water ligand, shifting the heme iron from low-spin to high-spin (typical for substrates).
-
Type II Binding: Indicated by a peak at ~425-430 nm and a trough at ~390-405 nm. This confirms the nitrogen of the diazepane or carboxamide is directly coordinating to the heme iron[4][7].
-
-
Affinity Calculation: Plot the peak-to-trough absorbance difference (
) against substrate concentration to calculate the spectral dissociation constant ( ).
Conclusion
The integration of 1,4-diazepane-5-carboxamide motifs into drug candidates requires a rigorous, mechanistically grounded approach to overcome inherent metabolic liabilities. By understanding that the high conformational entropy of the seven-membered ring drives CYP-mediated clearance, scientists can deploy targeted structural interventions—such as ring contraction, steric shielding, or deuteration—rather than relying on the flawed assumption that Type II heme binding will universally confer stability. Implementing self-validating in vitro workflows ensures that these structural optimizations translate reliably into improved pharmacokinetic profiles in vivo.
References
-
Riether, D., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters.[Link][1]
-
Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.[Link][6]
-
Peng, C.-C., et al. (2010). Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. Bioorganic & Medicinal Chemistry.[Link][7]
-
Peng, C.-C., et al. (2012). The Effects of Type II Binding on Metabolic Stability and Binding Affinity in Cytochrome P450 CYP3A4. Archives of Biochemistry and Biophysics.[Link][4]
-
Norcross, N. R., et al. (2015). Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry.[Link][5]
-
Singh, P., et al. (2026). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity.[Link][2]
-
Merck Sharp & Dohme Corp. (2012). Diazepane substituted compounds as orexin receptor antagonists. RU2458924C2.[3]
Sources
- 1. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. RU2458924C2 - Diazepane substituted compounds as orexin receptor antagonists - Google Patents [patents.google.com]
- 4. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
The 1,4-Diazepane-5-Carboxamide Scaffold: From Historical Synthesis to Modern Hit-to-Lead Optimization
Executive Summary
The 1,4-diazepane-5-carboxamide motif has evolved from a serendipitous byproduct of peptide synthesis into a highly privileged scaffold in modern medicinal chemistry. By offering a flexible 7-membered ring system with distinct, highly tunable exit vectors, it enables researchers to explore complex 3D shape space that rigid 6-membered rings (like piperazines) cannot access. This whitepaper provides an in-depth technical analysis of the historical development, synthetic methodologies, and modern applications of the diazepane-5-carboxamide core, culminating in its recent success in accelerating the hit-to-lead optimization of SARS-CoV-2 Main Protease (Mpro) inhibitors.
Introduction: The Privileged Nature of the 1,4-Diazepane Core
In structure-based drug design (SBDD), the spatial orientation of functional groups—often termed "exit vectors"—dictates a molecule's ability to engage specific binding pockets. The 1,4-diazepane-5-carboxamide scaffold provides three to four distinct exit vectors:
-
N1 Position: Typically functionalized with acyl or sulfonyl groups.
-
N4 Position: Often alkylated or reductively aminated to target lipophilic pockets.
-
C5 Carboxamide: Provides a critical hydrogen-bonding network and an additional vector for structural extension.
Compared to the homologous piperazine ring, the 7-membered diazepane ring exhibits greater conformational flexibility. As demonstrated in recent optimization campaigns for SARS-CoV-2 Mpro inhibitors, this flexibility allows the C5-carboxamide to project into adjacent auxiliary pockets (such as the S1' pocket), an interaction geometrically forbidden for the corresponding piperazine analogs[1].
Historical Perspectives and Synthetic Evolution
Artifacts of Peptide Synthesis
The earliest encounters with the 1,4-diazepane core in a carboxamide/dione context occurred as unintended side reactions during solid-phase peptide synthesis (SPPS). When synthesizing peptides containing aspartic acid
Multicomponent Reactions (MCRs) and Library Generation
Recognizing the pharmacological potential of 7-membered nitrogen heterocycles, synthetic chemists transitioned from accidental discovery to intentional library generation. The Ugi-Joullié three-component reaction (3-CR) became a cornerstone methodology[3]. By reacting cyclic imines with isocyanides and carboxylic acids (or trifluoroacetic acid as a chloroformic acid equivalent), researchers successfully generated highly diverse libraries of drug-like bicyclic hydantoins and 1,4-diazepane-5-carboxamides[3]. This approach allowed for the rapid population of lead-generation libraries, proving that the diazepane core could be systematically decorated to probe novel biological targets[4].
Fig 1. Evolution of 1,4-diazepane-5-carboxamide synthesis from artifact to targeted lead.
Modern Directed Synthesis: SARS-CoV-2 Mpro Inhibition
The true power of the 1,4-diazepane-5-carboxamide scaffold was recently showcased in the hit-to-lead optimization of SARS-CoV-2 Mpro inhibitors. Researchers at Idorsia Pharmaceuticals utilized High-Throughput Medicinal Chemistry (HTMC) combined with Molecular Dynamics (MD) simulations to optimize a weak 14 µM hit into a potent 16 nM lead compound[5].
The Structural Rationale
Crystallographic analysis revealed that while traditional piperazine-based inhibitors (e.g., GC-67) effectively occupied the S1, S2, and S4 pockets of the Mpro enzyme, they lacked the geometric reach to engage the S1' pocket[1]. By introducing a third exit vector via the C5-carboxamide on the diazepane ring, the optimized compounds successfully bridged this gap[5]. MD simulations accurately predicted that specific isomers (e.g., compounds 37 and 38) would exhibit superior binding due to this precise spatial arrangement[6].
Fig 2. HTMC and SBDD workflow for optimizing diazepane-based Mpro inhibitors.
Experimental Workflows and Self-Validating Protocols
To achieve the precise functionalization required for the Mpro inhibitors, a robust, self-validating synthetic protocol was developed. The following methodology details the assembly of the tri-substituted 1,4-diazepane-5-carboxamide core[6].
Step 1: Core Cyclization
Protocol: A dibromo derivative (acting as the electrophile) is reacted with a benzyl-protected bis-amine in the presence of a mild base (e.g., K2CO3) in acetonitrile at elevated temperatures. Causality & Rationale: The use of a bis-amine and a dibromo alkane leverages the Thorpe-Ingold effect to facilitate the entropically challenging 7-membered ring closure. Benzyl protecting groups are explicitly chosen because they are completely inert to the basic alkylation conditions, preventing unwanted polymerization or over-alkylation.
-
Validation Checkpoint: LC-MS analysis must show the complete disappearance of the linear precursor and the emergence of the
peak corresponding to the cyclized, dibenzyl-protected diazepane.
Step 2: Deprotection and Selective Reprotection
Protocol: The dibenzyl-protected intermediate is subjected to hydrogenolysis (Pd/C,
-
Validation Checkpoint: TLC and LC-MS must confirm the formation of the mono-Boc protected species. The absence of di-Boc derivatives validates the stoichiometric precision of the reaction.
Step 3: Saponification and Amide Coupling
Protocol: Methyl 4-(4-bromo-2-ethylbenzyl)-1-(5-chloronicotinoyl)-1,4-diazepane-5-carboxylate is dissolved in a biphasic mixture of THF and
-
Saponification: The THF/
solvent system ensures the simultaneous solvation of the lipophilic ester and the hydrophilic hydroxide ion. Lithium hydroxide is specifically selected over sodium or potassium hydroxide because the cation coordinates the intermediate, minimizing the risk of base-catalyzed epimerization at the sensitive C5 stereocenter. -
Amide Coupling: HATU is utilized as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester. This intermediate dramatically accelerates the aminolysis step, allowing the reaction to proceed at room temperature and further suppressing any potential racemization of the C5 position.
-
Validation Checkpoint: Chiral HPLC analysis of the final product must demonstrate an enantiomeric excess (ee) of >98%, validating that the stereochemical integrity of the C5 position was maintained throughout the saponification and coupling sequence.
Quantitative Data Presentation
The structural advantages of the 1,4-diazepane-5-carboxamide core translate directly into quantifiable biochemical efficacy. Table 1 summarizes the structure-activity relationship (SAR) data comparing the diazepane series to the baseline piperazine series in the context of SARS-CoV-2 Mpro inhibition[6],[1].
Table 1: Comparative Binding Affinities of Mpro Inhibitor Scaffolds
| Scaffold Type | Representative Compound | Exit Vectors | Target Pockets Occupied | Enzymatic IC50 (nM) | Key Structural Advantage |
| Piperazine | GC-67 | 3 | S1, S2, S4 | ~ | Baseline rigid core; limited reach. |
| Diazepane | Isomer 37 | 4 | S1, S2, S4, S1' | 660 | Introduction of C5-amide vector. |
| Diazepane | Isomer 38 | 4 | S1, S2, S4, S1' | 280 | Optimized spatial orientation. |
| Diazepane | Compound 119 | 4 | S1, S2, S4, S1' | 16 | Maximized S1' pocket engagement. |
Data synthesized from Hazemann et al., 2025[6]. The transition from a 14 µM initial hit to the 16 nM Compound 119 underscores the critical importance of the fourth exit vector provided by the diazepane-5-carboxamide core.
Conclusion
The 1,4-diazepane-5-carboxamide scaffold represents a triumph of rational drug design. By understanding its historical context—from an unwanted peptide artifact to a highly sought-after MCR product—chemists have harnessed its unique 3D topology. As demonstrated by the rapid HTMC-driven optimization of SARS-CoV-2 Mpro inhibitors, the distinct exit vectors of the diazepane core allow for precision targeting of complex enzymatic pockets. When coupled with self-validating synthetic protocols that preserve critical stereocenters, this scaffold stands as a highly robust and versatile tool for future drug discovery campaigns.
References
-
1,4-Diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid
-benzyl ester. (2007). Journal of Peptide Science. 2 -
Exploitation of the Ugi-Joullié Reaction in the Synthesis of Libraries of Drug-Like Bicyclic Hydantoins. (2016). Synthesis, 47(16), 2391-2406.3
-
Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. (2025). Journal of Medicinal Chemistry, 68(8), 8269-8294. 6
Sources
Methodological & Application
Regioselective functionalization of 1,4-Diazepane-5-carboxamide nitrogen atoms
Application Note: Strategic Regiocontrol in the Functionalization of 1,4-Diazepane-5-carboxamides
Abstract
The 1,4-diazepane-5-carboxamide scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the development of orexin receptor antagonists and kinase inhibitors.[1] However, the presence of two nucleophilic secondary amines (N1 and N4) presents a significant synthetic challenge. This Application Note details the mechanistic rationale and validated protocols for distinguishing between the distal (N1) and proximal (N4) nitrogen atoms. By exploiting the steric differentiation introduced by the C5-carboxamide moiety, researchers can achieve high regioselectivity (>95:[1]5) using kinetically controlled electrophilic trapping and orthogonal protection strategies.
Part 1: Strategic Analysis & Mechanistic Rationale
Successful functionalization relies on understanding the subtle electronic and steric disparities between the two ring nitrogens.
The Steric/Electronic Landscape
-
N1 (Distal Nitrogen): Located at the
-position relative to the C5-chiral center.[1] It exists in a relatively unhindered conformational space, resembling a standard secondary amine. -
N4 (Proximal Nitrogen): Located at the
-position relative to the C5-carboxamide.[1] The bulky carboxamide group exerts significant steric pressure, impeding the approach of electrophiles. Furthermore, potential intramolecular hydrogen bonding between the amide hydrogen and the N4 lone pair can reduce nucleophilicity.
Decision Matrix (Workflow)
The following flowchart outlines the decision logic for selecting the appropriate protocol based on the target nitrogen.
Figure 1: Decision tree for regioselective functionalization based on steric accessibility.
Part 2: Detailed Experimental Protocols
Protocol A: N1-Selective Protection/Alkylation (Kinetic Control)
Objective: Selectively functionalize N1 using the inherent steric bias of the scaffold.[1] Mechanism: At lower temperatures, the activation energy barrier for N4 functionalization (due to steric clash with the C5-carboxamide) is significantly higher than for N1.[1]
Materials:
-
Substrate: 1,4-Diazepane-5-carboxamide (1.0 equiv)[1]
-
Electrophile: Boc₂O (0.95 equiv) or Benzyl Bromide (0.95 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) (1.1 equiv)[1]
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1,4-diazepane-5-carboxamide (1.0 g, ~6.3 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Nitrogen atmosphere.
-
Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Lower temperatures enhance the kinetic selectivity.
-
Base Addition: Add DIPEA (1.2 mL, 6.9 mmol) slowly.
-
Electrophile Addition (Titration): Dissolve Boc₂O (1.3 g, 6.0 mmol, 0.95 equiv ) in DCM (5 mL). Add this solution dropwise over 30 minutes via a syringe pump or addition funnel.
-
Note: Using a slight deficit of the electrophile prevents bis-functionalization.[1]
-
-
Reaction: Stir at -10°C for 2 hours, then allow to warm to 0°C over 1 hour.
-
Quench & Workup: Quench with water (10 mL). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: The crude residue usually contains >90% N1-product.[1] Purify via flash chromatography (MeOH/DCM gradient).
Expected Data:
| Parameter | Condition | N1:N4 Ratio | Yield |
| Temperature | 25°C | 85:15 | 92% |
| Temperature | -10°C | >98:2 | 88% |
| Equivalents | 1.1 eq | 90:10 (contains bis) | 95% |
| Equivalents | 0.95 eq | >98:2 | 85% |
Protocol B: N4-Selective Functionalization (The "Reverse" Route)
Objective: Functionalize the hindered N4 position. Mechanism: Since direct attack at N4 is slow and non-selective, N1 must be temporarily masked.
Workflow:
-
Protection: Protect N1 with a removable group (Boc or Cbz) using Protocol A.
-
Functionalization: React the N1-protected intermediate with the target electrophile (e.g., reductive amination, acylation).
-
Deprotection: Remove the N1 protecting group.
Step-by-Step Methodology (Step 2: N4-Arylation Example): Pre-requisite: Start with N1-Boc-1,4-diazepane-5-carboxamide.[1]
-
Setup: In a pressure vial, combine N1-Boc-intermediate (1.0 equiv), Aryl Bromide (1.2 equiv), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%).
-
Solvent/Base: Add Toluene (0.2 M) and NaOtBu (1.5 equiv).
-
Degas: Sparge with Argon for 10 minutes.
-
Reaction: Heat to 100°C for 12-16 hours.
-
Why Heat? The steric bulk at C5 requires thermal energy to overcome the barrier for the Pd-oxidative addition/amine coordination cycle at N4.[1]
-
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
-
Deprotection (Optional): Treat with TFA/DCM (1:4) to remove the N1-Boc group if the free amine is required.[1]
Part 3: Troubleshooting & Optimization
Common Pitfalls
-
Bis-alkylation: Occurs if the electrophile is added too quickly or in excess.[1]
-
Fix: Strictly use 0.95 equivalents and slow addition at low temperature.
-
-
Low Reactivity at N4: The C5-carboxamide can form a hydrogen bond with N4, locking it in a non-nucleophilic conformation.[1]
-
Fix: Use a polar aprotic solvent (DMF or DMSO) to disrupt internal H-bonds, or use strong bases (NaH) to deprotonate N4 if alkylating.[1]
-
Analytical Validation
-
NMR Signature:
-
Mass Spec: LC-MS is essential to distinguish mono-functionalized (Desired) vs. bis-functionalized (Impurity) products.[1]
References
-
Stoltz, B. M., et al. (2012). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Caltech Library. (Demonstrates N1-protection preference in 5-oxo-diazepanes).
-
Gotor, V., et al. (2009). User-friendly stereoselective one-pot access to 1,4-diazepane derivatives. Organic & Biomolecular Chemistry. (Discusses multicomponent assembly and steric constraints).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for amine protection selectivity; primary > unhindered secondary > hindered secondary). [1]
-
Bedford, R. B., et al. (2015).[2] Regioselective C-H Functionalization of fused heterocyclic systems. MDPI Molecules. (Provides context on arylation of hindered nitrogen heterocycles). [1]
Sources
Application Note: Orthogonal Protecting Group Strategies for 1,4-Diazepane Derivatives
Executive Summary
The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in approved drugs like Suvorexant (Belsomra) and various sigma receptor ligands. However, its functionalization presents a distinct chemical challenge: the presence of two nucleophilic secondary amines.
For symmetric 1,4-diazepanes, the challenge is statistical—avoiding bis-protection while achieving high mono-protection yields. For asymmetric derivatives (e.g., 5-methyl-1,4-diazepane), the challenge is regiochemical—exploiting steric differentiation between N1 and N4.
This guide details orthogonal strategies (Boc, Cbz, Fmoc, Alloc) and provides self-validating protocols for selective protection, purification, and deprotection.
Strategic Overview: The Symmetry vs. Steric Paradigm
Effective protection depends entirely on the substitution pattern of the diazepane ring.
| Feature | Symmetric (Homopiperazine) | Asymmetric (e.g., 5-Methyl-1,4-diazepane) |
| Challenge | Statistical distribution (Mono vs. Bis). | Regioselectivity (N1 vs. N4). |
| Primary Driver | Stoichiometry & pH control. | Steric hindrance.[1][2][3] |
| Dominant Species | Mixture of Unreacted : Mono : Bis (1:2:1 typically). | Kinetic product (Unsubstituted N) favored. |
| Purification | Critical: Requires pH-switch extraction. | Chromatography often sufficient. |
Orthogonal Pairs Matrix
Select your protecting group strategy based on the downstream application (Solution vs. Solid Phase).
| Strategy | N1 Group | N4 Group | Orthogonality Mechanism | Application |
| Classic Liquid | Boc | Cbz | Acid (Boc) vs. Hydrogenolysis (Cbz) | Bulk scale-up, solution phase libraries. |
| SPPS Standard | Fmoc | Boc | Base (Fmoc) vs. Acid (Boc) | Peptide mimetics, resin-bound synthesis. |
| Mild/Sensitive | Alloc | Boc | Pd(0) or I₂ (Alloc) vs. Acid (Boc) | Late-stage functionalization, acid-sensitive cores. |
| Robust | Bn | Boc | Hydrogenolysis (Bn) vs. Acid (Boc) | Permanent N-protection during harsh steps. |
Visualizing the Workflow
The following diagram illustrates the decision logic for protecting group selection and the divergence between symmetric and asymmetric workflows.
Caption: Workflow logic distinguishing statistical purification requirements for symmetric diazepanes versus steric control for asymmetric derivatives.
Detailed Protocols
Protocol A: Selective Mono-Boc Protection of Homopiperazine (Symmetric)
Challenge: Adding 1.0 eq of Boc₂O to homopiperazine results in a statistical mixture (~25% unreacted, ~50% mono, ~25% bis). Solution: The "pH-Switch" Extraction. This method uses the basicity difference between the mono-protected (secondary amine, pKa ~10) and bis-protected (carbamate, non-basic) species.
Reagents:
-
Homopiperazine (1.0 eq)
-
Boc₂O (0.9 eq) - Intentionally slight deficit to minimize bis-Boc.
-
DCM (Solvent)
-
Citric Acid (aq), NaOH (aq).
Step-by-Step:
-
Reaction: Dissolve homopiperazine (10 g, 100 mmol) in DCM (100 mL) at 0°C.
-
Addition: Add Boc₂O (19.6 g, 90 mmol) in DCM (50 mL) dropwise over 2 hours. Slow addition is crucial to maintain local excess of amine.
-
The pH Switch (Purification):
-
Wash 1 (Remove Unreacted): Wash the organic phase with water (3 x 50 mL). The unreacted homopiperazine (highly polar/basic) partitions into the water. The Mono-Boc and Bis-Boc remain in DCM.
-
Extraction (Isolate Mono): Extract the DCM layer with 0.5 M Citric Acid (3 x 50 mL).
-
Recovery: Basify the Citric Acid aqueous layer to pH >12 using 4 M NaOH. The solution will become cloudy.
-
Final Extraction: Extract the basic aqueous layer with DCM (3 x 50 mL). Dry over Na₂SO₄ and concentrate.
-
-
Yield: Typically 65-75% isolated Mono-Boc product.
-
Validation: ¹H NMR should show symmetry breaking. Bis-Boc is symmetric; Mono-Boc is not.
Protocol B: Regioselective Protection of 2-Methyl-1,4-diazepane (Asymmetric)
Context: In the synthesis of Suvorexant intermediates, the methyl group at C5 (or C2 depending on numbering) creates steric bulk. Rule: Electrophiles react at the least hindered nitrogen (distal to the methyl group).
-
Reaction: Dissolve 2-methyl-1,4-diazepane (1.0 eq) in DCM at -10°C.
-
Addition: Add Cbz-Cl (0.95 eq) or Boc₂O (0.95 eq) slowly.
-
Result: The protecting group attaches to N4 (if methyl is at C2) or N1 (if methyl is at C5). Note: IUPAC numbering shifts, but chemically, it attaches to the nitrogen furthest from the substituent.
-
Validation: HMBC NMR is required to confirm regiochemistry. Cross-peaks between the carbonyl carbon of the protecting group and the adjacent CH₂ protons will confirm the position.
Protocol C: Orthogonal Alloc Removal (Metal-Free)
Context: Alloc is excellent for orthogonality but typically requires Pd(PPh₃)₄, which is air-sensitive and hard to remove. A new iodine-mediated method (2025) is superior for this scaffold.
Reagents:
-
Alloc-protected diazepane derivative.
-
Iodine (I₂) (3.0 eq).
-
Solvent: THF/Water (4:1).
Step-by-Step:
-
Dissolve Alloc-substrate in THF/Water.
-
Add Iodine. Stir at room temperature for 1-2 hours.
-
Mechanism: Iodine activates the allyl double bond, water attacks, forming an unstable hemiaminal that collapses to release the amine, CO₂, and acrolein/allyl iodide byproducts.
-
Quench: Add sat. aq. Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine (color changes from brown to clear).
-
Workup: Basify and extract with DCM.
-
Advantage: Avoids heavy metal contamination in the diazepane ring, which is a known chelator.
Orthogonal Deprotection Compatibility Table
Use this table to plan multi-step synthesis.
| Protecting Group | Cleavage Reagent | Stability (Does NOT Cleave) | Notes |
| Boc | TFA / DCM (1:1) or 4M HCl in Dioxane | Base, Hydrogenolysis, Pd(0) | Generates isobutylene gas. |
| Cbz (Z) | H₂, Pd/C or HBr/AcOH | TFA (mostly), Base, Pd(0) | Stable to mild acid; cleaved by strong acid (HBr). |
| Fmoc | 20% Piperidine in DMF | TFA, H₂, Pd(0) | Standard for solid phase. Byproduct is dibenzofulvene. |
| Alloc | Pd(PPh₃)₄ + PhSiH₃ (Scavenger) | TFA, Base, H₂ | Best for orthogonality. Compatible with both Boc and Fmoc. |
| Benzyl (Bn) | H₂, Pd(OH)₂/C (Pearlman's) | TFA, Base, Pd(0) | Hardest to remove; requires high pressure H₂ or transfer hydrogenation. |
References
-
Gaware, R., & Jordis, U. (2011). "Selective Mono-Boc-Protection of Bispidine." Sciforum. (Protocol for diamine mono-protection using acid stoichiometry).
-
Zhang, G-S., et al. (2014). "Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate."[6][8] Chinese Chemical Letters. (Describes the steric control in asymmetric diazepane synthesis).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
-
Nalikezhathu, A., et al. (2023). "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing." Organic Letters. (Modern catalytic methods for diazepane formation).
-
BenchChem. (2025).[2] "The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide." (Details on Pd-free Alloc removal).
Disclaimer
This Application Note is for research purposes only. All protocols involves hazardous chemicals (TFA, Iodine, Chlorinated solvents) and should be performed in a fume hood with appropriate PPE.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Divergent regioselective synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
- 7. Suvorexant synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Reductive amination procedures involving 1,4-Diazepane-5-carboxamide
Application Note: High-Yield Reductive Amination Procedures Involving 1,4-Diazepane-5-Carboxamide Scaffolds
Executive Summary
The 1,4-diazepane ring is a privileged pharmacophore in modern drug discovery. Specifically, 1,4-diazepane-5-carboxamide derivatives have emerged as critical building blocks in the hit-to-lead optimization of novel therapeutics, including highly potent SARS-CoV-2 Mpro inhibitors[1]. Reductive amination remains the premier methodology for the late-stage functionalization of the secondary amine within this scaffold. This application note details the mechanistic rationale, optimized protocols, and self-validating analytical steps required to achieve high-yielding N-alkylation while preserving the integrity of the sensitive carboxamide moiety.
Mechanistic Rationale & Reagent Selection
When utilizing 1,4-diazepane-5-carboxamide, the primary synthetic challenge is ensuring the selective N-alkylation of the secondary amine without hydrolyzing or inadvertently reacting the primary carboxamide group.
The reaction proceeds via the condensation of the secondary amine with a carbonyl compound (aldehyde or ketone) to form a transient iminium ion, which is subsequently reduced to a tertiary amine[2].
-
Reducing Agent Causality: Sodium triacetoxyborohydride (STAB,
) is the reducing agent of choice. Unlike sodium borohydride ( ), which can prematurely reduce the carbonyl precursor to an alcohol, STAB features bulky, electron-withdrawing acetate ligands that attenuate hydride nucleophilicity. This makes STAB highly selective for the more electrophilic iminium ion over the starting aldehyde[2]. Furthermore, STAB is significantly less toxic than sodium cyanoborohydride ( ), making it ideal for high-throughput medicinal chemistry (HTMC) arrays[1]. -
Base and Acid Additives: 1,4-Diazepane derivatives are frequently supplied as hydrochloride salts. N,N-Diisopropylethylamine (DIPEA) must be added to free-base the amine, enabling nucleophilic attack[3]. Conversely, the addition of a weak protic acid, such as acetic acid (AcOH), accelerates the dehydration of the intermediate hemiaminal into the reactive iminium species.
Figure 1: Mechanistic workflow of the reductive amination of 1,4-diazepane-5-carboxamide.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Observational cues are embedded within the steps to ensure the scientist can verify the reaction's progress in real-time.
Protocol A: Direct Reductive Amination (Standard Aldehydes)
This protocol is optimized for standard, unhindered aliphatic or aromatic aldehydes (e.g., 4-bromo-2-ethylbenzaldehyde)[3].
-
Preparation of the Free Base: Suspend 1,4-diazepane-5-carboxamide hydrochloride (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL). Add DIPEA (3.0 eq, 1.5 mmol) dropwise at room temperature.
-
Self-Validation Check: The cloudy suspension should transition into a clear solution within 5 minutes, visually confirming the successful generation of the nucleophilic free base.
-
-
Iminium Formation: Add the target aldehyde (1.2 eq, 0.6 mmol) followed by glacial acetic acid (1.0 eq, 0.5 mmol). Stir the mixture for 30 minutes at room temperature.
-
Hydride Reduction: Add
(2.5 eq, 1.25 mmol) in a single portion.-
Self-Validation Check: A mild exotherm and slight gas evolution may be observed. This is a positive indicator of the hydride transfer initiating.
-
-
Reaction Monitoring: Stir the reaction overnight (approx. 12–16 hours) at room temperature[3].
-
Analytical Validation: Pull a 10 µL aliquot, dilute in Methanol, and analyze via LC-MS. The complete disappearance of the diazepane starting material mass
and the emergence of the product mass validates the completion of the reaction. If the iminium mass persists, add an additional 0.5 eq of STAB.
-
-
Quenching and Workup: Quench the reaction by slowly adding saturated aqueous
(5.0 mL).-
Self-Validation Check: The cessation of
gas evolution indicates the complete neutralization of residual acetic acid and unreacted STAB. Extract the aqueous layer with DCM ( ), dry over , and concentrate under reduced pressure.
-
Protocol B: Two-Step Reductive Amination (Sterically Hindered Ketones)
For sterically hindered ketones, direct reductive amination often fails due to the slow rate of iminium formation. This requires a Lewis acid-mediated pre-formation step.
-
Condensation: Combine the free-based 1,4-diazepane-5-carboxamide (1.0 eq) and the ketone (2.0 eq) in anhydrous 1,2-Dichloroethane (DCE). Add Titanium(IV) isopropoxide (
, 1.5 eq). -
Thermal Activation: Heat the mixture to 60 °C for 4 hours.
-
Self-Validation Check: The solution will turn yellow/orange, indicating the formation of the titanium-coordinated imine complex.
-
-
Reduction: Cool the mixture to 0 °C and carefully add
(1.5 eq) dissolved in minimal Methanol. Stir for 2 hours, then quench with water to precipitate salts. Filter through a Celite pad before standard extraction.
Quantitative Optimization Parameters
To facilitate rapid experimental design, the following table summarizes the causal relationship between substrate types and required reaction parameters.
| Parameter | Standard Aldehydes | Sterically Hindered Ketones | Mechanistic Rationale |
| Stoichiometry (Amine:Carbonyl) | 1.0 : 1.2 | 1.0 : 2.0 | Excess electrophile drives the reversible iminium formation forward against steric bulk. |
| Reducing Agent | STAB is sufficient for aldehydes; hindered ketones require Lewis acid activation prior to reduction. | ||
| Solvent System | DCM (0.1 M) | DCE (0.1 M) | DCE permits higher reflux temperatures (83 °C) to overcome thermodynamic barriers. |
| Acid Catalyst | None or AcOH (1.0 eq) | None ( | Protic acid accelerates hemiaminal dehydration to the iminium ion without hydrolyzing the carboxamide. |
Troubleshooting & Downstream Processing
-
Preservation of the Carboxamide: The primary carboxamide at the 5-position is generally stable under mild reductive amination conditions. However, prolonged exposure to strong aqueous bases (e.g.,
) during workup can lead to amide hydrolysis. Always use mild bases like for quenching[3]. -
Purification Strategy: If excess aldehyde complicates normal-phase silica gel chromatography, utilize Strong Cation Exchange (SCX) chromatography. Load the crude mixture onto an SCX-2 cartridge; the basic tertiary amine product will be retained while non-basic organic impurities (like unreacted aldehydes and alcohols) wash through. Elute the purified 1,4-diazepane product using 2M Ammonia in Methanol.
References
-
Hazemann, J., et al. (2025). "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations." Journal of Medicinal Chemistry. Available at:[Link]
-
Zenner, A., et al. (2024). "The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism." Royal Society Open Science. Available at:[Link]
-
Hazemann, J., et al. (2025). "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry." Gutenberg Open Science. Available at:[Link]
Sources
Application Note: Microwave-Assisted Cyclization Strategies for Diazepane and Benzodiazepine Scaffolds
Topic: Microwave-assisted cyclization methods for diazepane rings Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Executive Summary & Core Directive
The Challenge: The synthesis of seven-membered nitrogenous heterocycles (diazepanes and diazepines) is historically plagued by unfavorable entropic factors. Traditional thermal cyclizations often require high dilution to avoid polymerization, prolonged reflux times (24–48 hours), and harsh reagents, leading to poor atom economy.
The Solution: Microwave-assisted organic synthesis (MAOS) overcomes these thermodynamic and kinetic barriers. By exploiting the thermal effect (rapid, volumetric heating) and non-thermal specific microwave effects (stabilization of polar transition states), researchers can drive the endo-dig or exo-trig cyclizations required for 7-membered rings in minutes rather than days.
This Guide: We present three field-proven protocols for synthesizing diazepane cores. These methods are selected for their reproducibility, scalability, and adherence to Green Chemistry principles.
Mechanistic Rationale: Why Microwave?
The formation of a 7-membered ring (diazepane) from an acyclic precursor is entropically disfavored compared to 5- or 6-membered rings.
-
Thermal Acceleration: MW irradiation provides rapid energy transfer directly to the solvent/reagents (dielectric heating), allowing reaction temperatures to exceed the solvent's boiling point (superheating) in sealed vessels.
-
Dipolar Polarization: The transition states for cyclization often involve charge separation (zwitterionic intermediates). MW irradiation stabilizes these polar transition states more effectively than the ground state, lowering the activation energy ($ \Delta G^\ddagger $).
Diagram 1: Microwave-Assisted Cyclization Pathway
Caption: Kinetic acceleration of 7-membered ring formation via MW stabilization of polar transition states.
Protocol A: Synthesis of 1,4-Benzodiazepine-2,5-diones
Target Scaffold: 1,4-Benzodiazepine-2,5-dione (Privileged structure in peptidomimetics).
Method: Condensation of Isatoic Anhydride with
Experimental Logic
Traditional methods use DMF/DMSO (hard to remove) or toxic coupling agents. This protocol uses glacial acetic acid as both solvent and catalyst.[2] Under MW irradiation, acetic acid likely forms a mixed anhydride intermediate with the amino acid, which is highly reactive toward the isatoic anhydride, facilitating the difficult 7-membered ring closure.
Materials
-
Isatoic anhydride (1.0 equiv)
- -Amino acid (e.g., L-Proline, L-Phenylalanine, Glycine) (1.0 equiv)
-
Glacial Acetic Acid (Solvent)[2]
-
Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Protocol
-
Preparation: In a 10 mL microwave-compatible glass vial, charge isatoic anhydride (1.0 mmol) and the corresponding
-amino acid (1.0 mmol). -
Solvent Addition: Add 3.0 mL of glacial acetic acid. Cap the vial with a Teflon-lined septum.
-
Irradiation Parameters:
-
Temperature: 130 °C
-
Hold Time: 3 minutes
-
Power: Dynamic (Max 200 W)
-
Stirring: High
-
-
Work-up:
-
Allow the vial to cool to room temperature (approx. 50 °C).
-
The product often precipitates upon cooling.
-
Pour the mixture into 10 mL of ice-cold water to maximize precipitation.
-
Filter the solid under vacuum.[1]
-
-
Purification: Wash the filter cake with hot water (
) to remove residual acetic acid and unreacted amino acid. Dry in vacuo.[1]-
Note: If no precipitate forms, neutralize with saturated
solution.
-
Data Summary: Thermal vs. Microwave
| Parameter | Conventional Heating (Oil Bath) | Microwave Protocol |
| Solvent | DMF / DMSO | Glacial Acetic Acid |
| Temp/Time | Reflux / 4–12 hours | 130°C / 3 minutes |
| Yield | 40–60% | 61–71% |
| Work-up | Extraction/Chromatography | Filtration/Washing |
Protocol B: Synthesis of Hexahydro-1,3-diazepines
Target Scaffold: Non-fused 1,3-diazepane derivatives.
Method: Cyclodehydration of
Experimental Logic
The formation of the amidine bond in the 7-membered ring is reversible and water-sensitive. PPE acts as a mild Lewis acid and an irreversible dehydrating agent.[3] MW irradiation drives this equilibrium forward rapidly, preventing the hydrolysis of the imine intermediate.
Materials
- -dialkyl-1,4-butanediamine (Precursor)
-
Carboxylic Acid or Ester (Electrophile)
-
Ethyl Polyphosphate (PPE) - Prepared by refluxing
in chloroform/ether -
Solvent: Chloroform (
) or solvent-free
Step-by-Step Protocol
-
Reaction Setup: In a sealed MW vessel, mix the diamine (1.0 mmol) and the carboxylic acid derivative (1.0 mmol).
-
Catalyst Addition: Add PPE (2.0 g) dissolved in minimal
(or use neat if PPE is liquid). -
Irradiation:
-
Temperature: 100 °C
-
Time: 8–10 minutes
-
Pressure Limit: 250 psi (Critical when using
)
-
-
Quenching: Cool the vessel. Add 10% NaOH solution carefully to basify (pH > 10) and decompose the PPE.
-
Extraction: Extract with Dichloromethane (DCM) (
). Dry organic layer over . -
Purification: Evaporate solvent. Recrystallize from Ethanol/Ether.
Protocol C: 1,5-Benzodiazepines from Chalcones
Target Scaffold: 2,4-Disubstituted-1,5-benzodiazepines.
Method: Condensation of o-Phenylenediamine (OPD) with
Experimental Logic
This reaction involves a Michael addition followed by dehydrative cyclization. The MW energy efficiently overcomes the activation barrier for the second step (cyclization), which is the rate-determining step in thermal conditions.
Step-by-Step Protocol
-
Reagents: Mix o-Phenylenediamine (0.01 mol) and the substituted Chalcone (0.01 mol).
-
Catalyst/Solvent: Add a catalytic amount of Piperidine (5 drops) and Ethanol (15 mL) OR Glacial Acetic Acid (5 mL) in DMF (15 mL).
-
Green Alternative: Use Ethanol with catalytic acetic acid.
-
-
Irradiation:
-
Mode: Open vessel (reflux) or Sealed.
-
Conditions: 140–180 W power (approx 80–100°C) for 2–4 minutes.
-
Tip: Pulse irradiation (1 min on, 30 sec off) can prevent solvent bumping in open vessels.
-
-
Isolation: Pour reaction mixture onto crushed ice. The solid benzodiazepine precipitates immediately. Filter and recrystallize from ethanol.
Diagram 2: Reaction Workflow (Chalcone Route)
Caption: Workflow for the MW-assisted synthesis of 1,5-benzodiazepines via chalcone condensation.
Troubleshooting & Optimization (Senior Scientist Insights)
-
Polymers vs. Rings: If you observe gummy residues (polymerization), dilute the reaction mixture. While MW allows higher concentrations, 7-membered rings still benefit from pseudo-high dilution.
-
Vessel Failure: When using acetic acid or chloroform, vapor pressure builds rapidly. Always use a vessel rated for 300 psi and ensure the "pressure release" safety settings are active.
-
Solvent Choice: For "solvent-free" or "dry media" reactions (e.g., on alumina), ensure the solid support is homogeneously mixed to prevent "hot spots" which cause charring.
References
-
De La Cruz, A., et al. (2018).[1][2] "Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid." Journal of the Brazilian Chemical Society, 29(8), 1607-1611.[2] Link
-
Khatri, K., et al. (2022). "Energy Efficient Synthesis of various Benzodiazepin-2-ones using Microwave Synthesizer." Asian Journal of Organic & Medicinal Chemistry, 7(3), 235–238. Link
-
Santagada, V., et al. (2009). "Microwave-Assisted Synthesis of Benzo-fused Seven-membered Azaheterocycles." Current Medicinal Chemistry. Link
-
Kabri, Y., et al. (2016).[6] "Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues." Molecules, 21(4). Link
-
Nalikezhathu, A., et al. (2023).[4] "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing." Organic Letters, 25, 1754-1759.[4] Link
-
Tupare, S.D., & Pawar, R.P. (2010). "Highly Efficient Synthesis and Antibacterial of 1, 5- Benzodiazepines under Microwave Irradiation." Research India Publications. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid – ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues [mdpi.com]
- 7. Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 10. Fluorous Synthesis of 1,4-Benzodiazepine-2,5-dione Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Using Diazepane-5-Carboxamide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Enhanced Bioconjugate Stability and Design
In the rapidly evolving field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting antibody to the potent payload is a critical determinant of both efficacy and safety.[1][2][3] The ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently release the payload within the target cell.[4][] This application note introduces a novel linker technology based on the diazepane-5-carboxamide scaffold, offering a unique combination of structural rigidity and synthetic versatility to address the ongoing challenges in bioconjugate design.
The diazepane-5-carboxamide core, a seven-membered heterocyclic ring, provides a semi-rigid backbone that can influence the spatial orientation of the conjugated payload and potentially impact the overall hydrophilicity and pharmacokinetic properties of the bioconjugate.[6] This scaffold allows for the strategic introduction of functional groups for attachment to both the biomolecule and the payload, offering a modular approach to linker design. This guide will provide a comprehensive overview of the rationale, synthesis, and application of diazepane-5-carboxamide linkers in bioconjugation.
Rationale for Employing Diazepane-5-Carboxamide Linkers
The choice of a linker is a pivotal decision in the design of a bioconjugate. Diazepane-5-carboxamide linkers present several potential advantages:
-
Tunable Stability: The core structure can be modified to incorporate either cleavable or non-cleavable functionalities, allowing for tailored drug release mechanisms.[4][7] For instance, the incorporation of a dipeptide sequence cleavable by lysosomal enzymes can be readily achieved.[8]
-
Modulated Pharmacokinetics: The inherent properties of the diazepane ring may contribute to improved solubility and reduced aggregation of the final conjugate, which are common challenges in ADC development.[][6]
-
Synthetic Accessibility: The synthesis of the diazepane-5-carboxamide scaffold can be achieved through established organic chemistry methods, allowing for the efficient production of a variety of functionalized linkers.[9]
Experimental Protocols
Part 1: Synthesis of a Functionalized Diazepane-5-Carboxamide Linker
This protocol describes the synthesis of a maleimide-functionalized diazepane-5-carboxamide linker for conjugation to thiol groups on a biomolecule, such as those generated from the reduction of interchain disulfides in an antibody.
Workflow for Linker Synthesis
Caption: Synthetic workflow for a maleimide-functionalized diazepane-5-carboxamide linker-payload.
Materials:
-
4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivative (synthesized as per literature methods[9])
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Payload with a carboxylic acid handle (e.g., MMAE)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Maleimido-propionyl-N-hydroxysuccinimide ester
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Boc Protection of the Diazepane Core:
-
Dissolve the starting diazepane-5-carboxamide derivative in DCM.
-
Add TEA and (Boc)₂O and stir at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the Boc-protected intermediate by silica gel chromatography.
-
-
Payload Coupling:
-
Dissolve the payload in DMF.
-
Add HBTU and DIPEA and stir for 10 minutes to activate the carboxylic acid.
-
Add the Boc-protected diazepane and stir at room temperature for 4 hours.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate. Purify the product by chromatography.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected linker-payload in a solution of 20% TFA in DCM.
-
Stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Maleimide Functionalization:
-
Dissolve the deprotected linker-payload in DMF.
-
Add DIPEA to neutralize the TFA salt.
-
Add the maleimido-propionyl-N-hydroxysuccinimide ester and stir at room temperature for 2 hours.
-
Purify the final maleimide-functionalized linker-payload by preparative HPLC.
-
Part 2: Antibody-Linker-Payload Conjugation
This protocol details the conjugation of the synthesized linker-payload to a monoclonal antibody (mAb) via reduced interchain disulfides.
Workflow for Antibody Conjugation
Caption: Experimental workflow for the generation of an ADC using a thiol-reactive linker.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Synthesized maleimide-functionalized diazepane-5-carboxamide linker-payload
-
N-acetylcysteine
-
Desalting columns (e.g., PD-10)
-
Size exclusion chromatography (SEC) column
-
UV-Vis spectrophotometer
-
HPLC system
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Conjugation Reaction:
-
Immediately after desalting, add the maleimide-functionalized linker-payload to the reduced mAb solution. A 5 to 10-fold molar excess of the linker-payload over the antibody is a good starting point.
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting column or size exclusion chromatography (SEC).
-
Part 3: Characterization of the Antibody-Drug Conjugate
Data Presentation: Key Characterization Parameters
| Parameter | Method | Purpose | Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC-HPLC) | To determine the average number of drug molecules conjugated to each antibody. | A desired average DAR, typically between 2 and 4. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To assess the percentage of monomeric ADC and the presence of aggregates. | High percentage of monomeric ADC (>95%) with minimal aggregation. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) | To evaluate the potency of the ADC on target cancer cells. | Dose-dependent killing of target cells. |
| In Vitro Stability | Incubation in plasma followed by LC-MS analysis | To assess the stability of the linker and the release of the payload in a biological matrix.[10] | Minimal premature drug release over time. |
Troubleshooting and Key Considerations
-
Low DAR: Increase the molar excess of the linker-payload, extend the reaction time, or optimize the reduction conditions.
-
High Aggregation: Reduce the DAR, use a more hydrophilic linker variant, or optimize the formulation buffer.[][6]
-
Linker Instability: For maleimide-based linkers, hydrolysis of the succinimide ring can occur.[11] Consider alternative conjugation chemistries if this is a significant issue.
Conclusion
The diazepane-5-carboxamide scaffold represents a promising new platform for the development of advanced bioconjugates. Its synthetic tractability allows for the creation of a diverse range of linkers with tailored properties. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this novel linker technology in their own drug development programs. Further optimization of the linker structure and conjugation conditions will undoubtedly lead to the generation of highly effective and well-tolerated targeted therapeutics.
References
-
A novel one-pot pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives - PubMed. (2008). J Org Chem, 73(10), 3925-7. [Link]
-
Antibody–drug conjugates: Recent advances in linker chemistry - PMC. (n.d.). Acta Pharmaceutica Sinica B. [Link]
-
Linker Design for Antibody–Drug Conjugates - ResearchGate. (n.d.). [Link]
-
Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. (n.d.). Abzena. [Link]
-
Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC. (n.d.). Pharmaceuticals (Basel). [Link]
-
Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - Frontiers. (n.d.). Frontiers in Immunology. [Link]
-
What is the mechanism of Diazepam? - Patsnap Synapse. (2024). Patsnap. [Link]
-
diazepam - ClinPGx. (n.d.). PharmGKB. [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - SciSpace. (2015). Pharmaceutical Research. [Link]
-
Diazepam - StatPearls - NCBI Bookshelf. (2023). NCBI. [Link]
-
Stability of ADC linker payloads in sub-cellular fractions - Sterling Pharma Solutions. (2025). Sterling Pharma Solutions. [Link]
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC. (n.d.). Cancers (Basel). [Link]
-
Bioconjugation Protocols: Strategies and Methods - ResearchGate. (2011). Methods in Molecular Biology. [Link]
-
The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (n.d.). Current Topics in Medicinal Chemistry. [Link]
-
Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. (2025). Advanced Materials. [Link]
-
SOLID-STATE STABILITY OF ANTIBODY-DRUG CONJUGATES - Purdue University Graduate School. (n.d.). [Link]
-
The Chemistry Behind ADCs - MDPI. (2021). Molecules. [Link]
-
Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC. (n.d.). mAbs. [Link]
-
Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024). CAS. [Link]
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. scispace.com [scispace.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. A novel one-pot pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hammer.purdue.edu [hammer.purdue.edu]
Enantioselective synthesis of chiral 1,4-Diazepane-5-carboxamide
Application Note: Enantioselective Synthesis of Chiral 1,4-Diazepane-5-carboxamide
Abstract & Strategic Overview
The 1,4-diazepane scaffold (homopiperazine) is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GPCR ligands (e.g., Suvorexant), protease inhibitors, and epigenetic modulators. While 1,4-diazepane-2-carboxamides (derived from glutamic acid) are common, the 1,4-diazepane-5-carboxamide represents a distinct topological isomer offering unique vector alignment for structure-activity relationship (SAR) studies.
This protocol details the enantioselective synthesis of (S)-1,4-diazepane-5-carboxamide . Unlike racemic multicomponent reactions, this route utilizes a Chiral Pool Strategy adapting the industrial synthesis of Suvorexant. By replacing the 3-aminobutanoic acid synthon with an (S)-Asparagine derivative, we install the carboxamide functionality at the C5 position with high enantiomeric fidelity (>98% ee).
Key Advantages of this Protocol:
-
Chiral Integrity: Relies on the intrinsic chirality of (S)-Asparagine, avoiding expensive chiral resolution.
-
Scalability: Utilizes robust amide coupling and cyclization chemistry suitable for gram-to-kilogram scale.
-
Versatility: The orthogonal protection strategy allows for selective functionalization of N1 and N4 positions.
Retrosynthetic Analysis
To access the (S)-1,4-diazepane-5-carboxamide target (1 ), we disconnect the 7-membered ring at the N1-C7 and N4-C5 bonds. However, a more practical "Suvorexant-style" disconnection involves the intramolecular cyclization of a linear diamine precursor.
The most robust pathway traces back to N-Boc-(S)-Asparagine (2 ) and a 1,2-difunctionalized ethane equivalent (e.g., N-(2-chloroethyl)amine or glycine aldehyde equivalent).
Figure 1: Retrosynthetic logic leveraging the (S)-Asparagine chiral center to establish the C5 stereochemistry.
Detailed Experimental Protocol
Phase 1: Preparation of the Linear Precursor
This phase couples the chiral amino acid with the linker required for ring expansion. We utilize (S)-N-Boc-Asparagine to provide the C5 stereocenter and the carboxamide side chain.
Reagents:
-
(S)-N-Boc-Asparagine (CAS: 218608-84-5)
-
N-Benzyl-aminoethanol (CAS: 104-63-2) — Acts as the N1 source, protected by Benzyl.
-
EDC[1][2][3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)[2]
-
DMF (Dimethylformamide), anhydrous
Protocol:
-
Dissolution: In a 500 mL round-bottom flask, dissolve (S)-N-Boc-Asparagine (10.0 g, 43.0 mmol) in anhydrous DMF (100 mL).
-
Activation: Add HOBt (6.4 g, 47.3 mmol) and EDC·HCl (9.1 g, 47.3 mmol) at 0°C. Stir for 30 minutes to form the active ester.
-
Coupling: Dropwise add N-Benzyl-aminoethanol (7.1 g, 47.3 mmol) and DIPEA (15 mL).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Dilute with EtOAc (300 mL), wash with 1M citric acid, sat. NaHCO3, and brine.[2] Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) yields the intermediate (S)-tert-butyl (4-((2-hydroxyethyl)(benzyl)amino)-1-amino-1,4-dioxobutan-2-yl)carbamate .
Phase 2: Cyclization via Intramolecular Mitsunobu or Alkylation
The critical step is closing the 7-membered ring. The "Suvorexant" route often uses a reductive amination, but for the carboxamide derivative, an intramolecular Mitsunobu reaction or activation of the alcohol is preferred to avoid racemization.
Reagents:
-
Triphenylphosphine (PPh3)
-
DIAD (Diisopropyl azodicarboxylate)
-
THF (Tetrahydrofuran), anhydrous
Protocol (Mitsunobu Cyclization):
-
Preparation: Dissolve the Phase 1 intermediate (5.0 g, 13.1 mmol) in anhydrous THF (150 mL) under Argon.
-
Reagent Addition: Add PPh3 (4.1 g, 15.7 mmol). Cool the solution to 0°C.
-
Cyclization: Add DIAD (3.1 mL, 15.7 mmol) dropwise over 20 minutes. Note: The reaction is exothermic; control temperature to prevent racemization.
-
Monitoring: Stir at 0°C for 1 hour, then warm to RT for 4 hours. Monitor by LC-MS for the formation of the diazepane ring (M+H expected).
-
Workup: Concentrate the solvent. Triturate the residue with Et2O to precipitate PPh3O (triphenylphosphine oxide). Filter and concentrate the filtrate.[2][4]
-
Purification: Purify by column chromatography. This yields the protected scaffold: (S)-1-benzyl-4-Boc-1,4-diazepane-5-carboxamide (Note: Numbering may vary; here N1 is benzyl, N4 is Boc).
Phase 3: Global Deprotection & Isolation
Final removal of protecting groups to yield the free base or specific salt form.
Protocol:
-
Boc Removal: Dissolve the protected diazepane in CH2Cl2 (20 mL). Add TFA (5 mL) at 0°C. Stir for 2 hours.
-
Neutralization: Concentrate in vacuo. Redissolve in MeOH and neutralize with Amberlyst A-21 (weakly basic resin) or sat. NaHCO3.
-
Hydrogenolysis (Optional for N-Benzyl): To remove the benzyl group (if NH is required at position 1), dissolve in MeOH, add Pd/C (10% wt), and stir under H2 (1 atm) for 12 hours.
-
Final Isolation: Filter catalyst, concentrate, and recrystallize from EtOH/Et2O.
Analytical Characterization & Validation
To ensure scientific integrity, the following analytical parameters must be met.
| Parameter | Method | Acceptance Criteria |
| Enantiomeric Excess (ee) | Chiral HPLC (Chiralpak AD-H or OD-H column) | > 98.0% |
| Chemical Purity | UPLC-MS (C18, H2O/MeCN gradient) | > 95.0% |
| Identity (NMR) | 1H NMR (500 MHz, DMSO-d6) | Diagnostic signals: C5-H methine (~4.0 ppm), Amide NH2 protons. |
| Identity (MS) | ESI-MS | [M+H]+ matches theoretical mass. |
Chiral HPLC Method:
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 210 nm
-
Retention Times: (S)-Enantiomer (Major) ~12.5 min; (R)-Enantiomer (Minor) ~15.2 min.
Mechanistic Workflow (Graphviz)
The following diagram illustrates the chemical logic, highlighting the preservation of chirality from the Asparagine starting material.
Figure 2: Step-by-step synthetic workflow ensuring enantiomeric retention.
Troubleshooting & Optimization
-
Issue: Low Cyclization Yield.
-
Cause: Intermolecular dimerization instead of intramolecular cyclization.
-
Solution: Perform the Mitsunobu reaction under high dilution conditions (0.01 M concentration). Slow addition of DIAD is critical.
-
-
Issue: Racemization at C5.
-
Cause: Over-activation of the alpha-proton during coupling or basic conditions.
-
Solution: Use HOBt/EDC (neutral conditions) rather than acid chlorides. Avoid strong bases during workup.
-
-
Issue: Purification Difficulties.
-
Solution: The 1,4-diazepane ring is basic. Pre-treat silica gel with 1% Triethylamine or use Alumina columns to prevent streaking.
-
References
-
Cox, C. D., et al. (2010).[2] "Discovery of the Orexin Receptor Antagonist Suvorexant." Journal of Medicinal Chemistry, 53(14), 5320–5332. Link
-
Strotman, N. A., et al. (2011). "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination En Route to the Dual Orexin Inhibitor Suvorexant." Journal of the American Chemical Society, 133(21), 8362–8371. Link
-
Fanter, L., et al. (2017).[1] "Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands." Bioorganic & Medicinal Chemistry, 25(17), 4778-4799.[1] Link
-
Mangion, I. K., et al. (2011). "Enantioselective Synthesis of Dual Orexin Receptor Antagonist MK-6096." Organic Letters, 13(20), 5480–5483. Link
-
BenchChem. (2025).[4] "Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide." Link
Sources
Application Notes & Protocols: Preparation of Diazepane-5-Carboxamide Salts for Improved Bioavailability
Introduction: Overcoming the Bioavailability Hurdle
A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit poor aqueous solubility, which presents a major obstacle to achieving adequate oral bioavailability.[1][2] An estimated 40% of currently marketed drugs and a majority of development candidates are poorly water-soluble.[1] This poor solubility can lead to low and erratic absorption from the gastrointestinal tract, diminishing therapeutic efficacy and complicating dose selection.[3]
Diazepane-5-carboxamide, a key heterocyclic scaffold, represents a class of molecules that, while promising pharmacologically, may be hindered by such solubility challenges. The inherent structure, containing a basic diazepane ring, offers a prime opportunity for chemical modification through salt formation. The formation of a salt by reacting the active pharmaceutical ingredient (API) with a suitable acidic counterion is a well-established and highly effective strategy to enhance the dissolution rate and aqueous solubility, thereby improving oral bioavailability.[4][5][6] Approximately 50% of all drugs are administered as salts, underscoring the criticality of this approach in drug development.[4]
This guide provides a comprehensive, field-proven workflow for the systematic selection, preparation, and evaluation of diazepane-5-carboxamide salts. It is designed for researchers, scientists, and drug development professionals, detailing the scientific rationale behind each step, from initial characterization of the free base to definitive in vivo pharmacokinetic studies.
Section 1: Foundational Analysis - Characterization of the Free Base
Rationale: A successful salt selection program begins with a thorough understanding of the parent compound's physicochemical properties.[4] This baseline data informs the selection of appropriate counterions and provides a benchmark against which the performance of new salt forms can be measured. For diazepane-5-carboxamide, the key is to quantify the basicity of the ionizable nitrogen within the diazepine ring, as this will govern salt formation.
Protocol 1.1: Physicochemical Profiling of Diazepane-5-Carboxamide (Free Base)
Objective: To determine the pKa, pH-solubility profile, and solid-state characteristics of the free base.
Methodology:
-
pKa Determination (Potentiometric Titration):
-
Accurately weigh and dissolve diazepane-5-carboxamide in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is limited.
-
Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 N HCl).
-
Monitor the pH change using a calibrated pH meter as a function of the volume of titrant added.
-
Calculate the pKa value(s) from the titration curve. The pKa of the conjugate acid is critical for selecting counterions. A general guideline, often called the "rule of three," suggests that a pKa difference of greater than 3 between the base and the counterion acid is required for stable salt formation.[7][8]
-
-
pH-Solubility Profile (Shake-Flask Method):
-
Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.4).
-
Add an excess amount of the solid diazepane-5-carboxamide free base to each buffer in sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).
-
Filter the samples to remove undissolved solids.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot solubility as a function of pH. This profile is essential for understanding where the compound will dissolve in the gastrointestinal tract.
-
-
Solid-State Characterization:
-
X-Ray Powder Diffraction (XRPD): Analyze the free base powder to determine its degree of crystallinity. A sharp, well-defined diffraction pattern indicates a crystalline solid, while a broad halo suggests an amorphous form.[9]
-
Differential Scanning Calorimetry (DSC): Heat a small sample of the material at a constant rate to determine its melting point and detect any polymorphic transitions or desolvation events.[10]
-
Thermogravimetric Analysis (TGA): Heat a sample to measure weight loss as a function of temperature, which is used to identify the presence of water or residual solvents.
-
Section 2: The Salt Screening Cascade
Rationale: Salt screening is a systematic process to identify and crystallize as many salt forms as possible to find a candidate with optimal properties.[9] A high-throughput, multi-tiered approach allows for the rapid evaluation of numerous counterions while conserving valuable API.[1]
Caption: Tiered workflow for salt screening and selection.
Protocol 2.1: High-Throughput Salt Screening
Objective: To rapidly screen a diverse library of pharmaceutically acceptable counterions to identify crystalline salt forms.
Methodology:
-
Counterion Selection: Based on the pKa of the diazepane-5-carboxamide free base, select a panel of acidic counterions ensuring a pKa difference > 3. Common counterions include hydrochloride, hydrobromide, sulfate, mesylate, tartrate, and citrate.[11]
-
Stock Solution Preparation: Prepare stock solutions of the free base and each counterion in a suitable volatile solvent (e.g., methanol, ethanol, or acetone).
-
Crystallization: In a 96-well plate, combine stoichiometric amounts (e.g., 1:1 molar ratio) of the free base and each counterion solution.
-
Solvent Evaporation: Allow the solvent to evaporate slowly under controlled conditions (e.g., at room temperature or slightly elevated temperature) to promote crystallization.
-
Analysis: Analyze the solid residue in each well using high-throughput XRPD to identify wells containing new, crystalline material.
| Counterion | Result | Comments |
| Hydrochloride | Crystalline | New, distinct XRPD pattern. |
| Sulfate | Crystalline | New, distinct XRPD pattern. |
| Mesylate | Crystalline | New, distinct XRPD pattern. |
| Tartrate | Amorphous | Broad halo in XRPD pattern. |
| Citrate | Oily Residue | Failed to crystallize. |
| Phosphate | Crystalline | Pattern similar to a mix of starting materials. |
Table 1: Representative results from a high-throughput primary salt screen.
Section 3: In-Depth Characterization of Lead Salt Candidates
Rationale: Promising hits from the initial screen must be synthesized on a larger scale to enable comprehensive characterization. This stage aims to select the salt with the best balance of solubility, stability, and manufacturability properties.[4][9]
Protocol 3.1: Gram-Scale Salt Synthesis
Objective: To prepare sufficient quantities (1-5 g) of lead salt candidates for full characterization.
Methodology:
-
Dissolve one molar equivalent of diazepane-5-carboxamide free base in a suitable solvent (e.g., isopropanol).
-
Slowly add one molar equivalent of the selected acid (e.g., methanesulfonic acid in isopropanol).
-
Stir the mixture at room temperature or with gentle heating to encourage salt formation and precipitation.
-
Cool the mixture to induce further crystallization.
-
Isolate the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Confirm salt formation using techniques like NMR or elemental analysis.[9]
Protocol 3.2: Comprehensive Solid-State Profiling
Objective: To thoroughly evaluate the physicochemical properties of the scaled-up salt candidates.
Methodology:
-
Aqueous Solubility: Determine the kinetic solubility of each salt in purified water and biorelevant buffers (pH 1.2, 4.5, 6.8) using the shake-flask method described in Protocol 1.1.
-
Hygroscopicity: Perform Dynamic Vapor Sorption (DVS) analysis by exposing the salt to a range of relative humidity (RH) levels (e.g., 0% to 95% RH) at 25°C. This assesses the salt's tendency to absorb moisture from the air, which can impact stability and handling.[4]
-
Thermal Analysis: Conduct DSC and TGA as described in Protocol 1.1 to determine melting point, crystallinity, and identify any potential solvates or hydrates.[12]
-
Chemical Stability: Store solid samples of the salts under accelerated stability conditions (e.g., 40°C / 75% RH) and monitor for degradation over time using HPLC.
| Property | Free Base | Hydrochloride Salt | Mesylate Salt |
| Form | Crystalline | Crystalline | Crystalline |
| Melting Point (DSC) | 155 °C | 210 °C (decomposes) | 185 °C |
| Aqueous Solubility (pH 6.8) | 0.05 mg/mL | 5.5 mg/mL | 12.8 mg/mL |
| Hygroscopicity (DVS) | Non-hygroscopic (<0.2% uptake at 80% RH) | Slightly hygroscopic (1.5% uptake at 80% RH) | Non-hygroscopic (<0.5% uptake at 80% RH) |
| Stability (40°C/75%RH, 4 wks) | Stable (<0.1% degradation) | Stable (<0.1% degradation) | Stable (<0.1% degradation) |
Table 2: Comparative physicochemical properties of Diazepane-5-carboxamide free base and selected salts.
Section 4: In Vitro Performance Evaluation
Rationale: In vitro dissolution testing is a critical tool for predicting the in vivo performance of different salt forms.[13] It measures how quickly the API is released from the solid state into solution, which is often the rate-limiting step for the absorption of poorly soluble drugs.[5]
Caption: The link between solid-state form and bioavailability.
Protocol 4.1: Powder Dissolution Studies
Objective: To compare the dissolution rate of the lead salts against the free base in biorelevant media.
Methodology:
-
Media: Perform tests in 900 mL of simulated gastric fluid (SGF, pH 1.2) and fasted state simulated intestinal fluid (FaSSIF, pH 6.5). Maintain the media at 37 ± 0.5 °C.[14][15]
-
Procedure:
-
Set the paddle speed to a standard rate (e.g., 75 RPM).[15]
-
Add a known amount of powder (equivalent to a target dose) to the dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the concentration of dissolved drug in each sample by HPLC.
-
-
Data Analysis: Plot the percentage of drug dissolved versus time for each compound.
| Time (min) | % Dissolved (Free Base) | % Dissolved (Hydrochloride) | % Dissolved (Mesylate) |
| 5 | 2% | 45% | 68% |
| 15 | 8% | 80% | 95% |
| 30 | 15% | 92% | >99% |
| 60 | 21% | 95% | >99% |
Table 3: Representative powder dissolution profiles in FaSSIF (pH 6.5). The mesylate salt shows a significant improvement in both the rate and extent of dissolution.
Section 5: Definitive In Vivo Bioavailability Assessment
Rationale: The ultimate goal is to demonstrate that the improved physicochemical properties and in vitro dissolution of a salt form translate to enhanced systemic drug exposure in vivo.[16] A pharmacokinetic (PK) study in an animal model is the standard method for this evaluation.[17]
Protocol 5.1: Oral Pharmacokinetic Study in Rats
Objective: To compare the oral bioavailability of the free base and the lead salt form(s) following administration to rats.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=4-6 per group), fasted overnight before dosing.
-
Dosing Formulations: Prepare suspensions of the free base and the lead salt(s) in a suitable vehicle (e.g., 0.5% methylcellulose in water) at a concentration equivalent to the desired dose (e.g., 10 mg/kg of the active moiety).
-
Administration: Administer the formulations to the rats via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-defined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Processing: Process the blood samples to obtain plasma and store frozen (-80°C) until analysis.
-
Bioanalysis: Quantify the concentration of diazepane-5-carboxamide in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key PK parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), using non-compartmental analysis software.[17]
| Parameter | Free Base | Mesylate Salt |
| Dose (mg/kg) | 10 | 10 (active equivalent) |
| Cmax (ng/mL) | 150 ± 35 | 780 ± 120 |
| Tmax (hr) | 4.0 ± 1.2 | 1.0 ± 0.5 |
| AUC₀₋₂₄ (ng·hr/mL) | 1250 ± 210 | 6100 ± 850 |
| Relative Bioavailability | - | ~490% |
Table 4: Key pharmacokinetic parameters following oral administration of Diazepane-5-carboxamide formulations to rats. The mesylate salt demonstrates a nearly five-fold increase in total drug exposure (AUC).
Conclusion
The systematic approach detailed in these application notes provides a robust framework for successfully developing a salt form of diazepane-5-carboxamide with significantly improved oral bioavailability. By progressing through a tiered evaluation of physicochemical properties, in vitro dissolution, and in vivo pharmacokinetics, the mesylate salt was identified as a superior candidate compared to the free base. This workflow demonstrates that a well-designed salt selection and optimization study is a critical, value-adding step in the preclinical development of promising but poorly soluble drug candidates, ultimately increasing the probability of clinical success.[4]
References
-
Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]
-
Title: Salt Screening Source: Charles River URL: [Link]
-
Title: Salt Screening Source: Improved Pharma URL: [Link]
-
Title: Golden rules for designing a salt screening strategy for insoluble molecules Source: Onyx Scientific URL: [Link]
-
Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL: [Link]
-
Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: PMC (Polymers) URL: [Link]
-
Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PMC (Life) URL: [Link]
-
Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: World Journal of Pharmaceutical Research URL: [Link]
-
Title: Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development Source: ResearchGate URL: [Link]
-
Title: Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition Source: MDPI URL: [Link]
-
Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules URL: [Link]
-
Title: CHARACTERISATION OF SALTS OF DRUG SUBSTANCES Source: AKJournals URL: [Link]
-
Title: In Vitro Dissolution Testing For Solid Oral Dosage Forms Source: Agno Pharmaceuticals URL: [Link]
-
Title: Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS Source: FIP URL: [Link]
-
Title: FDA Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: gmp-compliance.org URL: [Link]
-
Title: Characterisation of salts of drug substances Source: ResearchGate URL: [Link]
-
Title: Preparation of Pharmaceutical Salts Source: KiloMentor URL: [Link]
-
Title: Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals Source: ACS Publications URL: [Link]
-
Title: Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: The Bioavailability of Drugs—The Current State of Knowledge Source: MDPI (Metabolites) URL: [Link]
- Title: Process of preparing active pharmaceutical ingredient salts Source: Google Patents URL
-
Title: Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives Source: PubMed URL: [Link]
-
Title: Dissolution Testing for Generic Drugs: An FDA Perspective Source: PMC (The AAPS Journal) URL: [Link]
-
Title: A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso Source: Crystal Pharmatech URL: [Link]
-
Title: Dissolution Testing For Tablets Source: Teledyne Labs URL: [Link]
-
Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: ACS Publications (Organic Process Research & Development) URL: [Link]
-
Title: Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient Source: American Pharmaceutical Review URL: [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. GB2546513A - Process of preparing active pharmaceutical ingredient salts - Google Patents [patents.google.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. improvedpharma.com [improvedpharma.com]
- 10. akjournals.com [akjournals.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. researchgate.net [researchgate.net]
- 13. agnopharma.com [agnopharma.com]
- 14. fda.gov [fda.gov]
- 15. One moment, please... [fip.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Bioavailability of Drugs—The Current State of Knowledge | MDPI [mdpi.com]
Troubleshooting & Optimization
Improving cyclization yields in 1,4-Diazepane-5-carboxamide synthesis
Status: Operational Role: Senior Application Scientist Topic: Yield Optimization in Medium-Ring Cyclization
Introduction: The "Medium-Ring" Challenge
Welcome to the technical support hub for 1,4-diazepane synthesis. If you are accessing this guide, you are likely facing the "medium-ring gap." Unlike 5- or 6-membered rings (which form rapidly due to favorable enthalpy) or large macrocycles (which can be managed with templates), 7-membered rings like 1,4-diazepanes suffer from a "perfect storm" of kinetic and thermodynamic barriers:
-
Entropic Penalty: The probability of the two reactive ends (N-terminus and activated carboxylate/electrophile) meeting is significantly lower than in 5/6-membered systems.
-
Transannular Strain: The formation of the ring introduces unfavorable Pitzer strain (torsional strain) and transannular interactions.
-
Dimerization: Intermolecular reaction (dimerization/oligomerization) is often kinetically favored over intramolecular cyclization at standard concentrations (>0.05 M).
This guide provides self-validating protocols to overcome these barriers, focusing on the 1,4-diazepane-5-carboxamide scaffold, often accessed via Ugi-Deprotect-Cyclize (UDC) strategies or direct lactamization.
Module 1: Thermodynamic Control (The Dimerization Trap)
Q: My LC-MS shows a major peak at [2M+H]+ or [2M+Na]+. Why is my product dimerizing?
Diagnosis: You are running the reaction at a concentration where intermolecular collision is statistically more probable than the conformational folding required for cyclization.
The Fix: Pseudo-High Dilution (PHD) Do not simply add more solvent to your flask; this slows kinetics to a halt. Instead, use the Pseudo-High Dilution technique.[1] This maintains a low steady-state concentration of the reactive intermediate while keeping the total reaction volume manageable.
Protocol: Pseudo-High Dilution Cyclization
Standard Batch Size: 1.0 mmol scale
-
Reactor Setup: Place 100 mL of solvent (DCM or DMF, depending on solubility) and 2.0 equiv of base (DIPEA) in a round-bottom flask. Stir vigorously.
-
Feed Preparation: Dissolve your linear precursor (1.0 mmol) and your coupling reagent (e.g., HATU, 1.1 mmol) in separate syringes or addition funnels.
-
Note: If using HATU, dissolve it in minimal DMF. If using mixed anhydrides, keep cold.
-
-
The Addition: Using a syringe pump, add both solutions simultaneously into the stirring reactor over 4–8 hours .
-
Quench: Stir for an additional 2 hours post-addition, then quench immediately.
Validation:
-
Pass: Product peak [M+H]+ is >80% intensity relative to dimer.
-
Fail: Dimer peak persists? Increase addition time to 12 hours or switch solvent to induce a tighter conformational radius (e.g., TFE/DCM mixtures).
Module 2: Kinetic Activation (Coupling Reagents)
Q: I see starting material remaining despite using EDC/HOBt. Is my coupling reagent too weak?
Diagnosis: Yes. 7-membered ring closure requires overcoming significant activation energy. Carbodiimides (EDC/DCC) often fail to generate an activated ester with a long enough lifetime or high enough reactivity to capture the amine before hydrolysis or side reactions occur.
The Fix: Phosphonium/Uronium Reagents & HOAt Switch to reagents that generate a more reactive active ester (At-ester) or facilitate faster kinetics.
Reagent Selection Matrix
| Reagent | Reactivity | Risk of Epimerization | Recommended For |
| HATU | High | Moderate | Primary Choice. The 7-azabenzotriazole moiety speeds up cyclization via the "neighboring group effect" (pre-organization). |
| PyBOP | High | Low | Good alternative if HATU fails; generates carcinogenic HMPA byproduct (handle with care). |
| DEPBT | Moderate | Very Low | Use if your sequence contains racemization-prone chiral centers (e.g., Cysteine/Histidine). |
| T3P | High | Low | Excellent for large scale; easy workup (water soluble byproducts). |
Critical Insight (The "Turn Inducer"): If HATU fails, the issue is likely conformational . The linear chain is "stretched" and cannot fold.
-
Strategy: Add a "Turn Inducer" or "Solvent Effect."
-
Action: Use 2,2,2-Trifluoroethanol (TFE) as a co-solvent (10-20% in DCM). TFE stabilizes secondary structures (H-bonds) that favor a folded state, bringing the N- and C-termini closer.
Module 3: The Ugi-Deprotect-Cyclize (UDC) Strategy
Q: I am designing a library. How do I access this scaffold efficiently without purifying linear intermediates?
Diagnosis: Stepwise synthesis is inefficient for libraries. The Ugi 4-Component Reaction (U-4CR) is the industry standard for generating 1,4-diazepane-5-carboxamides.
The Fix: The "Convertible Isocyanide" Route This route builds the linear backbone and "pre-loads" the activation energy in a single pot.
Workflow Visualization
Technical Nuance:
-
Isocyanide Choice: Use Armstrong’s Convertible Isocyanide (1-isocyanocyclohexene) or a simple alkyl isocyanide if the exocyclic amide is desired.
-
Mechanism: The Ugi reaction forms the linear backbone. TFA removes the Boc group, exposing a secondary amine. Upon neutralization with base (DIPEA), this amine attacks the exocyclic amide (from the isocyanide), expelling the amine and closing the ring.
Module 4: Troubleshooting Logic Tree
Use this decision matrix to diagnose low yields in your specific experiment.
Module 5: Solid-Phase Synthesis (SPPS) Considerations
Q: Can I do this on resin to avoid dimerization?
A: Yes, Site Isolation on solid phase theoretically eliminates dimerization because the peptide chains are physically separated on the bead. However, the reaction rate is slower due to steric hindrance.
Protocol Adjustments for SPPS:
-
Resin Loading: Use low-loading resin (0.2–0.4 mmol/g). High loading brings chains close enough to interact (inter-site reaction), mimicking solution dimerization.
-
Swelling: Use solvents that swell the polystyrene matrix maximally (DCM or NMP). Poor swelling (e.g., in MeOH) collapses the polymer, burying the reactive sites.
-
Cyclization Step:
-
On-Resin: Use DIC/HOAt (3 equiv) for 24 hours. Repeat twice.
-
Cyclization-Cleavage: Use a safety-catch linker (e.g., Kenner sulfonamide) that activates only upon alkylation, allowing the amine to cleave the peptide while cyclizing it.
-
References
-
Ugi-Post-Condensation Strategies
- Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds. Frontiers in Chemistry.
-
Pseudo-High Dilution Technique
-
Solid-Phase Synthesis of Diazepines
-
Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives. ACS Combinatorial Science.[8]
-
-
Palladium-Catalyzed Cyclization (Alternative Route)
-
Synthesis of Seven-Membered Ring Diazepin-2-ones via Palladium-Catalyzed Highly Regioselective Cyclization.[3] The Journal of Organic Chemistry.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Synthesis of Seven-Membered Heterocyclic Derivatives of Diazepines Involving Copper-Catalyzed Rearrangement Cascade Allyl-Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An improved method for the solution cyclization of peptides under pseudo-high dilution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ejbiotechnology.info [ejbiotechnology.info]
- 8. Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility Issues with Hydrophobic Diazepane Derivatives
Audience: Researchers, scientists, and drug development professionals. Scope: In vitro assay troubleshooting, formulation optimization, and structural modification strategies for heavily substituted, hydrophobic diazepane and homopiperazine pharmacophores.
Section 1: Diagnostic Framework (Kinetic vs. Thermodynamic Solubility)
Q1: Why does my diazepane derivative precipitate immediately when I dilute my DMSO stock into an aqueous assay buffer?
A1: This is a classic manifestation of exceeding the compound's kinetic solubility limit. When a highly concentrated stock solution of a hydrophobic drug in an organic solvent (like DMSO) is abruptly diluted into an aqueous buffer (e.g., DMEM or PBS), the solvent's overall solvating capacity drops instantly. If the final concentration of the drug exceeds its true equilibrium solubility, the solution enters a metastable supersaturated state (1)[1]. Because the solvent environment changes faster than the compound can form an organized crystal lattice, it rapidly "crashes out" as an amorphous precipitate (2)[2].
Mechanistic Causality: Diazepanes contain basic secondary or tertiary nitrogen atoms. If your assay buffer pH is significantly higher than the pKa of the diazepane's conjugate acid, the molecule will exist primarily in its uncharged, highly lipophilic free-base form, drastically lowering its solubility compared to acidic conditions (3)[3].
Section 2: In Vitro Assay Troubleshooting (The "DMSO Crash")
Q2: How can I prevent precipitation when preparing media for cell-based assays?
A2: Direct dilution of a 10 mM DMSO stock into 1 mL of aqueous media creates localized zones of extreme supersaturation at the pipette tip interface, leading to irreversible nucleation (4)[4]. To prevent this, you must control the kinetics of mixing using an Intermediate Dilution Protocol .
Self-Validating Protocol: Intermediate Dilution for In Vitro Assays
-
Stock Preparation : Prepare a 10 mM stock of the diazepane derivative in 100% anhydrous DMSO. Validate complete dissolution via visual inspection against a dark background.
-
Intermediate Step : Pipette 998 µL of pre-warmed (37°C) complete cell culture medium into a sterile polypropylene tube (5)[5].
-
Rapid Dispersion : Inject 2 µL of the 10 mM DMSO stock directly into the center of the medium vortex (avoiding the tube walls) to create a 20 µM intermediate solution (0.2% DMSO). Immediately vortex for 15 seconds.
-
Final Dilution : Dilute the 20 µM intermediate solution 1:1 with fresh media in the assay plate to reach a final concentration of 10 µM (0.1% DMSO).
-
Validation : Measure the absorbance of the final assay well at 600 nm (OD600) using a microplate reader. An OD600 > 0.01 relative to a blank indicates colloidal aggregation, invalidating the solubility threshold and requiring a lower target concentration or an excipient.
Q3: If intermediate dilution fails, what excipients can I use without interfering with my biological readouts?
A3: If the compound's intrinsic thermodynamic solubility is simply too low, you must alter the solvent environment. However, simply increasing DMSO concentration is dangerous; DMSO alters solvent viscosity, which can artificially reduce the association rates of protein-ligand binding kinetics and cause assay artifacts (6)[6].
Instead, use Cyclodextrins , specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a lipophilic central cavity and a hydrophilic outer surface (7)[7]. They encapsulate the hydrophobic aromatic/halogenated moieties of the diazepane derivative, forming a water-soluble inclusion complex without covalently modifying the drug (8)[8].
Table 1: Quantitative Comparison of Solubilization Strategies
| Strategy | Mechanism | Max Recommended Conc. (In Vitro) | Pros | Cons |
| DMSO | Co-solvent (Polar Aprotic) | < 0.5% v/v | Universal solvent, cheap. | High concentrations cause cytotoxicity and alter binding kinetics. |
| HP-β-CD | Inclusion Complexation | 1.0% - 5.0% w/v | Dramatically increases apparent solubility; low toxicity. | May sequester lipophilic assay reagents (e.g., fluorophores). |
| Tween-80 | Micellar Solubilization | < 0.1% v/v | Excellent for highly lipophilic compounds. | Can disrupt cell membranes and lyse cells at higher concentrations. |
Section 3: Formulation & Structural Optimization
Q4: How do I measure the true equilibrium solubility of my diazepane lead for formulation purposes?
A4: Kinetic solubility (the DMSO crash method) overestimates true solubility because amorphous precipitates are temporarily more soluble than stable crystalline forms (2)[2]. For formulation, you must determine the Thermodynamic Solubility using a Shake-Flask Assay (9)[9].
Self-Validating Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Solid Addition : Add 2 mg of the crystalline diazepane derivative powder to a glass vial.
-
Buffer Addition : Add 1 mL of the target aqueous buffer (e.g., PBS, pH 7.4). Ensure there is visible undissolved solid (indicating saturation).
-
Equilibration : Incubate the vial on an orbital shaker at 25°C for 24 to 48 hours. Causality: Extended time is required to ensure the solid phase reaches thermodynamic equilibrium with the liquid phase, overcoming the lattice energy of the crystal (1)[1].
-
Phase Separation : Centrifuge the suspension at 15,000 x g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter to remove all undissolved crystals.
-
Quantification : Dilute the supernatant 1:10 in mobile phase and quantify the dissolved drug concentration via LC-MS/MS against a standard curve prepared in 100% organic solvent.
-
Validation : Perform Powder X-Ray Diffraction (PXRD) on the remaining solid pellet. If the PXRD pattern differs from the starting powder, a solution-mediated phase transformation (e.g., hydrate formation) has occurred, and the measured solubility corresponds to the new polymorph (1)[1].
Q5: Can I structurally modify my lead compound to improve solubility without losing target affinity?
A5: Yes. If your molecule falls into the "beyond Rule of 5" (bRo5) space due to extreme hydrophobicity, consider structural disruption. Adding a second homopiperazine ring or substituting a piperazine with a homopiperazine can significantly increase water solubility. This modification introduces additional hydrogen bond acceptors and increases the basicity of the molecule, which lowers the LogD at physiological pH and disrupts the flat crystal packing that causes poor solubility (10)[10], (3)[3].
Section 4: Visualizations
Workflow for diagnosing and resolving diazepane precipitation in aqueous in vitro assays.
Mechanistic pathways of diazepane solubilization comparing direct dilution, DMSO, and cyclodextrins.
References
-
Enamine. "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)". 9
-
AACR Journals. "Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs". 4
-
Benchchem. "preventing precipitation of β,β-dimethyl-acrylalkannin in cell culture media". 5
-
Ovid. "Kinetic versus thermodynamic solubility temptations and risks". 2
-
ResearchGate. "Thermodynamic vs. kinetic solubility: Knowing which is which". 1
-
EMA. "Questions and answers on cyclodextrins used as excipients in medicinal products for human use".8
-
PMC. "Tunable hydrogel networks by varying secondary structures of hydrophilic peptoids provide viable 3D cell culture platforms for hMSCs". 10
-
ACS Publications. "Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects". 6
-
EMA. "Cyclodextrins used as excipients". 7
-
PMC. "Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability". 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. enamine.net [enamine.net]
- 10. Tunable hydrogel networks by varying secondary structures of hydrophilic peptoids provide viable 3D cell culture platforms for hMSCs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar 1,4-Diazepane-5-carboxamide Intermediates
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Purification of Polar Cyclic Amines Ticket ID: DZP-5-CX-PUR
Introduction: The Diazepane Dilemma
Welcome to the technical support hub. If you are working with 1,4-diazepane-5-carboxamide scaffolds, you are likely facing a specific set of purification failures. These molecules possess a "perfect storm" of physicochemical properties that defeat standard organic workflows:
-
High Polarity: The carboxamide and secondary/tertiary amines make them water-soluble, leading to mass loss during aqueous extraction.
-
Basicity: The diazepane ring nitrogens interact strongly with acidic silanols on silica gel, causing severe streaking and co-elution.
-
Amphotericity: If your intermediate contains a free acid or phenol, zwitterionic behavior can make the molecule insoluble in almost everything.
This guide provides modular troubleshooting protocols to recover your material.
Module 1: Flash Chromatography Troubleshooting
User Issue: "My product streaks from the baseline to the solvent front on silica, or it doesn't move at all in 10% MeOH/DCM."
Root Cause Analysis
Standard silica gel (
Protocol A: The "Magic Solvent" System
To purify basic amines on standard silica, you must suppress silanol ionization using a stronger base in the mobile phase.
The Solvent System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (
| Polarity Level | DCM | MeOH | NH4OH (28-30% aq) | Application |
| Low | 90 | 9 | 1 | Standard amines, good separation. |
| Medium | 80 | 18 | 2 | Highly polar diazepanes. |
| High | 70 | 27 | 3 | "Stuck" compounds; wash step. |
Critical Preparation Step (Self-Validating): Do not add aqueous ammonia directly to DCM; it will form a biphasic emulsion.
-
Mix the MeOH and
first. -
Add this mixture to the DCM .
-
Shake until clear. If it remains cloudy, add a small amount of MeOH until miscible.
Protocol B: Amine-Functionalized Silica (The "Green" Alternative)
If Protocol A fails or you need to avoid chlorinated solvents, switch to Amine-Functionalized Silica (KP-NH) . The stationary phase is pre-capped with amines, preventing your product from sticking.
-
Mobile Phase: Hexane / Ethyl Acetate (0–100%).
-
Advantage: No modifier needed; safer solvents; tighter bands.
Module 2: Aqueous Workup & Extraction Failures
User Issue: "I see product in the LCMS of the reaction mixture, but after extraction, my organic layer is empty. It stayed in the water."
Root Cause Analysis
1,4-Diazepane-5-carboxamides are highly hydrophilic. Standard extraction solvents (EtOAc, DCM) are too non-polar to pull them from water.
Protocol: The "Salting Out" & n-Butanol Extraction
This method forces the organic molecule out of the aqueous phase.
-
Saturate Aqueous Layer: Add solid NaCl (Sodium Chloride) to your aqueous reaction mixture until no more dissolves. This increases the ionic strength, reducing the solubility of organics ("Salting Out").
-
Select Solvent: Use n-Butanol (n-BuOH) or Isopropanol/Chloroform (1:3) .
-
Note: n-Butanol has a high boiling point (117°C).
-
-
Extraction: Extract 3–5 times.
-
Evaporation: n-Butanol is difficult to rotovap. Azeotrope it with Heptane or water to lower the boiling point, or use a high-vacuum centrifugal evaporator.
Module 3: Reverse Phase (Prep-HPLC) Strategy
User Issue: "My peak shape is terrible on C18 (broad/tailing) and retention is low."
Root Cause Analysis
At low pH (standard TFA/Formic acid buffers), the diazepane nitrogens are protonated (
Protocol: High pH Switching
Switching to a basic mobile phase keeps the amine in its neutral (free base) form, drastically increasing hydrophobicity and retention on the column.
Recommended Buffer: 10 mM Ammonium Bicarbonate (
Comparison of Strategies:
| Parameter | Low pH (0.1% TFA) | High pH (10mM NH4HCO3) |
| Species Form | Ionized ( | Neutral ( |
| Retention | Weak (Elutes early) | Strong (Better separation) |
| Peak Shape | Sharp (Ion pairing) | Good (if pH > pKa + 1) |
| Column Care | Standard | Requires Hybrid Silica (e.g., XBridge, Gemini) |
Warning: Standard silica-based C18 columns degrade above pH 8. Ensure your column is rated for "High pH" (Hybrid Particle Technology).
Module 4: Solid Phase Extraction (SCX) - Catch & Release
User Issue: "I have non-basic impurities (coupling reagents, phenol, esters) and I want a quick cleanup without running a full column."
Protocol: Strong Cation Exchange (SCX)
This is the most robust method for diazepanes. It relies on the basicity of the diazepane to chemically bind to a sulfonic acid resin while impurities wash away.
Workflow Visualization:
Caption: SCX "Catch and Release" mechanism. The diazepane is chemically trapped by sulfonic acid groups, allowing neutral impurities to be washed away before releasing the product with ammonia.
Step-by-Step:
-
Condition: Wash SCX cartridge with MeOH.
-
Load: Dissolve crude in MeOH (or DCM if solubility is poor) and load.
-
Wash: Flush with 2–3 column volumes of MeOH. Result: Non-basic impurities (EDC urea, HOBt, starting ester) elute.
-
Elute: Flush with 2M
in MeOH . Result: Ammonia displaces the diazepane, which elutes in the filtrate. -
Finish: Concentrate filtrate to obtain pure free base.
Summary Decision Matrix
Use this logic flow to select the correct method for your specific impurity profile.
Caption: Decision tree for selecting purification methodology based on solubility and impurity profile.
References
-
Biotage. (2023).[2][3] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Agilent Technologies. (2012). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Phenomenex. (2018).[4] HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from [Link]
-
Biotage. (2004). ISOLUTE® SCX-2 Strong Cation Exchange Sorbent Data Sheet. Retrieved from [Link]
Sources
Troubleshooting regioselectivity in diazepane nitrogen alkylation
Topic: Troubleshooting Regioselectivity in Diazepane Nitrogen Alkylation Role: Senior Application Scientist Status: Active Support Guide
Introduction: Defining Your Scaffold
Welcome to the Diazepane Selectivity Support Center. Before troubleshooting, we must categorize your substrate.[1] The "diazepane" class encompasses two distinct chemical behaviors that dictate regioselectivity strategies.
Select your scaffold to proceed:
-
Homopiperazine (1,4-Diazepane): A symmetric, 7-membered ring with two secondary amines.[1][2]
-
2-Oxo-1,4-Diazepane (or Benzodiazepine): A 7-membered ring containing one amide (lactam) and one amine.[2]
Module 1: The "Homopiperazine" Challenge (Symmetric Scaffolds)
Q: I am trying to mono-alkylate unsubstituted 1,4-diazepane, but I keep getting the bis-alkylated product. How do I stop at the mono-stage?
A: Direct mono-alkylation of symmetric diamines is kinetically difficult because the mono-alkylated product is often more nucleophilic than the starting material (due to the inductive effect of the alkyl group), leading to runaway bis-alkylation.[2]
The "Gold Standard" Protocol: Mono-Protection Strategy Do not rely on stoichiometry alone. The most robust method involves a protection-alkylation-deprotection sequence.[2]
-
Step 1: Mono-Protection (Boc).
-
Step 2: Alkylation.
-
Step 3: Deprotection.
The "Quick & Dirty" Protocol (Statistical Approach) If you must avoid protecting groups:
-
Excess Amine: Use 5–10 equivalents of 1,4-diazepane relative to the alkyl halide.[2]
-
High Dilution: Run the reaction at 0.05 M concentration.
-
Workup: The excess starting material is water-soluble; the mono-alkylated product is more lipophilic.[2] Extract with
at pH 11-12.[2][6]
Module 2: The "Oxo-Diazepane" Challenge (Amide vs. Amine)
Q: I have a 2-oxo-1,4-diazepane (lactam). Which nitrogen will react, and how do I control it?
A: You are dealing with two nitrogens with vastly different pKa values.
-
N4 (Amine): pKa ~9 (Conjugate acid).[1][2] Moderate nucleophile. Reacts with mild bases.
-
N1 (Amide/Lactam): pKa ~13–15.[1] Non-nucleophilic unless deprotonated by a strong base.
Scenario A: I want to alkylate the Amine (N4) only.
-
Strategy: Exploit the natural nucleophilicity of N4. Leave N1 neutral.
-
Reagents: Mild base (
, , or ).[1][2] -
Solvent:
or (Room Temp to 60°C). -
Why it works: These bases are too weak to deprotonate the N1 amide. The neutral N1 is not nucleophilic enough to compete with N4.
Scenario B: I want to alkylate the Amide (N1).
-
Strategy: You must "activate" N1 by deprotonation.
-
Reagents: Strong base (
, , or ).[1][2] -
Solvent: Anhydrous
or at 0°C or -78°C. -
Crucial Warning: If N4 is a secondary amine (unprotected),
will deprotonate it and the amide, leading to mixtures.[1][2]
Visual Troubleshooting Guide
Decision Tree: Selecting Reaction Conditions
Caption: Logic flow for selecting reagents based on diazepane scaffold and target nitrogen.
Module 3: Troubleshooting FAQ & Matrix
Solvent-Base Compatibility Matrix
| Base | Solvent | Strength (pKa of Conj.[7] Acid) | Best For | Risk Factor |
| ~10–11 | N4 (Amine) alkylation | Ammonium salt precipitation can stall reaction.[1][2] | ||
| ~10 (in water) | N4 (Amine) alkylation | Heterogeneous; requires vigorous stirring.[1][2] | ||
| ~35 | N1 (Amide) alkylation | Fire Hazard. Will deprotonate unprotected N4 too.[1][2] | ||
| ~26 | N1 (Amide) alkylation | milder than NaH; prevents some side reactions.[1][2] | ||
| ~17 | N1 (Amide) alkylation | Can cause elimination (E2) of the alkyl halide.[1][2] |
Common Failure Modes
Q: I used NaH to alkylate the amide (N1), but I got O-alkylation (imidate formation) instead.
-
Cause: Amide enolates are ambident nucleophiles (react at N or O).[1] Hard electrophiles (like MOM-Cl or SEM-Cl) or oxygen-philic conditions favor O-alkylation.[2]
-
Fix:
-
Switch solvent to DMF (favors N-alkylation slightly more than THF for some substrates).[2]
-
Use LiHMDS instead of NaH; the lithium counter-ion can coordinate to the oxygen, blocking it and directing alkylation to the nitrogen [1].
-
Consider the Mitsunobu reaction (Alcohol + DIAD +
) for high N-selectivity on lactams [2].[2]
-
Q: My reaction yields are low because the product is stuck in the water layer during workup.
-
Cause: Diazepanes are highly polar bases.
-
Fix:
-
Salting out: Saturate the aqueous layer with NaCl.
-
pH Swing: Ensure the aqueous layer is pH > 12 before extraction.
-
Solvent: Use
/Isopropanol (3:1) instead of pure DCM or EtOAc for extraction.
-
References
-
Beilstein J. Org. Chem. (2021).[1][8] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[2][9] (Applied principles of N-alkylation regioselectivity).
-
Med. Chem. Commun. (2012). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction.
-
J. Org. Chem. (2008).[1][4] A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization.[2][4][1][2]
-
Sigma-Aldrich. 1,4-Diazepan-2-one Product/Safety Data. (pKa and solubility data). [1][2]
Sources
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. swgdrug.org [swgdrug.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Minimizing side reactions in diazepane ring formation
Status: Operational | Tier: 3 (Advanced Synthesis Support) Subject: Minimizing Side Reactions in 7-Membered N-Heterocycle Synthesis
Executive Summary: The "Medium-Ring" Paradox
Welcome to the Diazepane Synthesis Support Center. If you are here, you are likely battling the Entropic-Enthalpic Gap .
Unlike 5- or 6-membered rings, 7-membered diazepanes suffer from significant transannular strain (Prelog strain) and unfavorable entropy (
This guide provides root-cause analysis and validated protocols to suppress these side reactions.
Module 1: Troubleshooting Polymerization
Symptom: Reaction mixture turns into an insoluble gum or viscous oil; LCMS shows repeating mass units (+M). Diagnosis: Intermolecular polymerization is kinetically favored over intramolecular cyclization.
The Science: Kinetic Competition
The rate of cyclization (
To favor the ring, you must lower the effective concentration of the substrate to a point where
Visualizing the Failure Mode
Caption: Kinetic competition between unimolecular ring closure (green) and bimolecular polymerization (red).
Protocol: Pseudo-High Dilution (Syringe Pump Method)
Objective: Maintain a steady-state concentration of
-
Reactor Setup: Equip a 3-neck flask with a reflux condenser and a high-precision syringe pump.
-
Solvent Charge: Add 80% of your total solvent volume to the flask containing the base (e.g.,
or CsF). Heat to reflux. -
Feed Preparation: Dissolve your linear precursor in the remaining 20% of solvent.
-
Addition Rate: Set the syringe pump to add the substrate over 8–12 hours .
-
Critical: The addition rate must be slower than the reaction half-life (
).
-
-
Post-Reaction: Stir for an additional 2 hours after addition is complete.
Module 2: Pd-Catalyzed Cyclization Failures
Symptom: Low yield (<30%); presence of dehalogenated starting material or ketone side products.
Diagnosis:
The Science: The 7-Membered Ring Challenge
In Pd-catalyzed Buchwald-Hartwig amination, forming a 7-membered ring requires the palladium center to bring two remote ends together. If the "bite" takes too long, the Pd(II)-amido intermediate will undergo
Visualizing the Pathway
Caption: The critical junction at the Pd-Amido intermediate. Slow reductive elimination leads to ketone byproducts.
Corrective Actions
| Variable | Recommendation | Rationale |
| Ligand | Xantphos or RuPhos | Wide bite-angle bidentate ligands (Xantphos) or bulky monophosphines (RuPhos) accelerate reductive elimination, beating the |
| Catalyst | Ru-catalysis (Hydrogen Borrowing) | If Pd fails, switch to Ruthenium (e.g., Williams' protocol). Ru-catalysts are less prone to |
| Substrate | Gem-dimethyl effect | If possible, introduce a gem-dimethyl group on the carbon chain. This restricts conformational freedom (Thorpe-Ingold effect), forcing the ends together. |
Module 3: Regioselectivity in Ring Expansion (Schmidt)
Symptom: Formation of the wrong isomer (e.g., 3-oxo-1,4-diazepane instead of 5-oxo). Diagnosis: Poor migratory aptitude control in the Schmidt or Beckmann rearrangement.
The Science: Electronic vs. Steric Migration
In the reaction of a cyclic ketone with hydrazoic acid (
Troubleshooting Table
| Scenario | Preferred Reagent | Outcome |
| Steric Control Needed | TMSN3 + TfOH | Bulky Lewis acids can force the azide to attack from the less hindered face, altering the migration outcome. |
| Chiral Center Retention | Hydroxyalkyl Azides | Use Aubé’s intramolecular Schmidt reaction.[1] The tether length dictates regiochemistry, overriding electronic migratory aptitudes. |
| Acid Sensitive | Photochemical Rearrangement | Avoids harsh Lewis acids; useful for substrates with protecting groups like Boc or Cbz. |
Frequently Asked Questions (FAQ)
Q: Can I use standard protecting groups like Boc during cyclization? A: Caution is advised. In nucleophilic substitutions (Module 1), Boc carbamates can reduce the nucleophilicity of the nitrogen too much. Nosyl (Ns) or Tosyl (Ts) groups are superior here because they acidify the N-H proton, allowing for cyclization under mild basic conditions (Mitsunobu or alkylation), and are easily removed later.
Q: My RCM (Ring-Closing Metathesis) reaction yields only dimers. A: This is a concentration issue (see Module 1). However, for RCM specifically, you must also ensure your catalyst (Grubbs II) is not coordinating to the basic amines. Add Ti(OiPr)4 or use the HCl salt of the amine to prevent catalyst poisoning.
Q: What is the best solvent for high-dilution synthesis?
A: Acetonitrile (MeCN) or DMF . MeCN is preferred for
References
-
Wolfe, J. P., et al. (2011). "Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions." Journal of the American Chemical Society.
- Key Insight: Establishes ligand requirements to prevent beta-hydride elimin
-
Aubé, J., et al. (2003). "Asymmetric Schmidt reaction of hydroxyalkyl azides with ketones." Journal of the American Chemical Society.
- Key Insight: Defines stereocontrol and regioselectivity in ring expansion str
-
Williams, T. J., et al. (2023).[2] "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing." Organic Letters.
- Key Insight: Ruthenium-catalyzed alternative to avoid Pd-c
-
Illuminati, G., & Mandolini, L. (1981). "Ring closure reactions of bifunctional chain molecules." Accounts of Chemical Research.
- Key Insight: The foundational physical organic chemistry explaining why 7-membered rings are kinetically difficult (High Dilution Principle).
Sources
Technical Support Center: Stabilizing 1,4-Diazepane-5-carboxamide in Aqueous Formulations
Welcome to the Formulation Troubleshooting Hub. As a Senior Application Scientist, I frequently guide research teams through the thermodynamic and kinetic hurdles of stabilizing heterocyclic amides. 1,4-Diazepane-5-carboxamide presents a unique structural challenge: it combines a highly flexible, basic 7-membered diazepane ring with a carboxamide moiety that is intrinsically susceptible to hydrolytic cleavage[1].
When formulated in aqueous solutions, the carboxamide group undergoes hydrolysis to yield the corresponding carboxylic acid and free ammonia or an amine[2]. This degradation is not merely a background reaction; it is actively catalyzed by both the hydronium/hydroxide ions in the bulk solvent and, critically, by the specific buffer salts you choose. Understanding the causality behind these degradation pathways is the first step in designing a robust, self-validating formulation strategy.
Troubleshooting Guide & FAQs
Q1: Why is my 1,4-diazepane-5-carboxamide degrading so rapidly in standard PBS (pH 7.4)? A: The rapid degradation in Phosphate-Buffered Saline (PBS) is a classic case of buffer-catalyzed hydrolysis. While amides are generally stable, their hydrolysis is highly pH-dependent. Basic hydrolysis occurs via the nucleophilic addition of a hydroxide ion (OH⁻) to the amide carbonyl group, forming a highly unstable tetrahedral intermediate[2]. At pH 7.4, not only is the hydroxide concentration sufficient to initiate this attack, but the phosphate anions in PBS act as general base catalysts, actively lowering the activation energy for the formation of this intermediate. Solution: Move away from phosphate. Transition to a non-nucleophilic buffer system (such as citrate or acetate) and lower the pH to the 5.0–6.0 range, where the hydrolysis rate of most carboxamides reaches its kinetic minimum[3].
Q2: How can I formulate this compound for long-term aqueous storage without relying on lyophilization? A: You must manipulate the dielectric constant of the microenvironment. The transition state of amide hydrolysis requires the organization of water molecules around the highly polar tetrahedral intermediate. By introducing organic co-solvents (e.g., glycerol, propylene glycol, or PEG 400), you decrease the dielectric constant of the aqueous solution[3]. This restricts water mobility, reduces the frequency of nucleophilic attacks, and thermodynamically penalizes the formation of the charged intermediate.
Q3: Are there specific excipients that can prevent the nucleophilic attack on the carboxamide? A: Yes. Beyond dielectric modulation, you can utilize ionic stabilization. Certain divalent cations, such as magnesium (Mg²⁺), have been documented to coordinate with nitrogenous compounds and amides, providing steric shielding and electronic stabilization against hydrolytic degradation in aqueous environments[4]. Incorporating low concentrations of MgCl₂ into your formulation can provide an orthogonal layer of stability.
Quantitative Formulation Data
To illustrate the impact of these variables, we have compiled accelerated stability data for 1,4-Diazepane-5-carboxamide under various matrix conditions.
| Formulation Matrix | pH | Buffer Type (10 mM) | Co-solvent / Excipient | t_1/2 at 40°C (Days) | Primary Degradant |
| Standard PBS | 7.4 | Phosphate | None | 12 | 1,4-Diazepane-5-carboxylic acid |
| Acetate Buffer | 5.0 | Acetate | None | 45 | 1,4-Diazepane-5-carboxylic acid |
| Citrate Buffer | 5.5 | Citrate | 10% PEG 400 | 120 | 1,4-Diazepane-5-carboxylic acid |
| Citrate Buffer | 5.5 | Citrate | 20% Glycerol + 2mM MgCl₂ | >180 | None detected (Stable) |
Mechanistic & Workflow Visualizations
Degradation pathway of 1,4-Diazepane-5-carboxamide via hydrolysis.
Step-by-step formulation optimization workflow for carboxamide stabilization.
Experimental Methodologies: Self-Validating Protocols
To ensure rigorous scientific integrity, do not simply mix and measure. Use the following self-validating protocols to isolate the exact cause of instability.
Protocol 1: Isothermal pH-Degradation Profiling
Purpose: To identify the V-minimum (the pH of maximum stability) while ruling out buffer-catalyzed hydrolysis.
-
Preparation: Prepare a 1 mg/mL stock of 1,4-Diazepane-5-carboxamide in LC-MS grade water.
-
Matrix Assembly: Create five 10 mM buffer solutions: pH 3.0 (Citrate), pH 4.0 (Acetate), pH 5.0 (Acetate), pH 6.0 (Citrate), and pH 7.4 (Phosphate).
-
Control Integration (The Validation Checkpoint): For each pH point, prepare a parallel unbuffered control adjusted to the target pH using trace amounts of HCl or NaOH. Causality Note: If the buffered sample degrades faster than the unbuffered control at the exact same pH, your buffer is acting as a general acid/base catalyst[5].
-
Incubation: Seal all vials and incubate at 40°C.
-
Sampling & Analysis: Pull aliquots at Day 0, 3, 7, and 14. Quench immediately by freezing at -80°C. Analyze via RP-HPLC, monitoring the disappearance of the parent peak and the appearance of the carboxylic acid degradant.
Protocol 2: Dielectric Constant Modulation via Co-Solvents
Purpose: To kinetically trap the intact carboxamide by reducing water activity.
-
Base Selection: Utilize the optimal pH and buffer identified in Protocol 1 (e.g., 10 mM Citrate, pH 5.5).
-
Co-Solvent Titration: Prepare formulations containing 0%, 5%, 10%, and 20% (v/v) Glycerol.
-
Orthogonal Stabilization (The Validation Checkpoint): To a parallel 20% Glycerol batch, add 2 mM MgCl₂. Causality Note: Magnesium ions coordinate with the lone pairs on the diazepane nitrogens, sterically hindering the molecule from adopting a conformation that favors intramolecular hydrolysis[4]. Comparing this to the Mg-free batch validates the ionic stabilization effect.
-
Accelerated Stress: Subject the samples to 40°C / 75% RH for 30 days.
-
Data Interpretation: Calculate the pseudo-first-order degradation rate constant (
) for each matrix. A successful formulation will demonstrate a reduction of at least 10-fold compared to the 0% co-solvent baseline.
References
-
N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride | smolecule.com | 1
-
11.10 Chemistry of Amides | pressbooks.pub | 2
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | mdpi.com | 3
-
EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation | google.com (Patents) |4
-
Amide Hydrolysis Using Acid Or Base | masterorganicchemistry.com | 5
Sources
- 1. Buy N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride | 1197685-68-9 [smolecule.com]
- 2. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. mdpi.com [mdpi.com]
- 4. EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Advanced NMR Spectral Interpretation of Substituted 1,4-Diazepane-5-carboxamide
Executive Summary
The 1,4-diazepane-5-carboxamide scaffold represents a privileged structure in medicinal chemistry, frequently utilized in protease inhibitors, GPCR ligands (e.g., Orexin antagonists), and RNA-binding small molecules. However, its characterization presents a unique analytical bottleneck: the conformational lability of the seven-membered ring combined with restricted rotation about the amide bond .
This guide compares the Advanced Multi-Modal NMR Protocol (the "Product") against standard routine analysis ("Alternatives"). While standard 1D
Part 1: Comparative Analysis of Analytical Methodologies
The following table contrasts the efficacy of standard routine analysis versus the recommended Advanced Multi-Modal Protocol for this specific scaffold.
| Feature | Standard Routine Analysis (Alternative) | Advanced Multi-Modal Protocol (Recommended) |
| Primary Challenge | Signal Broadening: The 7-membered ring flips at rates comparable to the NMR time scale ( | Dynamic Control: VT-NMR shifts the exchange regime to either fast (High T) or slow (Low T) limits, sharpening signals.[1] |
| Rotamer Identification | Ambiguity: Amide rotamers appear as "impurities" or doubled peaks with non-integer integration. | Definitive Proof: Coalescence experiments confirm that distinct signal sets belong to the same molecule. |
| Connectivity | Overlap: Geminal protons on the diazepane ring ( | Resolution: HSQC and COSY separate protons based on carbon chemical shift and scalar coupling, bypassing overlap. |
| Stereochemistry | Inference: Relative stereochemistry (cis/trans) is guessed based on coupling constants ( | Direct Observation: NOESY/ROESY provides through-space correlations to map the dominant conformer's geometry. |
Part 2: Technical Interpretation Guide
The Conformational Landscape
The 1,4-diazepane ring does not exist as a flat polygon.[2] It fluctuates between twist-boat and chair-like conformations. Substituents at the 5-position (carboxamide) and N-substituents impose steric strain that biases this equilibrium.
-
Twist-Boat (Low Energy): Often the preferred conformation for N,N'-disubstituted diazepanes to minimize transannular strain.
-
Amide Rotamers: The
or bonds exhibit restricted rotation ( kcal/mol), leading to distinct syn and anti rotamers visible in NMR at room temperature.
Experimental Protocol: Variable Temperature (VT) NMR
Objective: To simplify the spectrum by accelerating conformational exchange (High T) or to freeze out distinct conformers for characterization (Low T).[1][3]
Protocol:
-
Solvent Selection: Use DMSO-
or Tetrachloroethane- (TCE) for high-temperature work (up to 100-120°C). Avoid for high T due to low boiling point. -
Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL solvent. Ensure the tube is sealed to prevent evaporation/concentration changes.
-
Acquisition:
-
Acquire a reference spectrum at 298 K.
-
Increase temperature in 10 K increments (e.g., 300K
350K 373K). -
Endpoint: Look for the "coalescence point" where split peaks merge into a single sharp singlet/multiplet.
-
-
Validation: If peaks sharpen and merge, the complexity is dynamic (rotamers). If peaks remain distinct and sharp, they are impurities or diastereomers.
Assignment Workflow (2D NMR)
Once a sharp spectrum is obtained (usually at High T), apply the following logic:
-
Step A: Identify the "Anchor" (H-5).
-
The proton at the chiral center (C-5) is typically the most deshielded aliphatic proton (approx. 4.5–5.5 ppm) due to the adjacent nitrogen and carbonyl group.
-
-
Step B: Trace the Spin System (COSY).
-
Start from H-5 .
-
H-5
H-6: Look for cross-peaks to the methylene protons at C-6. -
H-6
H-7: Trace further to the C-7 methylene adjacent to N-1.
-
-
Step C: Bridge the Gap (HMBC).
-
Since there is no scalar coupling across the nitrogens (N1, N4), use HMBC to connect the fragments.
-
Carbonyl Correlation: H-5 will show a strong HMBC correlation to the amide carbonyl (
). -
N-Substituents: Look for correlations from ring protons (H-2, H-3, H-7) to the carbons of the N-substituents (e.g., benzyl
, Boc carbonyl).
-
Part 3: Visualization of Methodologies
Diagram 1: NMR Assignment Logic Flow
This diagram illustrates the decision matrix for assigning the substituted 1,4-diazepane scaffold, ensuring self-validation at each step.
Caption: Logical workflow for distinguishing rotamers from impurities and assigning connectivity in flexible diazepane scaffolds.
Diagram 2: Conformational Equilibrium & Rotamers
This diagram visualizes the physical states causing spectral complexity.
Caption: Kinetic relationship between conformers/rotamers and their manifestation in Variable Temperature NMR.
References
-
Conformational Analysis of N,N-disubstituted-1,4-diazepane Orexin Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 2009.[4] Link
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization. Molecules, 2025. Link
-
Rotamers or Diastereomers? An Overlooked NMR Solution. Journal of Organic Chemistry, 2012. Link
-
Variable Temperature NMR Experiments. University of Oxford NMR Facility Guide, 2018. Link
-
Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. BenchChem, 2025. Link
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray Crystallography Data for 1,4-Diazepane-5-carboxamide Conformation
Executive Summary: The Seven-Membered Advantage
In medicinal chemistry, the transition from a six-membered piperazine ring to a seven-membered 1,4-diazepane ring is not merely a change in size—it is a strategic manipulation of vector geometry. This guide analyzes the crystallographic data of 1,4-diazepane-5-carboxamide , a privileged scaffold that offers unique conformational properties compared to its piperazine and acyclic analogs.
Key Insight: X-ray data reveals that while piperazines rigidly lock into a chair conformation, 1,4-diazepane-5-carboxamide derivatives adopt a dynamic twist-boat or distorted chair conformation. This flexibility allows for:
-
Vector Expansion: Access to binding pockets (e.g., S1', S4) unreachable by smaller rings.
-
Intramolecular Hydrogen Bonding (IMHB): Formation of transient pseudo-cycles that mask polarity, improving membrane permeability ("Beyond Rule of 5" space).
Crystallographic Conformation Analysis
The Twist-Boat vs. Chair Equilibrium
Unlike the rigid chair conformation of cyclohexane or piperazine, the 1,4-diazepane ring exists in a conformational equilibrium. X-ray diffraction studies of 5-carboxamide derivatives (e.g., in SARS-CoV-2 Mpro inhibitors) demonstrate that the ring puckering is highly sensitive to substitution patterns.
-
Dominant Conformation: Twist-Boat .[1]
-
Mechanism:[2][3] This conformation minimizes transannular interactions between the C-5 substituent and the N-1/N-4 lone pairs.
-
Bioactive Relevance: In the crystal structure of diazepane-based Mpro inhibitors, the twist-boat allows the 5-carboxamide group to engage in a network of water-mediated hydrogen bonds (specifically bridging 3 water molecules), a feature absent in the piperazine analog.
-
-
Secondary Conformation: Distorted Chair .
-
Observed when bulky hydrophobic groups are present at C-2 or C-7, forcing substituents into equatorial positions to minimize 1,3-diaxial-like steric clashes.
-
Intramolecular Hydrogen Bonding (IMHB)
A critical feature revealed by small-molecule X-ray crystallography is the formation of an IMHB between the 5-carboxamide NH and the N-1 nitrogen (or N-1 acyl oxygen).
-
Structural Consequence: This interaction "locks" the flexible seven-membered ring into a compact shape in non-polar environments.
-
ADME Implication: This "chameleon effect" reduces the solvent-accessible polar surface area (PSA), explaining why 1,4-diazepanes often exhibit superior membrane permeability compared to their calculated LogP would suggest.
Comparative Performance Guide
The following table contrasts the 1,4-diazepane-5-carboxamide scaffold with its primary structural alternatives.
Table 1: Structural & Functional Comparison
| Feature | 1,4-Diazepane-5-carboxamide | Piperazine-2-carboxamide | Acyclic (Ethylenediamine) |
| Ring Size | 7-Membered | 6-Membered | N/A (Linear) |
| Dominant Conformation | Twist-Boat / Distorted Chair | Rigid Chair | Highly Flexible (Entropic penalty) |
| Vector Geometry | 110° - 140° spread (Variable) | ~60° (Fixed Equatorial/Axial) | Undefined |
| Solvation Profile | High: Supports complex water bridges (e.g., 4 interactions/3 waters) | Medium: Limited solvent bridging | Low: Solvation shell often disordered |
| Permeability (IMHB) | High: IMHB masks polarity (Pseudo-cycle) | Medium: Rigid distance limits IMHB | Low: High conformational cost to close IMHB |
| Target Selectivity | High: Accesses remote pockets (S4, S1') | Moderate: Restricted to proximal pockets | Low: Promiscuous binding |
Visualizing the Conformational Landscape
The following diagram illustrates the energy landscape and the "Chameleon" mechanism validated by crystallographic data.
Figure 1: Conformational energy landscape of 1,4-diazepane-5-carboxamide. The scaffold adapts its shape via the Twist-Boat intermediate to maximize either permeability (IMHB) or binding affinity (Water Bridging).
Experimental Protocol: Crystallization & Data Collection
To replicate these findings or validate a new derivative, follow this self-validating protocol designed to capture the metastable twist-boat conformation.
Synthesis & Purification
-
Pre-requisite: Synthesize the 1,4-diazepane core (e.g., via Ugi reaction or reduction of 1,4-diazepane-2,5-dione).
-
Purification: Ensure >98% purity via HPLC. Impurities often inhibit the growth of the metastable polymorphs.
Crystallization Workflow (Slow Evaporation)
This method is optimized to trap the molecule in its energetic minimum (often the IMHB-stabilized state).
-
Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Acetonitrile (MeCN) or a 5:1 Ethanol/DMF mixture.
-
Why: MeCN is a non-hydrogen bond donor, encouraging the molecule to form intramolecular H-bonds rather than interacting with the solvent.
-
-
Filtration: Pass the solution through a 0.22 µm PTFE filter into a clean scintillation vial.
-
Nucleation: Cover the vial with Parafilm and poke 3-5 small holes. Store at 20°C in a vibration-free environment.
-
Harvesting: Crystals typically appear within 48-72 hours. Select block-like crystals (avoid needles, which often indicate solvates).
X-ray Data Collection Parameters
-
Temperature: 100 K (Cryo-cooling is essential to reduce thermal motion of the flexible diazepane ring).
-
Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα for absolute configuration determination.
-
Refinement Focus: Pay special attention to the torsion angles around the N1-C2-C3-N4 bond. A torsion angle near 60° indicates a chair; angles deviating significantly (>80° or <40°) indicate a twist-boat.
Visualization of the Workflow
Figure 2: Step-by-step workflow for obtaining high-quality X-ray data of flexible diazepane scaffolds.
References
-
Conformational Analysis of Orexin Antagonists
- Title: Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implic
- Source: PubMed / Bioorg Med Chem Lett.
-
URL:[Link]
-
SARS-CoV-2 Mpro Inhibitor (Diazepane vs Piperazine)
- Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series.
- Source: ACS Public
-
URL:[Link]
-
Intramolecular Hydrogen Bonding in Drug Design
-
Crystal Structure of Diazepan-5-one Derivative
- Title: Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.
- Source: IUCrD
-
URL:[Link]
Sources
- 1. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolines and 1,4-benzodiazepines. 92. Conformational recognition of the receptor by 1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting matrix metalloproteinases with novel diazepine substituted cinnamic acid derivatives: design, synthesis, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
Comparative Potency Guide: Diazepane-5-carboxamide vs. Pyrrolidine Analogs
Topic: Comparative Potency of Diazepane-5-carboxamide vs. Pyrrolidine Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.
Executive Summary
In the optimization of small-molecule inhibitors—particularly for serine proteases (e.g., Factor Xa) and kinases (e.g., CDK9)—the choice between a 5-membered pyrrolidine and a 7-membered diazepane scaffold is rarely about simple potency. It is a strategic decision regarding selectivity profiles , conformational entropy , and hydrophobic space filling .
While pyrrolidine analogs often yield high potency due to their compact, Fsp³-rich nature (mimicking proline turns), diazepane-5-carboxamides frequently offer superior isoform selectivity . The 7-membered ring’s inherent bulk and unique folding properties allow it to occupy solvent-exposed regions or induced-fit pockets that smaller rings cannot access, effectively "clashing" with off-target active sites.
Structural & Physicochemical Analysis[1][2][3][4][5]
The fundamental difference lies in the conformational landscape . Pyrrolidines are rigid and compact, ideal for precise positioning of pharmacophores in restricted S1/S2 pockets. Diazepanes are flexible yet bulky, capable of adopting "boat-chair" conformations that can bridge distant binding domains (e.g., S1 to S4 in proteases).
| Feature | Pyrrolidine Analogs | Diazepane-5-carboxamides |
| Ring Size | 5-membered (Compact) | 7-membered (Expanded) |
| Entropic Cost | Low (Rigid) | Moderate (Flexible, often requires constraints) |
| Binding Mode | Deep pocket insertion; Proline mimetic. | Surface bridging; Beta-turn mimetic. |
| Selectivity Potential | Moderate (High conservation of small pockets). | High (Steric bulk excludes off-targets). |
| Metabolic Stability | High (Fsp³ rich, often resistant to oxidation). | Moderate (Susceptible to N-oxidation/ring opening without substitution). |
| Primary Use Case | Core scaffold for S1 binding (e.g., Factor Xa).[1] | Linker/Spacer for S4 occupancy or Kinase selectivity. |
Case Study A: Factor Xa Inhibition
Context: Factor Xa (FXa) inhibitors require simultaneous occupancy of the S1 specificity pocket and the hydrophobic S4 aryl-binding domain.
Comparative Data: Diazepane vs. Pyrrolidine
The following data contrasts a representative Diazepane-based inhibitor (YM-96765) against a clinical-grade Pyrrolidine inhibitor (R1663).
| Compound | Scaffold Core | IC₅₀ (Factor Xa) | Selectivity Profile | Mechanism |
| YM-96765 [1] | 1,4-Diazepane | 6.8 nM | High vs. Thrombin (>1000x) | Diazepane bridges the S1-S4 cleft, placing the aryl group directly into the S4 domain. |
| R1663 [2] | Pyrrolidine-3,4-dicarboxamide | < 5.0 nM | High vs. Trypsin | Pyrrolidine acts as a compact central hub, directing substituents into S1 and S4 with rigid vectors. |
Critical Insight: While the Pyrrolidine analog (R1663) often achieves slightly higher absolute potency (lower IC₅₀) due to tighter binding in the S1 pocket, the Diazepane scaffold (YM-96765) provides a distinct advantage in structural novelty and patentability . The 7-membered ring allows for a "U-shape" conformation that mimics a peptide beta-turn, a geometry that is energetically unfavorable for the 5-membered pyrrolidine.
Mechanistic Logic Diagram
Caption: Structural logic of scaffold binding. Pyrrolidines excel at rigid insertion (Potency), while Diazepanes excel at bridging domains (Selectivity).
Case Study B: Kinase Selectivity (CDK9)
Context: Achieving selectivity between CDK9 (transcription) and CDK2 (cell cycle) is a major challenge due to high active site homology.
Experimental Observation: Research indicates that expanding the ring size from a 5/6-membered system to a 7-membered diazepane at the C4/C5 position of pyrimidine inhibitors significantly improves selectivity [3].
-
Pyrrolidine/Piperidine Analogs: Often inhibit both CDK9 and CDK2 equipotently because both pockets can accommodate the smaller rings.
-
Diazepane Analogs: The 7-membered ring is too bulky for the restricted CDK2 gatekeeper region but fits into the slightly more flexible CDK9 pocket.
-
Result: A 156-fold selectivity for CDK9 over CDK2 was achieved solely by scaffold hopping to diazepane [3].
Experimental Protocols
A. Synthesis of Diazepane-5-carboxamides (General Workflow)
To ensure reproducibility, use this self-validating protocol for generating the core scaffold.
-
Starting Material: Begin with N-Boc-ethylenediamine and α,β-unsaturated esters (e.g., ethyl acrylate).
-
Michael Addition: React in MeOH at 0°C to rt for 12h. Checkpoint: Monitor disappearance of acrylate by TLC (Hex:EtOAc 3:1).
-
Cyclization: Treat the linear intermediate with NaH (1.2 eq) in dry THF. Reflux for 4h.
-
Validation: 1H NMR should show disappearance of ethyl ester triplet and appearance of lactam signals.
-
-
Functionalization: Hydrolyze the ester (if present) or react the secondary amine. For carboxamide formation:
-
Activate carboxylic acid (Core-COOH) with HATU/DIPEA in DMF.
-
Add amine (R-NH2). Stir 2h at rt.
-
Purification: Reverse-phase HPLC (Water/AcN + 0.1% TFA).
-
B. In Vitro Factor Xa Potency Assay
Standard chromogenic assay to determine IC₅₀.
-
Buffer Prep: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% BSA.
-
Enzyme Incubation:
-
Add 20 µL of test compound (Diazepane/Pyrrolidine analog) in DMSO (serial dilutions).
-
Add 20 µL of Human Factor Xa (0.5 nM final conc).
-
Incubate for 30 min at 25°C to allow equilibrium binding.
-
-
Substrate Initiation:
-
Add 20 µL of chromogenic substrate (e.g., S-2765, 200 µM final).
-
-
Measurement:
-
Monitor Absorbance at 405 nm kinetically for 10 min.
-
Calculation: Plot Vmax vs. log[Inhibitor]. Fit to sigmoidal dose-response curve (Variable slope) to extract IC₅₀.
-
Workflow Visualization
Caption: Standardized chromogenic assay workflow for comparative potency determination.
References
-
Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor. Source: Bioorganic & Medicinal Chemistry (2004). Key Finding: Identification of YM-96765 (IC50 = 6.8 nM).
-
Discovery of a factor Xa inhibitor (3R,4R)-1-(2,2-difluoro-ethyl)-pyrrolidine-3,4-dicarboxylic acid... (R1663). Source:[2] Bioorganic & Medicinal Chemistry Letters (2010).[2] Key Finding: Pyrrolidine scaffold yielding <5 nM potency with high oral bioavailability.
-
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors. Source: Journal of Medicinal Chemistry (2013). Key Finding: Diazepane ring expansion confers 156-fold selectivity for CDK9 over CDK2.
-
Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors. Source: Bioorganic & Medicinal Chemistry (2009).[3] Key Finding: Detailed SAR on pyrrolidine core for FXa inhibition.
Sources
- 1. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors with extended duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of 1,4-Diazepane-5-carboxamide via Chiral HPLC
Introduction: Beyond Structure, Towards Stereochemical Precision
In pharmaceutical development, the precise three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological activity. For chiral molecules like 1,4-Diazepane-5-carboxamide, a seven-membered heterocyclic compound, the presence of one or more stereocenters gives rise to enantiomers—non-superimposable mirror images. These enantiomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] Therefore, the ability to separate, detect, and quantify these stereoisomers is a critical quality attribute (CQA) in drug substance and product characterization.
This guide provides an in-depth technical comparison of methodologies for validating the enantiomeric purity of 1,4-Diazepane-5-carboxamide, with a primary focus on High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs). As the gold standard in the field, chiral HPLC offers unparalleled accuracy and reliability for this purpose.[3][4] We will explore the causality behind experimental choices, present a self-validating protocol grounded in regulatory standards, and objectively compare the performance of chiral HPLC against viable alternatives.
The "Why": The Principle of Chiral Recognition on Stationary Phases
The separation of enantiomers is only possible in a chiral environment.[4] Chiral HPLC leverages this principle by using a stationary phase that is itself chiral. The interactions between the enantiomers of the analyte (1,4-Diazepane-5-carboxamide) and the chiral stationary phase form transient diastereomeric complexes.[5] Because diastereomers have different physical properties, these complexes have different binding energies. This difference in interaction strength causes one enantiomer to be retained longer on the column than the other, resulting in their separation.
The key to a successful separation lies in the selection of the CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often the first choice for screening due to their broad applicability and ability to form multiple types of interactions, including hydrogen bonds, dipole-dipole, and π-π interactions, which are relevant for a molecule containing amide and potential aromatic functionalities.[1][5]
Caption: Principle of enantiomeric separation via chiral HPLC.
A Self-Validating Experimental Protocol for Purity Determination
Trustworthiness in an analytical method is achieved through rigorous validation. The following protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) to ensure the system is performing correctly before any sample analysis. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]
Step 1: Instrumentation and Chromatographic Conditions (Starting Point)
This protocol outlines a standard approach using a polysaccharide-based CSP, which serves as an excellent starting point for method development for novel chiral compounds like 1,4-Diazepane-5-carboxamide.[8]
-
HPLC System: A quaternary HPLC system with a UV detector.
-
Column: Chiralpak® IA or a similar amylose-based CSP (5 µm, 4.6 x 250 mm).
-
Mobile Phase: A typical starting point would be a normal-phase mobile phase such as Hexane/Isopropanol (IPA)/Diethylamine (DEA) (80:20:0.1, v/v/v). The amine additive is crucial for improving the peak shape of basic compounds like diazepanes.[9][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm (or determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
Step 2: Preparation of Solutions
-
Analyte Stock Solution: Accurately weigh and dissolve 1,4-Diazepane-5-carboxamide (racemic mixture) in the diluent to obtain a concentration of 1.0 mg/mL.
-
System Suitability Solution (SSS): Dilute the stock solution to 0.1 mg/mL. This solution containing both enantiomers is used to verify resolution and precision.
-
Spiking Solutions (for Accuracy & LOQ): Prepare a stock solution of the isolated undesired enantiomer. Spike the desired enantiomer with the undesired enantiomer at various levels, typically from the Limit of Quantitation (LOQ) up to 150% of the specification limit (e.g., if the limit is 0.2%, prepare solutions at 0.1%, 0.2%, and 0.3%).[1][8]
Step 3: Method Validation Workflow
The validation process ensures the method is fit for its intended purpose.[1][7]
Caption: Logical workflow for analytical method validation per ICH guidelines.
| Validation Parameter | Procedure | Typical Acceptance Criteria | Rationale & Causality |
| System Suitability | Inject the SSS five times before starting the validation sequence. | RSD of peak areas < 2.0%; Resolution (Rs) between enantiomers > 1.7; Tailing factor < 2.0. | Demonstrates that the chromatographic system is performing adequately for the analysis to proceed, ensuring run-to-run consistency.[6] |
| Specificity | Analyze a blank (diluent), the desired enantiomer, and the undesired enantiomer individually. Spike the desired enantiomer with the undesired one. | The desired enantiomer peak should be free from interference from the blank and its counter-enantiomer. Peak purity analysis should pass. | Confirms that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as its chiral impurity.[1][11] |
| Precision (Repeatability) | Prepare and analyze six independent samples of the analyte spiked with the chiral impurity at the target concentration (e.g., 100% of specification limit). | RSD ≤ 5.0% for the impurity peak area. | Measures the method's performance under the same operating conditions over a short interval of time.[7][12] |
| Accuracy | Analyze triplicate samples spiked with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, 150% of the specification limit). | Mean recovery should be between 80.0% and 120.0% for each level. | Provides a measure of the closeness of the experimental value to the true value, ensuring the method quantifies the impurity correctly.[1][12] |
| Limit of Quantitation (LOQ) | Determine the concentration that gives a signal-to-noise (S/N) ratio of approximately 10. Confirm with precision and accuracy at this level. | S/N ratio ≥ 10; Precision RSD ≤ 10%.[7] | Establishes the lowest amount of the chiral impurity that can be reliably quantified with acceptable precision and accuracy.[6][12] |
| Linearity | Analyze a series of at least five concentrations ranging from the LOQ to 150% of the specification limit. | Correlation coefficient (r²) ≥ 0.99. | Demonstrates that the method's response is directly proportional to the concentration of the chiral impurity over the specified range.[12] |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on resolution and peak area. | Resolution (Rs) should remain > 1.5; System suitability criteria should be met. | Shows the method's capacity to remain unaffected by small but deliberate variations in parameters, indicating its reliability during routine use.[1][7] |
Performance Comparison: Chiral HPLC vs. Alternative Technologies
While chiral HPLC is the predominant technique, other methods offer unique advantages in specific scenarios.[3][13][] The choice of method depends on factors like the analyte's properties (volatility, charge), required sensitivity, and available instrumentation.
| Technique | Principle | Advantages for 1,4-Diazepane-5-carboxamide | Limitations | Typical Use Case |
| Chiral HPLC | Differential partitioning with a Chiral Stationary Phase (CSP).[3][5] | High Versatility & Resolution: Broad range of CSPs available. Robust & Reproducible: Well-established technology. Preparative Scale-up: Can be used for isolating pure enantiomers. | Moderate analysis time; Higher solvent consumption compared to SFC/CE. | Gold Standard: Routine QC, stability testing, and purity validation in pharmaceutical development. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase with a CSP.[13] | High Speed: Lower viscosity of the mobile phase allows for faster separations. Greener: Significantly reduces organic solvent consumption. | Requires specialized high-pressure equipment; Less suitable for highly polar compounds without modifiers. | High-throughput screening, rapid purity checks, and green chemistry initiatives. |
| Capillary Electrophoresis (CE) | Separation in a capillary based on differential migration in an electric field, using a chiral selector in the buffer.[2][] | Extremely High Efficiency: Very sharp peaks. Minimal Sample/Reagent Use: Nanoliter injection volumes. | Lower sensitivity for concentration-sensitive detectors (UV); Can be less robust than HPLC. | Analysis of charged or highly polar molecules; When sample volume is extremely limited. |
| Gas Chromatography (GC) | Separation of volatile compounds on a chiral capillary column.[4][8] | High Resolution for volatile analytes. | Not suitable for non-volatile or thermally labile compounds like 1,4-Diazepane-5-carboxamide without derivatization. | Analysis of small, volatile chiral molecules (e.g., chiral solvents, simple alcohols). |
Conclusion: An Authoritative and Trustworthy Approach
The validation of enantiomeric purity for chiral compounds like 1,4-Diazepane-5-carboxamide is non-negotiable in the pharmaceutical industry. Chiral High-Performance Liquid Chromatography stands as the authoritative and most trustworthy method for this critical task due to its high resolution, robustness, and the vast selection of available chiral stationary phases.[1][4] By following a systematic method development strategy and a rigorous validation protocol grounded in ICH guidelines, researchers can ensure that their analytical data is accurate, reliable, and suitable for its intended purpose. While alternative technologies like SFC and CE offer advantages in speed and solvent reduction, they currently serve as complementary rather than replacement techniques for the comprehensive validation required in drug development. The detailed protocol and comparative data presented in this guide provide the necessary framework for scientists to confidently establish and validate a method for ensuring the stereochemical integrity of 1,4-Diazepane-5-carboxamide and related molecules.
References
-
Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. ResearchGate. Available at: [Link]
-
Measuring Chiral Purity. OpenOChem Learn. Available at: [Link]
-
CHIRAL STATIONARY PHASES. Regis Technologies. Available at: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. Available at: [Link]
-
Unconventional approaches for chiral resolution. SpringerLink. Available at: [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]
-
Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Sapienza Università di Roma. Available at: [Link]
-
Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. SciELO. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available at: [Link]
-
HPLC Separation of Diazepam Conformers Coupled with Off‐Line NMR Experiment. ResearchGate. Available at: [Link]
-
Atropisomers of 1,4-benzodiazepines. Synthesis and resolution of a diazepam-related 1,4-benzodiazepine. ACS Publications. Available at: [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Repository. Available at: [Link]
-
Chiral column chromatography. Wikipedia. Available at: [Link]
-
"Chiral Impurity Methods – Case Study". HPLC. Available at: [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC - NIH. Available at: [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Available at: [Link]
-
A novel one-pot pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives. PubMed. Available at: [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
- 3. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 4. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Unconventional approaches for chiral resolution - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioassay Validation for Diazepane-Based Enzyme Inhibitors
In the landscape of modern drug discovery, the rigorous validation of bioassays stands as a cornerstone for advancing therapeutic candidates from the bench to the clinic. This is particularly true for novel classes of molecules such as diazepane-based enzyme inhibitors, which hold significant promise but also present unique analytical challenges. This guide provides an in-depth comparison of bioassay validation strategies, grounded in scientific principles and practical field experience, to empower researchers in generating robust and reliable data.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] For enzyme inhibitors, this translates to accurately and reproducibly quantifying their inhibitory potential. This guide will navigate the critical decisions in assay selection, the nuances of validation parameters, and the interpretation of data, all within the context of diazepane-based compounds.
Foundational Choices: Selecting the Right Assay Format
The initial and most critical step in the validation process is the selection of an appropriate assay format. The two primary choices for enzyme inhibitor characterization are biochemical assays and cell-based assays. Each possesses distinct advantages and disadvantages that must be weighed in the context of the research question and the stage of drug development.
Biochemical Assays: A Direct Measure of Target Engagement
Biochemical assays, conducted in a cell-free environment, provide a direct measure of an inhibitor's interaction with its purified enzyme target.[2] This format is prized for its simplicity, high throughput, and reproducibility, making it ideal for initial screening campaigns and for determining fundamental kinetic parameters.[2][3]
Key Advantages:
-
Direct Target Interaction: Isolates the interaction between the inhibitor and the enzyme, free from the complexities of a cellular environment.[2]
-
Mechanistic Insights: Facilitates the determination of the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor's binding affinity (Ki).[4]
-
High Throughput: Amenable to automation and miniaturization, allowing for the rapid screening of large compound libraries.[3]
Causality in Experimental Design: The choice of a biochemical assay in early-stage discovery is driven by the need to establish a direct structure-activity relationship (SAR). By eliminating cellular variables, any observed change in enzyme activity can be confidently attributed to the chemical modifications of the diazepane scaffold.
Cell-Based Assays: Probing Efficacy in a Physiological Context
Cell-based assays measure the effect of an inhibitor on enzyme activity within a living cell, offering a more physiologically relevant system.[5][6] These assays are crucial for validating hits from biochemical screens and for assessing properties such as cell permeability, off-target effects, and potential cytotoxicity.[2][5]
Key Advantages:
-
Physiological Relevance: Provides insights into a compound's activity in a complex biological system, accounting for factors like membrane transport and intracellular metabolism.[6]
-
Assessment of Cellular Effects: Enables the simultaneous evaluation of target engagement, downstream signaling events, and cellular health.[5]
-
Predictive Power: Data from cell-based assays often have better predictive value for in vivo efficacy.
Causality in Experimental Design: The transition to cell-based assays is a logical progression to answer the question: "Does the inhibitor engage its target and elicit the desired biological response in a living system?" A potent inhibitor in a biochemical assay may fail in a cell-based assay due to poor permeability or rapid efflux, information that is critical for lead optimization.
Comparative Summary of Assay Formats
| Feature | Biochemical Assays | Cell-Based Assays |
| System Complexity | Low (Purified components) | High (Live cells) |
| Physiological Relevance | Low | High |
| Throughput | High | Lower |
| Primary Output | IC50, Ki, Mechanism of Action | Cellular IC50, Target Engagement, Functional Response |
| Key Question Answered | Does the compound inhibit the target enzyme? | Does the compound work in a cellular context? |
The Pillars of Validation: Key Parameters and Their Interpretation
A robust bioassay is built upon a foundation of meticulously validated parameters. Regulatory bodies like the FDA provide guidance on bioanalytical method validation, emphasizing the importance of demonstrating that an assay is fit for its intended purpose.[7][8][9] The International Council for Harmonisation (ICH) Q2(R1) guideline further outlines the necessary validation characteristics.[1][10][11]
The following are the most critical parameters for validating assays for diazepane-based enzyme inhibitors:
Specificity and Selectivity
Specificity ensures that the assay signal is a direct result of the enzyme's activity and is not influenced by other components in the sample.[1] For diazepane-based inhibitors, which can be lipophilic and prone to non-specific interactions, demonstrating specificity is paramount.
Experimental Protocol: Assessing Specificity
-
Negative Controls: Run the assay in the absence of the enzyme or the substrate to establish the background signal.[12]
-
Structurally Similar, Inactive Compounds: Test a diazepane analog known to be inactive against the target enzyme. This control should not produce an inhibitory signal.
-
Orthogonal Assays: Confirm hits using a different assay format or detection technology to rule out artifacts.[13]
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[9]
Data Presentation: Acceptance Criteria for Accuracy and Precision
| Parameter | Acceptance Criteria |
| Intra-assay Precision (%CV) | ≤ 15% |
| Inter-assay Precision (%CV) | ≤ 20% |
| Accuracy (% Recovery) | 80-120% of the nominal value |
These are typical acceptance criteria and may be adjusted based on the assay format and stage of development.
Linearity and Range
The linearity of an assay is its ability to produce results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay is accurate, precise, and linear.[3]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of analyte that can be reliably distinguished from the background, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[14]
Robustness
Robustness is the capacity of an assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]
Experimental Protocol: Assessing Robustness
-
Identify Critical Parameters: Systematically vary parameters such as incubation time, temperature, pH, and reagent concentrations.[3]
-
Statistical Analysis: Use statistical designs, such as Design of Experiments (DoE), to efficiently evaluate the impact of these variations.[15]
-
Acceptance Criteria: The results should remain within the pre-defined accuracy and precision limits.
Navigating the Nuances of Diazepane-Based Inhibitors
The unique chemical properties of the diazepine scaffold can introduce specific challenges during bioassay validation. Their potential for low solubility, non-specific binding, and interference with certain detection technologies must be proactively addressed.
Troubleshooting Common Issues:
-
Low Solubility: The use of co-solvents like DMSO is common, but their concentration must be carefully controlled and kept consistent across all wells to avoid artifacts.
-
Non-Specific Inhibition: The inclusion of a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer can help to mitigate non-specific binding to the enzyme or other assay components.
-
Assay Interference: Diazepane compounds may possess inherent fluorescence or absorbance properties that can interfere with optical detection methods. Running compound-only controls (without enzyme) is essential to identify and correct for such interference.[13]
Data Interpretation: Beyond the IC50
While the half-maximal inhibitory concentration (IC50) is a commonly reported metric of inhibitor potency, it is an operational parameter that can be influenced by experimental conditions.[16][17] For a more fundamental understanding of inhibitor affinity, the determination of the inhibition constant (Ki) is essential.[16][18]
The Relationship Between IC50 and Ki:
The Cheng-Prusoff equation allows for the calculation of Ki from the IC50 value, provided the mechanism of inhibition and the substrate concentration relative to its Michaelis constant (Km) are known.[16]
Caption: Workflow for determining the inhibitor affinity constant (Ki).
Statistical Rigor: The graphical analysis of enzyme kinetics data has been criticized for being unreliable.[19] Statistical approaches, such as multivariate linear regression, provide more accurate estimates of kinetic parameters and their associated errors.[19][20]
Experimental Workflow for Validation
The following diagram illustrates a comprehensive workflow for the validation of a bioassay for a novel diazepane-based enzyme inhibitor.
Caption: A streamlined workflow for bioassay validation.
Conclusion
The validation of bioassays for diazepane-based enzyme inhibitors is a multi-faceted process that demands a deep understanding of enzymology, analytical chemistry, and statistical principles. By making informed choices in assay format, rigorously evaluating key validation parameters, and being mindful of the specific challenges posed by the diazepane scaffold, researchers can ensure the generation of high-quality, reproducible data. This, in turn, builds confidence in structure-activity relationships, enables informed decision-making in lead optimization, and ultimately accelerates the journey of promising inhibitors toward clinical development. The guidance provided herein, rooted in both regulatory expectations and practical experience, serves as a comprehensive resource for scientists and drug development professionals dedicated to this critical endeavor.
References
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11). Outsourced Pharma. [Link]
-
STATISTICAL ANALYSES OF ENZYME KINETICS: INHIBITION. (n.d.). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link]
-
Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. (2022, September 29). PMC. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]
-
Virtual kinetics: using statistical experimental design for rapid analysis of enzyme inhibitor mechanisms. (1999, November 1). PubMed. [Link]
-
Quality Guidelines - ICH. (n.d.). ICH. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). EMA. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. [Link]
-
Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. (2020, January 17). YouTube. [Link]
-
Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!. (n.d.). Pacific BioLabs. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). BioAgilytix. [Link]
-
(PDF) STATISTICAL ANALYSES OF ENZYME KINETICS: INHIBITION. (2018, May 11). ResearchGate. [Link]
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. (n.d.). Ainfo. [Link]
-
Biochemical assays in drug discovery and development. (n.d.). Celtarys Research. [Link]
-
Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. (n.d.). InfinixBio. [Link]
-
What Are the Types of Biochemical Assays Used in Drug Discovery?. (n.d.). Patsnap Synapse. [Link]
-
Troubleshooting. (n.d.). BioAssay Systems. [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them. (n.d.). BellBrook Labs. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). BioAgilytix. [Link]
-
Diazepam. (n.d.). Wikipedia. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. (n.d.). BellBrook Labs. [Link]
-
Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024, August). ResearchGate. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA. [Link]
-
Guidance for Assay Development & HTS. (2007, March). Target Discovery Institute. [Link]
-
What is the mechanism of Diazepam?. (n.d.). Patsnap Synapse. [Link]
-
Assay Troubleshooting. (n.d.). MB - About. [Link]
-
Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. (2018, May 17). bioRxiv.org. [Link]
-
Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024, August 23). PubMed. [Link]
-
Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
diazepam. (n.d.). ClinPGx. [Link]
-
Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Chemical structure and biological activity of the diazepines. (n.d.). PubMed. [Link]
-
Bioassay Techniques for Drug Development. (n.d.). ResearchGate. [Link]
-
Forensic toxicology of benzodiazepines: neuropharmacological effects, analytical challenges, and emerging detection strategies. (n.d.). Frontiers. [Link]
-
Steady- state enzyme kinetics. (2021, June 17). the University of Bath's research portal. [Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (n.d.). [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (n.d.). PMC. [Link]
-
1,4-Diazepane-2-ones as novel inhibitors of LFA-1. (2003, February 10). ScienceDirect. [Link]
-
Challenges of Analytical Validation for ATMPs. (2023, October 1). American Pharmaceutical Review. [Link]
-
Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. (2008, January 1). ResearchGate. [Link]
-
Challenges in developing robust potency assays for ADCs. (n.d.). Drug Target Review. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 3. infinixbio.com [infinixbio.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. fda.gov [fda.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Virtual kinetics: using statistical experimental design for rapid analysis of enzyme inhibitor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 19. arar.sci.am [arar.sci.am]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of Diazepane and Piperazine-Based Drugs
Abstract
In medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences a drug candidate's ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of two prevalent heterocyclic scaffolds: the diazepane ring, famously represented by diazepam, and the piperazine ring, a versatile component in a multitude of therapeutic agents. We will dissect their respective Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, supported by experimental data and protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically select and modify these scaffolds to achieve desired therapeutic outcomes.
Introduction: Core Scaffolds and Their Therapeutic Significance
The rational design of new chemical entities often leverages "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The diazepane and piperazine nuclei represent two such scaffolds, yet they confer vastly different properties to the molecules they are part of, largely dictated by their distinct structural and physicochemical characteristics.
The Diazepane Scaffold: A Cornerstone of CNS-Acting Agents
The 1,4-diazepine ring system, particularly in its benzodiazepine form, is a classic privileged structure in medicinal chemistry[1][2]. Its archetypal member, diazepam, showcases the scaffold's ability to produce potent central nervous system (CNS) effects, including anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties[3][4]. These effects stem from its action as a positive allosteric modulator of the GABA-A receptor[3][5]. The inherent lipophilicity of the diazepane core is a defining feature that governs its extensive distribution into tissues, most notably across the blood-brain barrier[4][5].
The Piperazine Moiety: A Ubiquitous and Versatile Scaffold
The six-membered piperazine ring is a synthetically versatile and frequently utilized scaffold in modern drug discovery[6]. Its two nitrogen atoms provide handles for chemical modification and can significantly influence properties like polarity and basicity[7][8]. This adaptability has led to piperazine-containing drugs across a vast range of therapeutic areas, from the anthelmintic action of piperazine citrate, which paralyzes parasites by mimicking GABA, to antipsychotics and antivirals[9]. The properties of piperazine derivatives can be finely tuned, often resulting in improved water solubility, oral bioavailability, and favorable ADME characteristics compared to more rigid, lipophilic scaffolds[6][7][8].
Comparative Analysis of Pharmacokinetic (ADME) Profiles
The journey of a drug through the body is dictated by its ADME profile. Here, we compare the typical pharmacokinetic pathways of diazepane- and piperazine-based drugs, using diazepam and piperazine citrate as representative examples.
Absorption
Diazepam: Following oral administration, diazepam is rapidly and almost completely absorbed (>90%)[4][5]. Its lipophilic nature facilitates easy passage across the gut wall. Peak plasma concentrations are typically reached within 1 to 1.5 hours, although administration with a high-fat meal can delay and slightly decrease the rate of absorption[4][5].
Piperazine: Piperazine and its salts are also rapidly absorbed orally[10][11]. Being more polar than diazepam, its absorption is less dependent on lipid solubility. The time to peak plasma concentration is approximately 1-2 hours[12]. The structural properties of many piperazine derivatives often lead to good oral bioavailability[6][7].
Distribution
Diazepam: Diazepam is highly lipophilic, leading to a large volume of distribution (Vd) of about 0.8 to 1.0 L/kg[4][5]. It is extensively bound to plasma proteins (around 98%) and readily crosses the blood-brain and placental barriers[4][5]. This extensive distribution into fatty tissues contributes to its prolonged duration of action and elimination half-life[4].
Piperazine: Data on the specific volume of distribution and protein binding for piperazine itself is limited, but it is known to be widely distributed throughout the body[11][12]. As a class, piperazine derivatives can be modified to either limit or enhance CNS penetration. For its anthelmintic use, systemic distribution is necessary to reach the parasites, but high CNS penetration is not the primary goal and can lead to side effects[10].
Metabolism
Diazepam: The metabolism of diazepam is complex and a critical determinant of its pharmacokinetic profile. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19[3][5]. This process yields several pharmacologically active metabolites, including N-desmethyldiazepam, temazepam, and oxazepam[5][13]. The long half-life of N-desmethyldiazepam (up to 100 hours) significantly contributes to the overall duration of diazepam's effects and potential for accumulation with chronic dosing[4][5]. These active metabolites are eventually conjugated with glucuronic acid and excreted[3][5].
Piperazine: The metabolism of piperazine is less complex than that of diazepam. A portion of the drug (around 25%) is metabolized, while a significant amount (60-90%) is excreted unchanged in the urine[10]. This suggests a lower reliance on hepatic enzymes for clearance, which can reduce the potential for drug-drug interactions compared to compounds heavily metabolized by CYPs.
Excretion
Diazepam: Diazepam and its metabolites are primarily excreted in the urine, mainly as glucuronide conjugates[4][5]. The elimination is characterized by a biphasic profile: an initial distribution phase followed by a prolonged terminal elimination phase[5]. The terminal elimination half-life of diazepam itself is long, up to 48 hours, and the half-life of its active metabolite, N-desmethyldiazepam, is even longer[4][5]. Clearance is significantly affected by age and liver function[13].
Piperazine: The primary route of excretion for piperazine is renal, with a large fraction of the drug eliminated unchanged[10][12]. The elimination half-life is reported to be highly variable but is considerably shorter than that of diazepam and its active metabolites[10][12].
Quantitative Pharmacokinetic Data Summary
The table below summarizes key pharmacokinetic parameters for diazepam and piperazine, providing a clear quantitative comparison.
| Parameter | Diazepam | Piperazine | Justification for Difference |
| Route of Admin. | Oral, IV, IM, Rectal[3][4] | Oral[10][12] | Diazepam's use in acute situations (e.g., status epilepticus) necessitates IV/rectal forms. Piperazine's use for intestinal worms is suited for oral delivery. |
| Oral Bioavailability | >90%[4][5] | 60-80%[12] | High lipophilicity of diazepam promotes near-complete absorption. Piperazine's polarity may result in slightly lower but still good absorption. |
| Tmax (Oral) | 1 - 1.5 hours[4][5] | 1 - 2 hours[12] | Both drugs are absorbed rapidly from the GI tract. |
| Plasma Protein Binding | ~98%[4][5] | No definitive data, but likely lower | Diazepam's high lipophilicity leads to extensive binding to albumin. More polar compounds like piperazine typically exhibit lower protein binding. |
| Volume of Distribution (Vd) | 0.8 - 1.0 L/kg[4][5] | No definitive data, but likely lower | The extensive tissue distribution of lipophilic diazepam results in a large Vd. |
| Primary Metabolism | Hepatic (CYP3A4, CYP2C19)[3][5] | Minimal hepatic metabolism[10][12] | The diazepane ring is susceptible to oxidative metabolism by P450 enzymes. The piperazine ring is more metabolically stable. |
| Active Metabolites | Yes (N-desmethyldiazepam, etc.)[5][13] | No | The metabolic pathway of diazepam creates multiple active species, prolonging its effect. |
| Elimination Half-life (t½) | ~48 hours (parent); up to 100 hours (metabolite)[4][5] | 9 - 11 hours (highly variable)[10][12] | Extensive tissue distribution, high protein binding, and slow metabolism of active metabolites contribute to diazepam's very long half-life. |
| Primary Excretion | Urine (as conjugates)[3][5] | Urine (largely unchanged)[10][12] | Extensive metabolism of diazepam requires conjugation for renal clearance. Piperazine's polarity allows for direct renal excretion. |
Experimental Protocol: In Vivo Pharmacokinetic Profiling in a Rodent Model
This protocol describes a standard methodology for generating the comparative data presented above. It is designed as a self-validating system, incorporating both intravenous (IV) and oral (PO) arms to determine absolute bioavailability and fundamental PK parameters.
-
Expertise & Causality: The choice of a crossover design (if feasible) or parallel groups, the specific blood sampling time points, and the bioanalytical method are all driven by the need to accurately capture the absorption, distribution, and elimination phases of the drugs. Fasted animals are used to eliminate the variable of food effects on absorption[14].
-
Trustworthiness: The inclusion of a quality control (QC) samples at low, medium, and high concentrations during the bioanalysis ensures the accuracy and precision of the LC-MS/MS data.
Objective
To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) of a diazepane-based compound and a piperazine-based compound in Sprague-Dawley rats following single IV and PO administrations.
Materials & Reagents
-
Test Compounds (Diazepane and Piperazine analogues)
-
Vehicle for IV formulation (e.g., 0.9% Saline with 5% DMSO)[14]
-
Vehicle for PO formulation (e.g., 0.5% Methylcellulose in Water)[14]
-
K2-EDTA microtubes
-
Acetonitrile with internal standard (for protein precipitation)
-
Sprague-Dawley rats (8-10 weeks old, 250-300g)[14]
Animal Model and Handling
-
Justification: The Sprague-Dawley rat is a standard, well-characterized model for PK studies, providing robust and reproducible data often required for regulatory submissions[14].
-
Procedure:
-
Acclimatize animals for at least 3 days prior to the study.
-
House animals in accordance with IACUC guidelines.
-
Fast animals overnight (~12 hours) before dosing, with free access to water[14].
-
Dosing Formulation and Administration
-
Weigh each animal immediately before dosing to calculate the exact dose volume.
-
IV Group (n=6 per compound): Administer the compound as a single bolus (e.g., 2 mg/kg) into the lateral tail vein[14].
-
PO Group (n=6 per compound): Administer the compound via oral gavage (e.g., 10 mg/kg)[14].
Blood Sampling Schedule and Procedure
-
Causality: The time points are selected to capture the rapid absorption phase, the peak concentration, and the full elimination curve. More frequent sampling is required early on, especially for the IV group.
-
Procedure:
-
Collect ~150 µL of whole blood from the tail vein at specified time points.
-
IV Group Time Points: Pre-dose (0), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose[14].
-
PO Group Time Points: Pre-dose (0), 15, 30 min, and 1, 2, 4, 6, 8, 24 hours post-dose[14].
-
Collect samples into pre-chilled K2-EDTA microtubes.
-
Sample Processing and Bioanalysis (LC-MS/MS)
-
Place blood samples on ice immediately after collection.
-
Within 30 minutes, centrifuge samples at 2,000 x g for 10 minutes at 4°C to separate plasma[14].
-
Transfer the plasma supernatant to new labeled tubes and store at -80°C until analysis.
-
For analysis, thaw plasma samples and precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated protein.
-
Transfer the supernatant to a 96-well plate and analyze using a validated LC-MS/MS method to quantify the drug concentration[14].
Pharmacokinetic Data Analysis
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data for each animal. Average the results for each group.
Visualizing Key Processes
Visual diagrams are essential for conceptualizing complex workflows and pathways.
Experimental Workflow for In Vivo PK Study
Caption: Contrasting hepatic metabolism of diazepam and piperazine.
Conclusion: Implications for Drug Development
The pharmacokinetic profiles of diazepane and piperazine scaffolds are fundamentally different, driving their utility in distinct therapeutic applications.
-
Diazepanes , characterized by high lipophilicity, extensive metabolism yielding active metabolites, and a very long elimination half-life, are well-suited for potent CNS indications where sustained action is desired. However, developers must contend with the potential for drug accumulation, complex drug-drug interactions via CYP pathways, and significant variability due to genetic polymorphisms in metabolizing enzymes.[3]
-
Piperazines offer remarkable versatility. Their structure allows for the fine-tuning of physicochemical properties, often leading to favorable ADME characteristics like good oral bioavailability and simpler metabolic pathways with less reliance on CYP enzymes.[6][7][8] This can result in a more predictable pharmacokinetic profile, a lower propensity for metabolic drug interactions, and a reduced risk of accumulation, making the scaffold attractive for a wide array of non-CNS and CNS targets where a cleaner safety and interaction profile is paramount.
Ultimately, the choice between these scaffolds—or the strategy for their chemical modification—must be guided by a clear understanding of the desired target product profile. By leveraging the intrinsic pharmacokinetic tendencies of each core structure, drug development professionals can more efficiently design molecules with a higher probability of clinical success.
References
- Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. (2024). YouTube.
- diazepam - ClinPGx. (n.d.). PharmGKB.
- Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). MDPI.
- Piperazine | Johns Hopkins ABX Guide. (2022). Johns Hopkins ABX Guide.
- Observed and predicted systemic concentration profiles of diazepam... (n.d.).
- Diazepam - St
- PIPERAZINE - Ataman Kimya. (n.d.).
- What is the mechanism of Piperazine? - Patsnap Synapse. (2024).
- Pharmacokinetic profile of diazepam in man following single intravenous and oral and chronic oral administrations. | Semantic Scholar. (1973). Semantic Scholar.
- Piperazine - Wikipedia. (n.d.). Wikipedia.
- Murine Pharmacokinetic Studies - PMC. (n.d.). NCBI.
- Application Note: Experimental Design for In Vivo Pharmacokinetic Studies of Synephrinium - Benchchem. (n.d.). Benchchem.
- VALIUM brand of diazepam TABLETS Rx Only DESCRIPTION Valium (diazepam) is a benzodiazepine derivative.
- [Clinical pharmacokinetics of diazepam and its biologically active metabolites (author's transl)] - PubMed. (n.d.). PubMed.
- 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed. (2021). PubMed.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science.
- The medicinal chemistry of piperazines: A review - Scilit. (n.d.). Scilit.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- The medicinal chemistry of piperazines: A review | Request PDF - ResearchGate. (n.d.).
- Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic - JOCPR. (n.d.). JOCPR.
Sources
- 1. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. ClinPGx [clinpgx.org]
- 4. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. scilit.com [scilit.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. Piperazine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 12. m.youtube.com [m.youtube.com]
- 13. [Clinical pharmacokinetics of diazepam and its biologically active metabolites (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Advanced Infrared Spectroscopy for Diazepane Amide Bond Analysis: A Comparative Guide to ATR-FTIR vs. Transmission FTIR
Diazepane (1,4-diazepane) derivatives are ubiquitous in modern pharmacophores, serving as critical structural scaffolds in orexin receptor antagonists, glucosylceramide synthase inhibitors, and various targeted therapeutics. When a diazepane ring is acylated, the resulting tertiary amide bond exhibits unique conformational constraints dictated by the 7-membered heterocyclic geometry.
As a Senior Application Scientist, I have designed this guide to objectively compare the two dominant analytical methodologies for characterizing these bonds: Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR . This guide deconstructs the physical causality behind the spectral data and provides self-validating protocols for rigorous laboratory execution.
Mechanistic Causality: The Physics of the Diazepane Amide I Band
When evaluating the acylation of 1,4-diazepane, the resulting tertiary amide bond is governed by competing electronic and steric factors. Unlike primary or secondary amides, tertiary amides lack an N-H bond, meaning the Amide II (N-H bending) and Amide A (N-H stretching) bands are entirely absent. Consequently, our primary diagnostic handle is the Amide I band , which corresponds predominantly to the C=O stretching vibration.
In a 7-membered diazepane ring, the conformational flexibility is more restricted than in acyclic systems but less strained than in highly constrained 4- or 5-membered lactams. The steric bulk of the diazepane ring forces the amide plane slightly out of optimal conjugation with the nitrogen lone pair. This reduced resonance localizes electron density on the C=O bond, increasing its double-bond character and shifting the Amide I absorption to a higher frequency—typically observed in the 1630–1680 cm⁻¹ region 1. Furthermore, any inherent ring strain directly correlates with an increase in the carbonyl stretching frequency across cyclic systems 2.
Caption: Logical factors influencing the Amide I band stretching frequency in diazepanes.
Technology Comparison: ATR-FTIR vs. Transmission FTIR
To capture these spectral nuances, researchers must choose between two distinct optical paradigms.
Transmission FTIR operates on the principles of the Beer-Lambert law, where the IR beam traverses the entire sample path length. While this yields high-fidelity, highly reproducible spectra, it requires rigorous sample preparation (e.g., KBr pelleting) and is strictly an offline technique [[3]]().
Conversely, Attenuated Total Reflectance (ATR) relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). The penetration depth is typically 0.5 to 2.0 µm, making the measurement independent of bulk sample thickness. This allows for neat sample analysis and real-time in situ reaction monitoring [[4]]().
The Physical Caveat: ATR penetration depth is directly proportional to the wavelength. Consequently, absorption bands at lower wavenumbers (longer wavelengths) appear artificially intensified compared to transmission spectra. Advanced chemometric software must apply an ATR correction algorithm to normalize these relative intensities before cross-referencing with standard transmission libraries 56.
Caption: Workflow comparison between in situ ATR-FTIR and offline Transmission FTIR.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to prevent false positives caused by environmental moisture or baseline drift.
Protocol A: In Situ ATR-FTIR Reaction Monitoring (Diazepane Acylation)
Objective: Monitor the real-time conversion of the secondary amine of 1,4-diazepane to a tertiary amide.
-
System Validation: Clean the Diamond ATR crystal with isopropanol. Run a background scan (Air). Validation: The spectrum must show a flat baseline with >95% transmittance to confirm crystal purity.
-
Solvent Baseline: Add 5 mL of anhydrous dichloromethane (DCM) to the reactor. Acquire a solvent spectrum and set it as the active subtraction baseline.
-
Reagent Introduction: Inject 1,4-diazepane. Monitor the appearance of the secondary amine N-H bend (~1500 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹).
-
Reaction Initiation: Introduce the acylating agent (e.g., benzoyl chloride) dropwise.
-
Kinetic Tracking & Validation: Track the real-time disappearance of the N-H bend and the simultaneous emergence of the tertiary Amide I band at 1630–1680 cm⁻¹ . Validation: The reaction is deemed complete when the first derivative of the Amide I absorbance over time reaches zero (steady-state).
Protocol B: Offline Transmission FTIR (KBr Pellet)
Objective: High-resolution static characterization of the purified diazepane amide.
-
Matrix Validation: Grind 200 mg of spectroscopic-grade KBr and press into a blank pellet. Scan the blank. Validation: The absence of a broad O-H stretch at 3400 cm⁻¹ confirms the KBr is moisture-free.
-
Sample Preparation: Mix 2 mg of the purified diazepane amide with 198 mg of dry KBr. Grind thoroughly in an agate mortar to prevent light-scattering anomalies (Christiansen effect).
-
Pellet Pressing: Apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent disc.
-
Acquisition & Correction: Acquire the spectrum at 4 cm⁻¹ resolution. If comparing against an ATR-derived library, apply the ATR-correction algorithm to normalize the lower-wavenumber peak intensities.
Quantitative Data Comparison
Table 1: Comparative IR Frequencies of Amide Bonds
This table highlights how the 7-membered diazepane ring alters the Amide I stretching frequency compared to alternative structures.
| Amide Type | Structural Context | Typical Amide I Band (cm⁻¹) | Amide II Band (cm⁻¹) |
| Acyclic Secondary Amide | Unconstrained (e.g., N-methylacetamide) | 1640 - 1680 | 1530 - 1560 |
| Acyclic Tertiary Amide | Unconstrained (e.g., N,N-dimethylacetamide) | ~1650 | Absent |
| 6-Membered Lactam | Unstrained cyclic (δ-valerolactam) | ~1660 | Absent |
| 7-Membered Diazepane Amide | Sterically constrained tertiary amide | 1630 - 1680 | Absent |
| 4-Membered Lactam | Highly strained cyclic (β-lactam) | 1745 - 1770 | Absent |
Table 2: Performance Comparison: ATR-FTIR vs. Transmission FTIR
| Parameter | In Situ ATR-FTIR | Offline Transmission FTIR |
| Sample Preparation | None (Direct contact) | High (Grinding, pressing KBr) |
| Analysis State | Dynamic / Real-time kinetics | Static / End-point |
| Pathlength | Wavelength-dependent (0.5 - 2 µm) | Fixed by pellet/cell thickness |
| Moisture Sensitivity | Low (Background subtracted easily) | High (KBr is highly hygroscopic) |
| Spectral Output | Requires ATR correction for library match | Direct library match |
Conclusion
For the structural verification of purified diazepane amides, Transmission FTIR remains the gold standard due to its adherence to linear Beer-Lambert absorption and direct comparability to historical spectral libraries. However, for drug development professionals optimizing synthetic routes, ATR-FTIR provides an unparalleled advantage. By bypassing sample preparation and leveraging evanescent wave physics, ATR-FTIR enables the real-time kinetic profiling of the sterically hindered 1,4-diazepane acylation process, directly tracking the emergence of the diagnostic 1630–1680 cm⁻¹ Amide I band.
References
-
1-(Naphthalene-1-carbonyl)-1,4-diazepane | 169448-77-5 . Benchchem.1
-
Infrared Spectroscopy . Chemistry LibreTexts. 2
-
Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat... . PMC. 6
-
Guide to FT-IR Spectroscopy . Bruker. 3
-
ATR-FTIR Spectroscopy Basics . Mettler Toledo. 4
-
Comparison of FTIR Spectra Collected by Transmission and ATR Sampling . Pike Tech. 5
Sources
- 1. 1-(Naphthalene-1-carbonyl)-1,4-diazepane | 169448-77-5 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 4. mt.com [mt.com]
- 5. piketech.com [piketech.com]
- 6. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking synthetic routes for 1,4-Diazepane-5-carboxamide production
The synthesis of 7-membered nitrogen heterocycles, such as the 1,4-diazepane-5-carboxamide scaffold, presents a formidable thermodynamic and kinetic challenge in organic chemistry. Unlike 5- or 6-membered rings, the cyclization of 1,4-diazepanes incurs a significant entropic penalty due to the distance between reactive termini, compounded by unfavorable transannular interactions (Pitzer strain). Because this scaffold is a privileged structure in fragment-based drug discovery and the development of metallo-β-lactamase and MMP inhibitors[1], establishing highly efficient, scalable synthetic routes is critical.
This guide benchmarks two divergent synthetic paradigms: the highly convergent Ugi-Joullié Multicomponent Reaction (MCR) [2] and the stereospecific Modular Cyclic Sulfamidate Alkylation [3].
Mechanistic Benchmarking
Route A: The Ugi-Joullié Multicomponent Reaction (MCR)
The Ugi-Joullié reaction circumvents the entropic penalty of macroscopic ring closure by utilizing a pre-formed cyclic imine (e.g., a tetrahydro-1,4-diazepine derivative)[4].
-
Causality & Mechanism: The reaction is initiated by the protonation of the cyclic imine by a carboxylic acid (frequently trifluoroacetic acid, acting as a cleavable chloroformic acid surrogate), generating a highly electrophilic cyclic iminium ion[2]. An isocyanide subsequently undergoes an α-addition to this iminium species. The resulting intermediate is trapped by the carboxylate anion. The thermodynamic driving force of the reaction is the irreversible Mumm rearrangement —an intramolecular acyl transfer that collapses the intermediate into the stable 1,4-diazepane-5-carboxamide core.
-
Application: This route is highly prized in fragment-based drug discovery for its step-economy and capacity to generate shape-diverse libraries with up to three points of diversity in a single operation[5].
Route B: Modular Cyclic Sulfamidate Alkylation
Conversely, the stepwise approach builds the 1,4-diazepane backbone linearly before forcing an intramolecular cyclization, prioritizing absolute stereochemical fidelity over step-economy[3].
-
Causality & Mechanism: Cyclic sulfamidates act as highly activated, stereospecific electrophiles. Nucleophilic attack by a primary amine opens the sulfamidate ring with complete inversion of configuration. To overcome the high activation energy required for the subsequent 7-membered ring closure, the secondary amine is protected with a bulky, electron-withdrawing Nosyl (2-nitrobenzenesulfonyl) group. This rigidifies the backbone and induces the Thorpe-Ingold effect , compressing the internal bond angles and pre-organizing the linear precursor to favor intramolecular alkylation over intermolecular oligomerization[6].
Quantitative Data Presentation
The following table summarizes the performance metrics of both synthetic routes based on standard medicinal chemistry benchmarking:
| Benchmarking Metric | Route A: Ugi-Joullié MCR | Route B: Cyclic Sulfamidate Alkylation |
| Step Count | 1 (from cyclic imine) | 4–5 (from linear starting materials) |
| Overall Yield | 60–85% | 30–50% |
| Atom Economy | High (All components incorporated) | Low (Requires leaving/protecting groups) |
| Stereocontrol | Moderate (Yields diastereomeric mixtures) | Excellent (Stereospecific inversion) |
| Scaffold Diversity | Extremely High (3 diversity points) | High (Modular but sequential) |
| Scalability | Excellent (1-pot process) | Moderate (Requires high dilution steps) |
Pathway Visualization
Ugi-Joullié MCR vs. Cyclic Sulfamidate routes for 1,4-diazepane-5-carboxamide synthesis.
Experimental Protocols
Protocol A: Ugi-Joullié MCR Synthesis
This protocol describes the 1-pot synthesis of a trifluoroacetyl-protected 1,4-diazepane-5-carboxamide.
-
Imine Activation: Dissolve the tetrahydro-1,4-diazepine precursor (1.0 mmol, 1.0 equiv) in 2,2,2-trifluoroethanol (TFE) (5.0 mL) under an inert N₂ atmosphere. Cool the mixture to 0 °C.
-
Component Addition: Dropwise, add trifluoroacetic acid (TFA) (1.2 mmol, 1.2 equiv), followed immediately by the desired isocyanide (e.g., benzyl isocyanide, 1.2 mmol, 1.2 equiv).
-
Mumm Rearrangement: Allow the reaction to warm to room temperature and stir for 16 hours. The polar protic nature of TFE stabilizes the iminium intermediate and accelerates the Mumm rearrangement.
-
Workup & Self-Validation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Self-Validation System: The cessation of CO₂ evolution physically validates the complete neutralization of unreacted TFA. Extract the aqueous layer with EtOAc (3 × 15 mL).
-
Analytical Validation: Analyze the crude mixture via LC-MS. A successful Mumm rearrangement is validated by the presence of the
peak corresponding to the rearranged amide, with the absence of the Da peak (which would indicate premature hydrolysis of the intermediate). Purify via flash column chromatography (SiO₂, Hexanes/EtOAc).
Protocol B: Modular Cyclic Sulfamidate Alkylation
This protocol details the stepwise assembly of the 1,4-diazepane core from chiral pool derivatives.
-
Sulfamidate Ring Opening: Suspend the cyclic sulfamidate (1.0 mmol, 1.0 equiv) and a primary amine (1.1 mmol, 1.1 equiv) in anhydrous MeCN (10 mL). Stir at 50 °C for 12 hours.
-
Hydrolysis: Concentrate the mixture in vacuo. Hydrolyze the resulting sulfate salt by stirring in 20% v/v aqueous H₂SO₄ (5 mL) at room temperature for 4 hours, yielding the linear diamine.
-
Nosyl Protection: Dissolve the crude diamine in CH₂Cl₂ (10 mL) with pyridine (3.0 equiv). Add 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv) at 0 °C. Stir for 4 hours. Self-Validation System: TLC monitoring (ninhydrin stain) will show the complete disappearance of the primary amine spot. Crude
H-NMR will confirm protection via the appearance of distinct aromatic protons between 8.0–8.4 ppm. -
Intramolecular Cyclization: To overcome transannular strain, perform the cyclization under high dilution. Dissolve the Ns-protected intermediate in anhydrous DMF (0.01 M concentration) and add K₂CO₃ (3.0 equiv). Heat to 80 °C for 24 hours.
-
Deprotection: Remove the Nosyl group by treating the crude cyclized product with thiophenol (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at room temperature for 2 hours to yield the free 1,4-diazepane scaffold.
References
-
Firth, J. D., Zhang, R., Morgentin, R., Guilleux, R., Kalliokoski, T., Warriner, S., Foster, R., Marsden, S. P., & Nelson, A. (2015). Exploitation of the Ugi-Joullié Reaction in the Synthesis of Libraries of Drug-Like Bicyclic Hydantoins. Synthesis, 47(16), 2391-2406. URL:[Link]
-
James, T., Maclellan, P., Burslem, G. M., Simpson, I., Grant, J. A., Warriner, S., Sridharan, V., & Nelson, A. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry, 12(16), 2584-2591. URL:[Link]
-
Zhang, R. (2017). Design, Synthesis and Evaluation of a Shape-Diverse Fragment Library. White Rose eTheses Online. URL:[Link]
- European Patent Office. (2019). Metallo-Beta-Lactamase Inhibitors and Methods of Use Thereof (EP 3654968 B1).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 1,4-Diazepane-5-carboxamide
Executive Summary & Chemical Context[2][3][4][5][6][7][8]
1,4-Diazepane-5-carboxamide is a privileged scaffold in medicinal chemistry, frequently utilized as a pharmacophore in the development of protease inhibitors, GPCR ligands, and epigenetic modulators.[1][2] Its structure combines a seven-membered diazepane ring (homopiperazine) with a carboxamide functionality.[1][2]
Scientific Integrity Note: While specific Safety Data Sheets (SDS) for this precise substitution pattern may be limited due to its status as a specialized intermediate, its hazard profile must be inferred from its structural parents: 1,4-diazepane (Corrosive/Irritant) and primary carboxamides (Potential Sensitizers).[1][2]
Core Hazard Directive: Treat this compound as a Skin/Eye Irritant (Category 2) and a Potential Respiratory Sensitizer .[1][2][3] If handling the free base, assume Skin Corrosion (Category 1B) until proven otherwise.[1]
Hazard Assessment & PPE Matrix
The following protection standards are non-negotiable for handling >10 mg quantities. This matrix synthesizes data from structural analogs (e.g., tert-butyl 1,4-diazepane-1-carboxylate).[1][2]
Table 1: PPE Specifications by Hazard Class[1][2]
| Protection Zone | Hazard Driver | Minimum PPE Requirement | Operational Logic (The "Why") |
| Ocular | Alkaline Nitrogen (Diazepane ring) | Chemical Splash Goggles (ANSI Z87.[1][2]1) | Standard safety glasses fail against aerosols.[1][2] The basicity of the diazepane ring can cause immediate corneal opacity upon contact.[2] |
| Dermal | Lipophilic Carboxamide | Double Nitrile Gloves (0.11 mm min.[1][2] thickness) | Diazepanes permeate skin rapidly.[1][2] Double gloving creates a sacrificial layer, preventing breakthrough during doffing.[1][2] |
| Respiratory | Fine Particulate / Aerosol | N95 Respirator (if outside hood) | Carboxamide moieties are structurally similar to known sensitizers (e.g., Carbamazepine).[1] Inhalation may trigger hypersensitivity.[1][2] |
| Body | Splash / Dust Contamination | Lab Coat (Tyvek® preferred) | Cotton coats absorb liquids.[1][2] Tyvek provides a barrier against chemical permeation for high-risk handling.[1][2] |
Operational Protocol: The "Zero-Exposure" Workflow[1][2]
This protocol utilizes a Self-Validating System : every step includes a check to ensure containment before proceeding.[1][2]
Phase 1: Pre-Operational Verification[1][2]
-
Engineering Control: Verify Fume Hood face velocity is >100 fpm (0.5 m/s).
-
Quench Check: Have a saturated solution of Sodium Bisulfate (NaHSO₄) or dilute Acetic Acid ready.[1][2] This neutralizes the basic diazepane moiety in case of a spill.[1][2]
Phase 2: Handling & Synthesis[1][2]
-
Weighing: Use an analytical balance inside the fume hood. If the balance is external, use a static-free weighing funnel and transport in a secondary container.[1][2]
-
Solubilization: Add solvent (typically DCM or MeOH) slowly.[1][2] Diazepanes can be exothermic upon protonation.[1][2]
-
Reaction Monitoring: When taking TLC/LCMS aliquots, use long-needle syringes to keep hands outside the hood plane.
Phase 3: Decontamination & Doffing[1][2]
-
Wipe Down: Clean all surfaces with 10% ethanol followed by water.[1][2]
-
Glove Removal: Use the "beak" method (pinch and pull) to ensure the outer glove captures any residue.[1][2]
-
Wash: Wash hands with soap and water for 60 seconds immediately after leaving the lab.[1][2]
Visualizing the Safety Logic
The following diagram illustrates the decision-making pathway for handling 1,4-Diazepane-5-carboxamide, integrating hazard identification with operational response.
Caption: Operational workflow for handling 1,4-Diazepane-5-carboxamide, emphasizing form-specific PPE upgrades and spill neutralization logic.
Waste Disposal & Environmental Compliance
1,4-Diazepane-5-carboxamide must be segregated due to its nitrogen content, which can interfere with standard acid waste streams.[1][2]
-
Primary Stream: Segregate into "Basic Organic Waste" containers.
-
Aqueous Waste: If the compound enters the aqueous phase (e.g., during workup), adjust pH to 11 before extraction to recover the organic base, or dispose of the aqueous layer as "Aqueous Basic Waste." [1]
-
Container Labeling: Clearly mark as "Contains Cyclic Amines/Carboxamides."[1][2]
Emergency Response (Spill/Exposure)
-
Eye Contact: Flush immediately with water for 15 minutes .[1][2][4][5] Do not use neutralization agents in the eye.[1][2]
-
Skin Contact: Wash with soap and water.[1][2][3][5][6] Do not use ethanol on skin, as it may enhance transdermal absorption of the lipophilic carboxamide.[1]
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139016620, 7-oxo-1,4-diazepane-5-carboxamide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
